Phenyltrimethylgermane
Description
The exact mass of the compound Trimethylphenylgermanium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
trimethyl(phenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUUYLQZUABBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167410 | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-00-2 | |
| Record name | Trimethylphenylgermanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenyltrimethylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of phenyltrimethylgermane, a valuable organogermanium compound with applications in various fields of chemical research and development. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights to ensure successful and reliable outcomes in the laboratory.
Introduction: The Significance of this compound
Organogermanium compounds, characterized by a carbon-germanium bond, are gaining increasing interest in materials science, medicinal chemistry, and organic synthesis. This compound, specifically, serves as a versatile building block and a precursor for more complex organogermanium structures. Its unique electronic and steric properties make it a valuable reagent in cross-coupling reactions and as a functional moiety in the design of novel materials and pharmaceutical agents. This guide will focus on the most common and reliable method for its laboratory-scale synthesis: the Grignard reaction.
Synthesis of this compound via the Grignard Reaction
The formation of the carbon-germanium bond in this compound is efficiently achieved through the nucleophilic attack of a phenyl anion equivalent on an electrophilic trimethylgermanium species. The Grignard reaction provides a robust and well-established method for this transformation.
Reaction Principle and Causality
The core of this synthesis lies in the reaction between a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), and a trimethylgermanium halide, such as trimethylgermanium bromide (Me₃GeBr). The highly polarized carbon-magnesium bond in the Grignard reagent renders the phenyl group strongly nucleophilic. Conversely, the germanium atom in trimethylgermanium bromide is electrophilic due to the electron-withdrawing nature of the bromine atom. The nucleophilic phenyl group readily attacks the germanium center, displacing the bromide ion and forming the desired phenyl-germanium bond.
The choice of an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF), is critical. These solvents not to only dissolve the reactants but also play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene and quench the desired reaction.
Experimental Workflow: A Visual Guide
The overall workflow for the synthesis and purification of this compound is depicted below. This diagram illustrates the key stages, from the preparation of the Grignard reagent to the final isolation of the purified product.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g (0.11 mol) | Activate before use. |
| Bromobenzene | C₆H₅Br | 157.01 | 15.7 g (10.5 mL, 0.10 mol) | Anhydrous. |
| Trimethylgermanium Bromide | (CH₃)₃GeBr | 197.64 | 19.76 g (0.10 mol) | Moisture sensitive. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | |
| Iodine | I₂ | 253.81 | 1-2 small crystals | For initiation. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | As needed | For quenching. | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | As needed | For drying. |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.
-
Grignard Reagent Preparation:
-
Place the magnesium turnings in the reaction flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trimethylgermanium Bromide:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of trimethylgermanium bromide in 50 mL of anhydrous diethyl ether in a separate, dry dropping funnel.
-
Add the trimethylgermanium bromide solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL) to recover any dissolved product.
-
Combine all the organic extracts and wash them with brine (50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator.
-
Purification of this compound
The crude product obtained after the work-up typically contains unreacted starting materials and byproducts. Fractional distillation is the most effective method for purifying the liquid this compound.
Principles of Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with close boiling points. The process involves multiple vaporization-condensation cycles within a fractionating column. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point). By carefully controlling the temperature at the top of the column, the desired compound can be selectively condensed and collected.
Fractional Distillation Protocol
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Transfer the crude this compound to a round-bottom flask of appropriate size, adding a few boiling chips or a magnetic stir bar.
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Slowly heat the flask. As the mixture begins to boil, a vapor ring will rise through the fractionating column.
-
Carefully control the heating rate to maintain a slow and steady distillation.
-
Discard any initial fractions that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly above the expected boiling point or when only a small amount of residue remains.
Characterization of this compound
Confirmation of the identity and purity of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄Ge |
| Molecular Weight | 194.82 g/mol |
| Appearance | Colorless to straw-colored liquid[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show two main signals:
-
A singlet for the nine equivalent protons of the three methyl groups attached to the germanium atom.
-
A multiplet for the five protons of the phenyl group.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methyl carbons and the aromatic carbons.
A study on substituted aryltrimethylgermanes provides the following NMR data for the unsubstituted this compound (XC₆H₄Ge(CH₃)₃ where X = H)[3]:
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H (Ge-CH₃) | ~0.3 |
| ¹³C (Ge-CH₃) | ~-1.5 |
| ¹³C (Aromatic C-1) | ~140 |
| ¹³C (Aromatic C-2,6) | ~133 |
| ¹³C (Aromatic C-3,5) | ~128 |
| ¹³C (Aromatic C-4) | ~128 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of methyl and phenyl groups. The mass spectrum of trimethylphenylgermane is available in the NIST WebBook.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to show:
-
C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.
-
Ge-C stretching and bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).
Safety Considerations
-
Grignard Reagents: Phenylmagnesium bromide is highly reactive, corrosive, and flammable. It reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Trimethylgermanium Bromide: This compound is moisture-sensitive and should be handled under an inert atmosphere. It is also likely to be toxic and an irritant.
-
Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Avoid open flames and sources of ignition. Work in a well-ventilated area.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and accessible method for laboratory-scale preparation. Careful attention to anhydrous conditions and proper handling of reagents are paramount for a successful outcome. Purification by fractional distillation, guided by the expected boiling point, yields a product of high purity. Spectroscopic characterization using NMR, MS, and IR provides definitive confirmation of the compound's identity. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis and application of this versatile organogermanium compound.
References
Sources
Phenyltrimethylgermane: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of phenyltrimethylgermane, a significant organogermanium compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and analytical characterization, offering field-proven insights into its application in advanced chemical synthesis.
Core Identification and Physicochemical Properties
This compound, with the chemical formula C₉H₁₄Ge, is an organometallic compound where a phenyl group and three methyl groups are covalently bonded to a central germanium atom. While a specific CAS (Chemical Abstracts Service) registry number for this compound is not readily found in public databases, its identity is unequivocally established through its molecular structure and spectral data. The InChIKey for this compound is NSXUUYLQZUABBS-UHFFFAOYSA-N.
The compound typically presents as a straw-colored liquid.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some physical properties like boiling point and density are not widely published, they can be estimated based on related structures or would require experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Ge | [1] |
| Molecular Weight | 194.8 g/mol | [1] |
| Appearance | Straw-colored liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Refractive Index | Data not readily available |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the reaction of a phenyl organometallic reagent with a trimethylgermanium halide. A common and effective method involves the use of a Grignard reagent.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of this compound from bromobenzene and chlorotrimethylgermane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Chlorotrimethylgermane
-
Iodine crystal (as initiator)
-
Anhydrous workup solutions (e.g., saturated aqueous ammonium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. b. Add a small crystal of iodine to the flask. c. Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. d. Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Chlorotrimethylgermane: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Add a solution of chlorotrimethylgermane in anhydrous diethyl ether or THF dropwise from the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Workup and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Separate the organic layer, and extract the aqueous layer with diethyl ether. c. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and remove the solvent by rotary evaporation. e. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.
-
Iodine as Initiator: The iodine crystal helps to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
Controlled Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions.
-
Aqueous Ammonium Chloride Quench: This provides a mildly acidic workup to hydrolyze the magnesium salts and facilitate their removal from the organic product.
Chemical Reactivity and Applications in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis, primarily as a source of a phenyl group in cross-coupling reactions. While historically less utilized than their organotin (Stille reaction) or organoboron (Suzuki-Miyaura reaction) counterparts, organogermanes are gaining attention due to their lower toxicity compared to organostannanes and their unique reactivity profile.
Recent studies have highlighted the potential of organogermanes as chemoselective and orthogonal coupling partners in palladium-catalyzed cross-coupling reactions. This allows for sequential couplings where the germane moiety can be selectively activated over other functional groups like boronic esters or silanes.
Palladium-Catalyzed Cross-Coupling Reactions:
This compound can participate in various palladium-catalyzed cross-coupling reactions, such as analogues of the Stille, Suzuki, and Hiyama couplings, to form carbon-carbon bonds. The reactivity of the germanium-carbon bond often requires activation, for example, by fluoride ions or under specific basic conditions.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide/triflate.
Analytical Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization of this compound. A study on substituted aryltrimethylgermanes provides valuable data for the unsubstituted compound.
¹H NMR:
-
The protons of the three methyl groups attached to the germanium atom are expected to appear as a sharp singlet in the upfield region of the spectrum.
-
The protons of the phenyl group will appear as multiplets in the aromatic region.
¹³C NMR:
-
The carbons of the methyl groups will give a signal in the aliphatic region. The chemical shift of these carbons shows a correlation with the electronic nature of the substituent on the phenyl ring.
-
The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the carbon directly attached to the germanium) showing a characteristic chemical shift.
⁷³Ge NMR:
-
The ⁷³Ge nucleus is NMR active, and its chemical shift is sensitive to the electronic environment around the germanium atom. The chemical shift of ⁷³Ge in aryltrimethylgermanes shows a strong correlation with Hammett sigma constants, indicating a significant influence of the phenyl ring substituents on the germanium nucleus.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.3 | Singlet | -Ge(CH₃)₃ |
| 7.0 - 7.5 | Multiplet | Phenyl protons | |
| ¹³C | ~ -2.0 | Quartet | -Ge(CH₃)₃ |
| 125 - 145 | Singlets | Phenyl carbons | |
| ⁷³Ge | Varies | Singlet | Sensitive to electronic effects |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
Expected IR Absorptions:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic, methyl): Below 3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1600-1450 cm⁻¹
-
C-H bending (methyl): ~1450 cm⁻¹ and ~1380 cm⁻¹
-
Ge-C stretching: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of the presence of germanium, which has several naturally occurring isotopes. Fragmentation patterns would likely involve the loss of methyl and phenyl groups.
Safety and Handling
General Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.
Hazards:
-
Organogermanium compounds can be flammable.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
The toxicological properties have not been thoroughly investigated.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable organometallic reagent with emerging applications in modern organic synthesis, particularly in the realm of selective cross-coupling reactions. While some of its physical properties and safety data are not extensively documented, its synthesis and reactivity are well-established within the principles of organometallic chemistry. This guide provides a foundational understanding for researchers looking to explore the potential of this and other organogermanium compounds in their work. Further experimental investigation is encouraged to fully characterize its properties and expand its synthetic utility.
References
-
Drake, J. E., et al. (2005). 1H, 13C, and 73Ge NMR Spectral Analysis of Substituted Aryltrimethylgermanes. Magnetic Resonance in Chemistry, 43(10), 834-839. Available at: [Link]
Sources
Introduction: The Context of Phenyltrimethylgermane in Organometallic Chemistry
An In-depth Technical Guide to the Stability and Decomposition Pathways of Phenyltrimethylgermane
Organogermanium compounds, which feature a carbon-germanium (C-Ge) bond, occupy a unique space in organometallic chemistry. Their reactivity and stability are intermediate between their lighter Group 14 congeners, organosilanes, and their heavier counterparts, organostannanes.[1] While the high cost of germanium has historically limited their application compared to silicon-based compounds, recent research has highlighted the unique reactivity of organogermanes, making them valuable reagents in specialized cross-coupling reactions and as synthetic tools in drug discovery.[2][3]
This compound (C₉H₁₄Ge) is a prototypical tetraorganogermane, featuring three methyl groups and one phenyl group bonded to a central germanium atom. Like many tetraalkyl/aryl germanes, its Ge-C bonds are generally stable in air, contributing to its utility as a synthetic building block.[1] However, understanding its stability under thermal, chemical, and photochemical stress is critical for defining its operational limits, predicting reaction byproducts, and ensuring its safe handling and storage. This guide provides a detailed examination of the stability of this compound and elucidates its primary decomposition pathways, drawing on fundamental principles of bond energies, reaction mechanisms, and established analytical methodologies.
Section 1: Fundamental Stability and Bond Dissociation Energies
The intrinsic stability of this compound is governed by the strength of its covalent bonds, specifically the germanium-carbon bonds. Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a bond homolytically, forming two radical fragments.[4] A higher BDE correlates with greater thermal stability.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Source | Rationale for Comparison |
| CH₃-CH₃ | ~375 | [7] | Standard C-C single bond for reference. |
| C₆H₅-CH₃ | ~389 | [7] | Phenyl C-C bond strength. |
| (CH₃)₃Si-CH₃ | ~377 | N/A | Reference for analogous Si-C bond. |
| (CH₃)₃Ge-CH₃ | ~347 | N/A | Estimated value, weaker than Si-C. |
| C₆H₅-Ge(CH₃)₃ | ~350-370 | N/A | Estimated; expected to be slightly stronger than Ge-C(methyl) due to sp² carbon hybridization, but weaker than C-C(phenyl). |
| CH₃-H | ~439 | [4][5] | Reference for a strong C-H bond. |
Note: Values for germane bonds are estimates based on periodic trends and data from related compounds, as precise values for this compound are not widely published.
This data suggests that the initial site of decomposition will likely be the cleavage of a germanium-carbon bond, as they are the weakest bonds in the molecule, significantly weaker than the C-H bonds of the methyl or phenyl groups.[8]
Section 2: Thermal Decomposition Pathways
Thermal degradation is initiated when the molecule absorbs sufficient energy to overcome the activation energy for bond cleavage. For this compound, this process is dominated by the homolytic cleavage of the Ge-C bonds.
Primary Decomposition Mechanism: Homolytic Cleavage
The primary thermal decomposition event is the homolysis of either a Ge-C(methyl) or Ge-C(phenyl) bond. Based on BDE estimates, these are energetically comparable, and both pathways are plausible.
-
Pathway A: Phenyl Radical Formation C₆H₅Ge(CH₃)₃ → C₆H₅• + •Ge(CH₃)₃
-
Pathway B: Methyl Radical Formation C₆H₅Ge(CH₃)₃ → •CH₃ + C₆H₅Ge(CH₃)₂•
The generated radicals (phenyl, methyl, trimethylgermyl, etc.) are highly reactive and will initiate a cascade of secondary reactions.
Secondary Reactions and Final Products
The initial radical fragments can undergo several secondary reactions, leading to a complex mixture of final products:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from intact precursor molecules or other species.
-
C₆H₅• + C₆H₅Ge(CH₃)₃ → C₆H₆ (Benzene) + C₆H₅Ge(CH₂•)(CH₃)₂
-
•CH₃ + C₆H₅Ge(CH₃)₃ → CH₄ (Methane) + C₆H₅Ge(CH₂•)(CH₃)₂
-
-
Radical Recombination: Radicals can combine to form stable molecules.
-
•CH₃ + •CH₃ → C₂H₆ (Ethane)
-
C₆H₅• + •CH₃ → C₆H₅CH₃ (Toluene)
-
•Ge(CH₃)₃ + •Ge(CH₃)₃ → (CH₃)₃Ge-Ge(CH₃)₃ (Hexamethyldigermane)
-
-
Disproportionation and Rearrangement: More complex rearrangements can occur, especially at higher temperatures, leading to various organogermanium fragments and polymeric materials.
The distribution of these products depends heavily on pyrolysis conditions such as temperature, pressure, and the presence of other substances.[9][10][11]
Caption: Proposed thermal decomposition pathways of this compound.
Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This is the premier technique for identifying thermal decomposition products.
Causality: Py-GC/MS is chosen because it combines controlled thermal decomposition (pyrolysis) with high-resolution separation (GC) and definitive identification (MS) of the resulting volatile fragments. This allows for a complete mapping of the decomposition profile in a single experiment.[10][12]
Methodology:
-
Sample Preparation: A small, precise amount (typically 50-200 µg) of this compound is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (Helium) within the pyrolysis unit. This ensures decomposition occurs via thermal pathways only, without oxidation.
-
Injection: The volatile decomposition products are immediately swept into the GC injection port.
-
Gas Chromatography: The mixture is separated on a capillary column (e.g., a DB-5ms column) based on boiling point and polarity. The GC oven temperature is ramped (e.g., from 40 °C to 300 °C) to elute compounds sequentially.
-
Mass Spectrometry: As compounds elute from the GC, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects these fragments, producing a unique mass spectrum for each compound.
-
Data Analysis: The resulting chromatogram peaks are identified by comparing their mass spectra to a reference library (e.g., NIST). The relative abundance of each product is determined by integrating the peak areas.[13]
Caption: Experimental workflow for Py-GC/MS analysis.
Section 3: Chemical Decomposition Pathways
This compound exhibits considerable chemical inertness but can be forced to decompose under harsh chemical conditions, such as strong acids, bases, or oxidizing agents.
Acid- and Base-Mediated Decomposition
The Ge-C(phenyl) bond is susceptible to cleavage by strong electrophiles (like protons from a strong acid) in an electrophilic substitution reaction. Similarly, very strong bases can potentially deprotonate the phenyl ring or methyl groups, though this is less common.
-
Acid-Catalyzed Cleavage (Protodegermylation): C₆H₅Ge(CH₃)₃ + H⁺ → [C₆H₅(H)Ge(CH₃)₃]⁺ → C₆H₆ + Ge(CH₃)₃⁺ The reaction involves the protonation of the phenyl ring, followed by the elimination of a trialkylgermyl cation.[14][15] This pathway is favored in strong, non-aqueous acids. The resulting germyl cation is highly reactive and will be captured by any available nucleophile in the system.
-
Base-Mediated Reactions: While Ge-C bonds are generally stable to bases, extremely strong bases like phenyllithium could potentially engage in exchange reactions, although this is more of a transmetalation than a decomposition pathway.[16] Simple hydroxide bases are unlikely to cleave the Ge-C bond under normal conditions.[17]
Oxidative Decomposition
Oxidative pathways typically proceed via radical mechanisms, often initiated by trace metal impurities, light, or heat in the presence of oxygen.[18]
-
Initiation: An initiating radical (R•), possibly from a peroxide impurity, abstracts a hydrogen from a methyl group, which is the most likely site for abstraction. C₆H₅Ge(CH₃)₃ + R• → C₆H₅Ge(CH₂•)(CH₃)₂ + RH
-
Propagation: The resulting carbon-centered radical reacts rapidly with oxygen. C₆H₅Ge(CH₂•)(CH₃)₂ + O₂ → C₆H₅Ge(CH₂OO•)(CH₃)₂ (Peroxyl Radical) This peroxyl radical can then abstract a hydrogen from another precursor molecule, propagating the chain reaction. C₆H₅Ge(CH₂OO•)(CH₃)₂ + C₆H₅Ge(CH₃)₃ → C₆H₅Ge(CH₂OOH)(CH₃)₂ (Hydroperoxide) + C₆H₅Ge(CH₂•)(CH₃)₂
-
Termination/Decomposition: The hydroperoxide is unstable and can decompose, particularly with heat or metal catalysts, leading to alkoxyl radicals and subsequent cleavage of Ge-C or C-C bonds, ultimately forming species like formaldehyde, water, and various germoxanes (compounds with Ge-O-Ge linkages).
Section 4: Photochemical Decomposition
Photochemical decomposition occurs when a molecule absorbs a photon of sufficient energy to promote it to an electronically excited state, which can then lead to bond cleavage. Organogermanium compounds are known to undergo photolysis.[19] Phenylgermanes, in particular, can be used as precursors for generating reactive germylene (GeR₂) intermediates via laser flash photolysis.[20]
For this compound, UV irradiation would likely excite the π-system of the phenyl group. This energy can then be transferred to the weaker Ge-C bonds, causing homolytic cleavage similar to the thermal pathway.
-
Primary Photochemical Pathway: C₆H₅Ge(CH₃)₃ + hν → [C₆H₅Ge(CH₃)₃]* → C₆H₅• + •Ge(CH₃)₃
The subsequent reactions of the generated radicals would mirror those seen in thermal decomposition. The use of specific wavelengths and photosensitizers can sometimes favor the cleavage of one bond over another, offering a degree of synthetic control not possible with simple pyrolysis.[21]
Conclusion
This compound is a relatively stable organometallic compound, characterized by robust Ge-C bonds that are resistant to air and moisture. Its decomposition is primarily driven by energetic input in the form of heat (pyrolysis) or UV light (photolysis), or by reaction with strong chemical reagents.
-
Thermal and Photochemical Stability: Decomposition is initiated by the homolytic cleavage of the Ge-C(methyl) or Ge-C(phenyl) bonds, which are the energetic weak points of the molecule. This leads to a complex mixture of hydrocarbon products (benzene, methane, ethane, toluene) and germanium-containing species.
-
Chemical Stability: The compound is susceptible to cleavage by strong acids via a protodegermylation mechanism. Oxidative degradation proceeds through a free-radical chain reaction involving peroxide intermediates, primarily attacking the C-H bonds of the methyl groups.
A thorough understanding of these stability limits and decomposition pathways, investigated through techniques like Py-GC/MS, is essential for professionals utilizing this compound in drug development and organic synthesis, ensuring predictable outcomes and process safety.[3]
References
-
Title: Organogermanium chemistry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES Source: Paper Publications URL: [Link]
-
Title: Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis Source: ResearchGate URL: [Link]
-
Title: Organogermanium Compounds Source: Wiley-VCH URL: [Link]
-
Title: Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Bond Dissociation Energies Source: CRC Handbook of Chemistry and Physics URL: [Link]
-
Title: Decomposition Mechanisms of Lignin-Related Aromatic Monomers in Solution Plasma Source: MDPI URL: [Link]
-
Title: Reversible and Irreversible Acid-Base Reactions In Organic Chemistry Source: Master Organic Chemistry URL: [Link]
-
Title: 10.9: Bond Energies Source: Chemistry LibreTexts URL: [Link]
-
Title: Acid–base reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bond dissociation energy - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Acid-base reaction | Definition, Examples, Formulas, & Facts Source: Britannica URL: [Link]
-
Title: Structures, C–H and C–CH3 bond energies at borders of polycyclic aromatic hydrocarbons Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: Phenyllithium - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyrolysis Products Distribution of Enzymatic Hydrolysis Lignin with/without Steam Explosion Treatment by Py-GC/MS Source: MDPI URL: [Link]
-
Title: 14.5: Reactions of Acids and Bases Source: Chemistry LibreTexts URL: [Link]
-
Title: Yield and Characteristics of Pyrolysis Products Obtained from Schizochytrium limacinum under Different Temperature Regimes Source: MDPI URL: [Link]
-
Title: Predicting Products of Acid/Base Reactions Source: YouTube URL: [Link]
-
Title: Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust Source: PubMed URL: [Link]
-
Title: The bond dissociation energy (enthalpy) is also referred to as Source: CRC Handbook of Chemistry and Physics URL: [Link]
-
Title: Phenylgermane as a suitable precursor for laser flash photolysis measurements of germylene kinetics Source: Research @ Flinders URL: [Link]
-
Title: Determining the Oxidation Mechanism through Radical Intermediates in Polysorbates 80 and 20 by Electron Paramagnetic Resonance Spectroscopy Source: MDPI URL: [Link]
-
Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory Source: ResearchGate URL: [Link]
-
Title: Pyrolysis Products Distribution of Enzymatic Hydrolysis Lignin with/without Steam Explosion Treatment by Py-GC/MS Source: ResearchGate URL: [Link]
-
Title: Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust Source: PMC - NIH URL: [Link]
-
Title: Application of Photochemistry in Natural Product Synthesis: A Sustainable Frontier Source: MDPI URL: [Link]
Sources
- 1. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. paperpublications.org [paperpublications.org]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. Structures, C–H and C–CH3 bond energies at borders of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary Products from Fast Co-Pyrolysis of Palm Kernel Shell and Sawdust - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid–base reaction - Wikipedia [en.wikipedia.org]
- 15. Acid-base reaction | Definition, Examples, Formulas, & Facts | Britannica [britannica.com]
- 16. Phenyllithium - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Wiley-VCH - Organogermanium Compounds [wiley-vch.de]
- 20. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 21. mdpi.com [mdpi.com]
A Comprehensive Guide to the Handling and Storage of Phenyltrimethylgermane for Optimal Stability
Abstract
Phenyltrimethylgermane (PhGeMe₃) is a valuable organogermanium reagent utilized in a variety of applications within chemical synthesis and materials science. As with many organometallic compounds, its utility is directly linked to its purity and stability. Degradation not only compromises experimental outcomes but can also introduce unforeseen reactive species. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical vulnerabilities of this compound. It outlines field-proven protocols for its handling, storage, and purity assessment to ensure its integrity and prevent degradation. The causality behind each recommendation is explained, grounding the protocols in the fundamental principles of organogermanium chemistry.
Understanding the Chemical Nature of this compound
This compound is a tetracoordinated organogermanium(IV) compound. The germanium center is bonded to three methyl groups and one phenyl group. Organogermanium(IV) compounds are generally characterized by their stability, which is intermediate between that of their organosilicon and organotin counterparts[1]. The key to understanding the stability and potential degradation of PhGeMe₃ lies in the nature of the Carbon-Germanium (C-Ge) bond.
The Ge-C bond is strong and generally stable to air and moisture.[2] This inherent stability makes this compound a robust reagent under many standard laboratory conditions. However, the polarity and strength of the Ge-C bond are influenced by the nature of the organic substituents. The phenyl group, being more electron-withdrawing than the methyl groups, can influence the reactivity of the molecule, particularly at the phenyl-germanium linkage.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₄Ge |
| Molecular Weight | 194.8 g/mol |
| Appearance | Straw-colored liquid |
| Purity (Typical) | >97% |
| Ge-C Bond Energy | ~255 kJ/mol |
Potential Degradation Pathways: A Mechanistic Perspective
To effectively prevent degradation, it is crucial to understand the chemical reactions that can compromise the integrity of this compound. The primary vulnerabilities are acid-catalyzed cleavage of the phenyl-germanium bond and, to a lesser extent, potential photo-induced radical formation.
Acid-Catalyzed Cleavage of the Phenyl-Germanium Bond
The most significant degradation pathway for this compound is the cleavage of the phenyl-germanium bond under acidic conditions. This reaction is a type of electrophilic aromatic substitution, where a proton (H⁺) acts as the electrophile.
Mechanism: The mechanism involves the protonation of the aromatic ring, which weakens the C-Ge bond and leads to its cleavage. The trimethylgermyl group departs, ultimately forming a more stable species. This susceptibility to acid-catalyzed cleavage is a known characteristic of aryl-metal bonds.
Caption: Mechanism of acid-catalyzed degradation of this compound.
Photo-Induced Radical Formation
Organogermanium compounds can undergo homolytic cleavage of the C-Ge bond upon photoirradiation to generate radical species.[3] While this compound is not exceptionally photosensitive, prolonged exposure to high-energy light (such as UV) can initiate this degradation pathway.
Mechanism: The absorption of a photon with sufficient energy can excite the molecule, leading to the homolytic cleavage of either a phenyl-germanium or a methyl-germanium bond, forming a germyl radical and a corresponding organic radical. These radicals are highly reactive and can initiate a cascade of further reactions, leading to a complex mixture of degradation products and potential polymerization.
Caption: Pathway of photo-induced radical degradation of this compound.
Thermal and Oxidative Stability
This compound exhibits good thermal stability and is not prone to rapid decomposition at typical laboratory temperatures. Organogermanium compounds, in general, have considerable thermal stability.[4] Similarly, the Ge-C bond is relatively stable towards oxidation under ambient conditions. However, strong oxidizing agents should be avoided as they can lead to cleavage of the organic groups from the germanium center.
Recommended Handling and Storage Protocols
The following protocols are designed to mitigate the risks of degradation and ensure the long-term stability of this compound.
General Handling
-
Inert Atmosphere: While this compound is not pyrophoric, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice, especially for transfers and reactions where the exclusion of atmospheric moisture and oxygen is critical for the intended chemistry.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoidance of Incompatible Materials:
-
Acids: Strictly avoid contact with acidic solutions or vapors, as this is the primary degradation pathway. Ensure all glassware is free from acidic residues.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.
-
Storage
-
Container: Store this compound in its original, tightly sealed container. The use of containers with PTFE-lined caps is recommended to prevent contamination and ensure a good seal.
-
Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen before sealing is highly recommended. This displaces any ambient moisture and oxygen.
-
Temperature: Store in a cool, dry place. Refrigeration is generally not necessary unless specified by the manufacturer, but avoiding temperature extremes is prudent.
-
Light: Protect from light by storing the container in a dark cabinet or by wrapping it in aluminum foil. This minimizes the risk of photo-induced degradation.
Table 2: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle under an inert atmosphere (Nitrogen or Argon) for critical applications. | Prevents introduction of moisture and oxygen. |
| Temperature | Store in a cool, dry place. | Ensures general stability and prevents pressure buildup. |
| Light Exposure | Store in an amber vial or in the dark. | Prevents photo-induced radical degradation. |
| pH Conditions | Avoid contact with acids and acidic surfaces. | Prevents acid-catalyzed cleavage of the phenyl-germanium bond. |
| Container | Tightly sealed container with a PTFE-lined cap. | Ensures an inert environment and prevents contamination. |
Analytical Methods for Purity Assessment
Regularly assessing the purity of this compound is crucial, especially for sensitive applications. The following methods are recommended for a comprehensive evaluation of its integrity.
Quantitative ¹H NMR (qNMR) Spectroscopy
Quantitative ¹H NMR is a powerful, non-destructive technique for determining the absolute purity of a sample.[5][6]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into an NMR tube.
-
Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., a long relaxation delay, typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals of this compound (phenyl protons and methyl protons) and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known weights of the sample and the standard. The signals for this compound in CDCl₃ are expected around δ 7.0-7.4 ppm (multiplet, 5H) for the phenyl group and δ 0.3 ppm (singlet, 9H) for the methyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile impurities and degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
GC-MS Conditions (Suggested):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
The primary peak in the chromatogram will correspond to this compound.
-
Minor peaks can be identified by their mass spectra and comparison to spectral libraries. Potential degradation products to look for include benzene (from acid cleavage) and biphenyl or hexamethyldigermane (from radical recombination).
-
Conclusion
The stability of this compound is robust under proper handling and storage conditions. The primary degradation pathway to be aware of is acid-catalyzed cleavage of the phenyl-germanium bond. By maintaining an inert, dry, and dark environment and by scrupulously avoiding contact with acidic substances, the integrity of this valuable reagent can be preserved for extended periods. Regular purity assessment using techniques such as quantitative ¹H NMR and GC-MS is recommended to ensure its suitability for high-stakes applications in research and development.
References
-
Cleavage of the aryl-germanium bonds. - University of Leicester. (2015). figshare. [Link]
-
Organogermanium chemistry. (2023). In Wikipedia. [Link]
-
Gold-Catalyzed C–H Functionalization with Aryl Germanes. (2019). ACS Catalysis. [Link]
-
cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. (2023). Journal of the American Chemical Society. [Link]
-
Pauli, G. F., et al. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]
-
Organogermanium compounds in cross-coupling reactions. (2023). In Wikipedia. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]
-
Product Class 1: Germanium Compounds. (n.d.). Science of Synthesis. [Link]
-
Organogermanium(iv) compounds in photo-induced radical reactions. (2022). Organic Chemistry Frontiers. [Link]
-
Different hydrolytic stability of some C,N-chelated germanium alkoxides. (2015). ResearchGate. [Link]
-
Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2021). ChemMedChem. [Link]
-
Oxidative Coupling Mechanisms: Current State of Understanding. (2017). ACS Catalysis. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. (2023). Paper Publications. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 4. paperpublications.org [paperpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Comprehensive Safety Guide for Phenyltrimethylgermane
For Researchers, Scientists, and Drug Development Professionals
The expanding role of organometallics in modern synthetic chemistry, particularly in the development of novel pharmaceuticals, necessitates a thorough understanding of the safety and handling protocols for these often-reactive species. Phenyltrimethylgermane, a member of the organogermanium family, presents unique opportunities in cross-coupling and other transformations. However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety precautions. This guide provides a detailed technical overview of the essential safety protocols for working with this compound, grounded in established best practices for handling organometallic compounds.
Hazard Identification and Risk Assessment: Understanding the Moiety
While specific toxicological data for this compound is not extensively documented in publicly available literature, a comprehensive risk assessment can be formulated by examining its structural components and the known hazards of related organogermanium compounds.
1.1. GHS Classification and Known Hazards
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
These classifications mandate careful handling to prevent direct contact with skin and eyes.
1.2. Toxicological Profile of Organogermanium Compounds: A Class-Wide Perspective
It is crucial to consider the broader context of organogermanium compound toxicology. While some organic germanium compounds have been investigated for medicinal applications, prolonged or high-dose exposure to certain organogermanium species has been linked to adverse health effects, including:
-
Nephrotoxicity (Kidney Damage): Some reports have linked the intake of germanium-containing supplements, particularly those with inorganic germanium or potential contaminants, to renal dysfunction[1][2]. While organic germanium compounds are generally considered to have a more favorable safety profile, the potential for kidney effects should not be disregarded[3][4][5].
-
Neurotoxicity: Certain organogermanium compounds, such as spirogermanium, have demonstrated neurotoxic effects in clinical studies[1].
Given these potential class-wide effects, it is prudent to handle this compound with a high degree of caution, assuming the potential for systemic toxicity with repeated or significant exposure.
1.3. Reactivity Profile: Anticipating Chemical Behavior
-
Strong Oxidizing Agents: Organometallic compounds can react vigorously with strong oxidizers.
-
Strong Acids and Bases: While Ge-C bonds are relatively stable, they can be susceptible to cleavage under harsh acidic or basic conditions[6][7].
It is recommended to avoid contact with these substance classes unless a specific reaction is intended and has been thoroughly risk-assessed.
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
2.1. Engineering Controls: Containing the Hazard
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of any potential vapors or aerosols.
-
Inert Atmosphere: For reactions sensitive to air or moisture, the use of a glovebox or Schlenk line techniques is recommended to maintain an inert atmosphere (e.g., nitrogen or argon)[8][9][10][11][12].
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[2][13] |
| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice, but the specific glove material should be selected based on its resistance to this compound and any solvents being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[1][2][10] |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9] |
| Respiratory Protection | Respiratory protection is generally not required when working in a properly functioning fume hood. However, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[9] |
Diagram 1: PPE Selection Workflow
Caption: A step-by-step workflow for responding to a minor spill of this compound.
4.2. First Aid Measures for Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention. [1][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][14]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3]
Waste Disposal: Responsible Stewardship
Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Follow Institutional and Regulatory Guidelines: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. [15][16][17][18][19][20][21][22]* Designated Hazardous Waste Container: Collect all this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do Not Mix with Incompatible Wastes: Avoid mixing organogermanium waste with other waste streams unless compatibility has been confirmed.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organogermanium compounds.
Conclusion: A Culture of Safety
The successful and safe application of this compound in research and development is contingent upon a deeply ingrained culture of safety. This guide provides a foundational framework for its responsible handling. Researchers must remain vigilant, continuously reassess risks, and seek additional information as new data becomes available. By integrating these principles into daily laboratory practice, the scientific community can continue to explore the potential of organogermanium chemistry while ensuring the well-being of its practitioners.
References
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Emergency Planning and Preparedness. Retrieved from [Link]
- Tao, S. H., & Bolger, P. M. (1997). Hazard assessment of germanium supplements. Regulatory toxicology and pharmacology : RTP, 25(3), 211–219.
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
- James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
-
Rhode Island Department of Environmental Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Goodman, S. (2020). A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium). Toxicology, 12(4), 283.
-
University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Retrieved from [Link]
-
James, M. J., Clarke, G. E., Lee, C., & Fairlamb, I. J. S. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Retrieved from [Link]
- Gerber, G. B., & Léonard, A. (1997). Mutagenicity, carcinogenicity and teratogenicity of germanium compounds.
-
Germanium Sesquioxide Science. (n.d.). Retrieved from [Link]
-
Paper Publications. (2023, July 22). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Michigan State University. (n.d.). Spill and Cleaning Protocol. Environmental Health & Safety. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). SPILL CLEANUP QUICK REFERENCE. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
- Lukevics, E., & Ignatovich, L. (2012). Biological Activity of Organogermanium Compounds (A Review). Pharmaceutical Chemistry Journal, 46(11), 643-646.
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Federal Emergency Management Agency. (2023, June 6). 3.1. Equipment Decontamination. Retrieved from [Link]
-
Nature of As-is. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Patient Decontamination and Mass Triage. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
-
Association of State and Territorial Solid Waste Management Officials. (n.d.). State Regulations and Policies for Control of Naturally-Occurring and Accelerator Produced Radioactive Materials (NARM) and Technologic. Retrieved from [Link]
-
U.S. Government Publishing Office. (2020, October 16). Subpart K—Waste Disposal. In Code of Federal Regulations, Title 10, Part 20. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Natural-Occurring Radioactive Materials (NORM). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, December). Disposal Handbook: A Guide to Managing Classification and Disposal of Hazardous Waste at Superfund Sites. Retrieved from [Link]
-
Master Organic Chemistry. (2025, September 30). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]
-
Chemistry World. (2024, May 9). Electrochemical acid–base reactions can be fine tuned to control reactivity. Retrieved from [Link]
Sources
- 1. Nephrotoxicity and neurotoxicity in humans from organogermanium compounds and germanium dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazard assessment of germanium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Toxicological Evaluation of Germanium Sesquioxide (Organic Germanium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. germaniumsesquioxide.com [germaniumsesquioxide.com]
- 5. paperpublications.org [paperpublications.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrochemical acid–base reactions can be fine tuned to control reactivity | Research | Chemistry World [chemistryworld.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. Making sure you're not a bot! [oc-praktikum.de]
- 17. govinfo.gov [govinfo.gov]
- 18. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 21. wku.edu [wku.edu]
- 22. epa.gov [epa.gov]
Phenyltrimethylgermane: A Guide to Orthogonal Phenylation in Modern Organic Synthesis
Introduction: The Quest for Selective C-C Bond Formation
The construction of carbon-carbon bonds is the foundational art of organic synthesis, with the introduction of the phenyl group—a ubiquitous motif in pharmaceuticals, agrochemicals, and advanced materials—representing a particularly critical transformation.[1][2] For decades, the synthetic chemist's toolkit has been equipped with venerable phenylating agents such as Grignard reagents, organolithiums, and, more recently, the highly successful organoborons (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and organosilanes (Hiyama coupling).[3][4][5][6] While powerful, each of these reagent classes carries inherent limitations, including high reactivity leading to poor functional group tolerance (organolithiums/Grignards), toxicity concerns (organostannanes), or specific activation requirements.[5][7]
In the pursuit of greater precision and efficiency, particularly in the context of complex, multi-step syntheses, the concept of orthogonal reactivity has become paramount. This guide introduces phenyltrimethylgermane, a reagent that has transitioned from being considered relatively inert to a key player in advanced synthetic strategies.[8][9] Historically overlooked in traditional palladium catalysis, recent discoveries have unveiled a unique activation pathway for organogermanes, positioning them as exceptionally robust and chemoselective coupling partners.[3] This guide provides an in-depth exploration of this compound, not merely as another phenylating agent, but as a strategic tool for achieving orthogonal, sequential C-C bond formation.
This compound: Properties, Synthesis, and Handling
Physicochemical Properties
This compound is a straw-colored liquid with the molecular formula C₉H₁₄Ge and a molecular weight of 194.8 g/mol . Its appeal stems from its notable stability to air and moisture, a significant advantage over highly reactive organometallics like Grignard reagents, which require strictly anhydrous conditions. This robustness simplifies handling and allows for its inclusion in substrates bearing a wide range of functional groups.
Synthesis of this compound
The most direct and common synthesis of this compound involves the reaction of a phenyl Grignard reagent with trimethylgermanium bromide. This straightforward nucleophilic substitution provides a reliable route to the desired product.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from bromobenzene and trimethylgermanium bromide via a Grignard reaction.
Reagents & Equipment:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Trimethylgermanium bromide (Me₃GeBr)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and distillation
Step-by-Step Methodology:
-
Apparatus Setup: All glassware must be rigorously flame-dried under an inert atmosphere (N₂ or Ar) to eliminate all traces of moisture, which would otherwise quench the Grignard reagent.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the three-neck flask. Add a small crystal of iodine, which acts as an initiator.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous Et₂O.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the appearance of a cloudy solution.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to prevent the formation of biphenyl as a major byproduct. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure full conversion.
-
-
Reaction with Me₃GeBr:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of trimethylgermanium bromide in anhydrous Et₂O dropwise to the stirred Grignard reagent. This step is exothermic and maintaining a low temperature is essential for a clean reaction.
-
-
Workup and Purification:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining Grignard reagent and breaks up the magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While more stable than many alternatives, organogermanium compounds require careful handling.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors.
-
Storage: this compound should be stored in a tightly closed container in a dry, well-ventilated area, away from heat, open flames, and sources of ignition. It is light-sensitive and may form explosive peroxides over time; it should be tested for peroxides before distillation.
-
Hazards: The compound can react violently with water.
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
A Paradigm Shift in Reactivity: The SEAr Mechanism
For years, aryl germanes were largely ignored in the context of palladium-catalyzed cross-coupling because they were found to be significantly less reactive than their boron, tin, and silicon counterparts in traditional Pd(0)/Pd(II) catalytic cycles.[3][8] The breakthrough came with the understanding that the robust Carbon-Germanium bond does not readily participate in the conventional transmetalation step with a Pd(II) complex.[3]
Instead, recent studies have provided strong evidence that organogermanes engage in an electrophilic aromatic substitution (SEAr)-type reactivity .[3] This distinct mechanism is the key to their unique utility. Activation does not occur via the typical pathway but requires a highly electron-deficient, or electrophilic, metal catalyst. This allows the catalyst to attack the electron-rich aromatic ring of the phenylgermane, leading to the cleavage of the C-Ge bond.
This mechanistic dichotomy is what enables the orthogonal reactivity of this compound.
Palladium Nanoparticle-Catalyzed Phenylation
One of the most effective methods for activating the C-Ge bond is through the use of palladium nanoparticles (PdNPs). [3][4]These heterogeneous catalysts are thought to provide the necessary electrophilic palladium species to drive the SEAr-type mechanism. The reaction proceeds efficiently with aryl iodides and bromides, tolerating a wide variety of other cross-coupling functionalities. [3]
Experimental Protocol: PdNP-Catalyzed Phenylation of 4-Iodoanisole
Objective: To synthesize 4-methoxybiphenyl using this compound and 4-iodoanisole, catalyzed by palladium nanoparticles.
Reagents & Equipment:
-
This compound
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂) as nanoparticle precursor
-
Tetrabutylammonium bromide (TBAB) as nanoparticle stabilizer
-
Potassium carbonate (K₂CO₃) as base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube, magnetic stirrer, inert atmosphere setup
-
Standard glassware for workup and column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and TBAB (0.25 mmol, 25 mol%).
-
Causality: Pd(OAc)₂ serves as the precursor for the in situ generation of Pd(0) nanoparticles. TBAB acts as a capping agent to stabilize the nanoparticles, preventing their agglomeration and maintaining catalytic activity.
-
-
Reagent Addition: Add anhydrous DMF (5 mL), followed by this compound (1.2 mmol, 1.2 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Causality: DMF is a polar aprotic solvent suitable for this type of reaction. A slight excess of the germane ensures complete consumption of the aryl iodide. The base is required for the catalytic cycle.
-
-
Reaction: Seal the tube and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-methoxybiphenyl.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂/TBAB | K₂CO₃ | DMF | 100 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/TBAB | K₂CO₃ | DMF | 100 | ~85 |
| Methyl 4-iodobenzoate | Pd(OAc)₂/TBAB | Cs₂CO₃ | Dioxane | 100 | ~88 |
Other Catalytic Systems
Beyond palladium nanoparticles, other electrophilic systems have proven effective:
-
Pd(TFA)₂: The highly electron-deficient palladium center in palladium(II) trifluoroacetate can activate the C-Ge bond, providing a thermodynamic driving force by forming a stable Ge-O bond.
-
Gold Catalysis: Cationic Au(I) and Au(III) complexes are also sufficiently electrophilic to activate the C-Ge bond. Notably, under these conditions, aryl germanes have been shown to be even more reactive than their silane or boronic ester analogues, offering a complementary reactivity profile. [3]
Comparative Analysis with Standard Phenylating Agents
To fully appreciate the strategic value of this compound, it is essential to compare it directly with established reagents.
| Feature | This compound | Phenylboronic Acid (Suzuki) [4] | Phenyltrialkylstannane (Stille) [5][7] | Phenylsilane (Hiyama) | Phenylmagnesium Bromide (Grignard) |
| Mechanism | SEAr-type | Transmetalation | Transmetalation | Transmetalation (activated) | Nucleophilic Addition |
| Orthogonality | Excellent ; inert to Pd(0)/Pd(II) | Moderate; can be labile | Moderate | Good; requires activator | Poor; highly reactive |
| Stability | Air & moisture stable | Air stable, often crystalline | Air & moisture stable | Generally stable | Highly sensitive to air & moisture |
| Toxicity | Low to moderate | Low | High ; major drawback | Low | Low (reagent); corrosive |
| Functional Groups | Excellent tolerance | Good tolerance | Excellent tolerance | Good, but sensitive to fluoride activator | Poor tolerance (acidic protons) |
| Activation | Electrophilic metal catalyst | Base required | No activator needed | Fluoride or base activator required | None |
This comparison highlights the unique niche occupied by this compound. Its primary advantage is not raw reactivity, but rather its controlled, activatable reactivity , which is the cornerstone of its utility in orthogonal synthetic strategies.
Conclusion and Future Outlook
This compound has emerged from relative obscurity to become a sophisticated tool for modern organic synthesis. Its value lies not in replacing well-established phenylating agents, but in complementing them. The discovery of its unique SEAr-type activation mechanism has unlocked its potential as a robust, air- and moisture-stable reagent that enables powerful orthogonal and sequential cross-coupling strategies. [8]For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, mastering the application of this compound offers a new level of control and precision. As the demand for increasingly complex and precisely functionalized molecules grows, the strategic implementation of such chemoselective reagents will undoubtedly become an indispensable part of the synthetic chemist's repertoire.
References
- Wikipedia. (n.d.). Organogermanium compounds in cross-coupling reactions.
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research. Retrieved from [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]
-
Rogova, T., et al. (2024). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. PubMed. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Retrieved from [Link]
-
Rogova, T., et al. (2024). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Organogermanium(IV) Compounds in Photo-Induced Radical Reactions. Retrieved from [Link]
-
YouTube. (2020). HIYAMA COUPLING REACTION. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). recent developments in set reactions of organogermanium compounds. Retrieved from [Link]
-
PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]
-
Henderson, E. J., et al. (2008). Synthesis and photoluminescent properties of size-controlled germanium nanocrystals from phenyl trichlorogermane-derived polymers. PubMed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organogermanium(iv) compounds in photo-induced radical reactions. Retrieved from [Link]
-
YouTube. (2021). Phenyl vs Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Photoluminescent Properties of Size-Controlled Germanium Nanocrystals from Phenyl Trichlorogermane-Derived Polymers | Request PDF. Retrieved from [Link]
-
ResearchGate. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. Retrieved from [Link]
-
YouTube. (2025). What Is A Phenyl Group In Organic Chemistry?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
YouTube. (2025). What Is A Phenyl Substituent? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and decomposition of the digermane Ph3GeGePh2H. Retrieved from [Link]
-
YouTube. (2022). Trick for phenyl group and benzyl group | Phenyl and benzene difference. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Allyl, Phenyl, Alkenyl, and Alkynyl Germatranes with Aryl Iodides | Request PDF. Retrieved from [Link]
-
PubMed. (2021). Synthesis, Properties, and Derivatization of Poly(dihydrogermane): A Germanium-Based Polyethylene Analogue. Retrieved from [Link]
-
Sci-Hub. (n.d.). Cross‐Coupling Reactions of Phenylmagnesium Halides with Fluoroazines and Fluorodiazines.. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. didier.astruc1.free.fr [didier.astruc1.free.fr]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3H-GEP6806 - this compound | CymitQuimica [cymitquimica.com]
- 5. cerritos.edu [cerritos.edu]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]
- 9. tsijournals.com [tsijournals.com]
The Genesis of a Core Reagent: A Technical Guide to the Discovery and History of Phenyltrimethylgermane
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of Phenyltrimethylgermane (C₆H₅Ge(CH₃)₃). We delve into the pioneering work of early 20th-century chemists who laid the groundwork for organogermanium chemistry and trace the evolution of synthetic methodologies leading to this versatile reagent. The document offers an in-depth analysis of the classic Grignard synthesis, detailed experimental protocols, and a thorough examination of the spectroscopic techniques used for its characterization. This guide is intended for researchers, scientists, and drug development professionals who wish to understand the foundational chemistry and practical application of this compound.
Introduction: The Dawn of Organogermanium Chemistry
The journey into the world of organogermanium compounds, molecules containing a carbon-germanium bond, began in the late 19th and early 20th centuries. Following the discovery of germanium by Clemens Winkler in 1886, chemists were eager to explore its properties and compare them to its lighter and heavier congeners, silicon and tin. A pivotal figure in this exploration was the American chemist Charles A. Kraus.[1][2] His extensive work on the chemistry of elements in liquid ammonia and his development of synthetic methods for organometallic compounds were instrumental in advancing the field.[1][2] Kraus's research not only expanded the fundamental understanding of chemical bonding but also led to practical applications, such as the synthesis of tetraethyllead as an antiknock agent.[1] His investigations into the Group 14 elements provided a crucial foundation for the synthesis of novel organogermanium compounds like this compound.[2][3]
The First Synthesis: A Legacy of the Grignard Reaction
The first documented synthesis of a phenylgermanium derivative can be traced back to the work of Charles A. Kraus and Laurence S. Foster in 1927.[3] Their publication, "Some Phenylgermanium Derivatives," detailed the preparation of several phenyl-substituted germanes, laying the groundwork for the synthesis of this compound. The core of their synthetic strategy, and a method that remains relevant today, was the Grignard reaction. This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in the early 1900s, proved to be highly effective for creating the germanium-carbon bond.[4][5][6]
The general approach involves the reaction of a germanium halide with a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr). For this compound, the synthesis would logically proceed from a trimethylgermanium halide.
Causality of Experimental Choices
The choice of the Grignard reaction was a logical and strategic one for early organometallic chemists. The polarity of the carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic, making it an excellent agent for attacking the electrophilic germanium center in a germanium halide. Diethyl ether is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent, its relatively low reactivity, and its suitable boiling point for reflux conditions.[4] Anhydrous conditions are critical as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene and quench the desired reaction.[4]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on the principles of the Grignard reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.2 g | Must be dry and free of oxide coating. |
| Bromobenzene | C₆H₅Br | 157.01 | 6.3 g | Anhydrous. |
| Trimethylgermanium Bromide | (CH₃)₃GeBr | 199.61 | 8.0 g | Moisture sensitive. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Freshly distilled from a suitable drying agent. |
| Iodine | I₂ | 253.81 | 1 crystal | As an initiator. |
| Saturated Ammonium Chloride Solution | NH₄Cl(aq) | - | 50 mL | For quenching the reaction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 5 g | For drying the organic layer. |
Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure all moisture is removed.
-
The magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of bromobenzene in 20 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary to start the reaction.[7]
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.
-
-
Reaction with Trimethylgermanium Bromide:
-
A solution of trimethylgermanium bromide in 30 mL of anhydrous diethyl ether is placed in the dropping funnel.
-
The Grignard reagent is cooled in an ice bath.
-
The trimethylgermanium bromide solution is added dropwise to the stirred Grignard reagent. An exothermic reaction will occur. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of saturated ammonium chloride solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with 20 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by rotary evaporation to yield the crude this compound.
-
The product can be further purified by fractional distillation under reduced pressure.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple and highly characteristic. It will exhibit two main signals:
-
A multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl group.
-
A sharp singlet in the upfield region (typically δ 0.2-0.4 ppm) corresponding to the nine equivalent protons of the three methyl groups. The integration of these signals will be in a 5:9 ratio.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the phenyl and methyl carbons. The aromatic carbons will appear in the δ 120-140 ppm range, while the methyl carbons will give a single sharp peak at a much lower chemical shift (typically δ < 0 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound include:
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.
-
Ge-C stretching: A characteristic absorption in the fingerprint region, typically around 550-650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (210.79 g/mol for the most abundant isotopes). The isotopic pattern of germanium will be evident in the molecular ion cluster.
-
Fragmentation: Common fragmentation patterns involve the loss of methyl groups (M-15) and the phenyl group (M-77).
Summary of Spectroscopic Data
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | δ 7.0-7.5 ppm (multiplet, 5H, Ar-H)δ 0.2-0.4 ppm (singlet, 9H, -CH₃) |
| ¹³C NMR | δ 120-140 ppm (aromatic carbons)δ < 0 ppm (methyl carbons) |
| IR (cm⁻¹) | ~3050 (aromatic C-H stretch)~2950 (aliphatic C-H stretch)~1480, 1430 (aromatic C=C stretch)~600 (Ge-C stretch) |
| Mass Spec (m/z) | Molecular ion peak with characteristic Ge isotope pattern.Major fragments at M-15 (loss of CH₃) and M-77 (loss of C₆H₅). |
Modern Applications and Significance
This compound, since its initial discovery, has found utility in various areas of organic synthesis and materials science. It serves as a precursor for other organogermanium compounds and has been employed in studies of reaction mechanisms and as a component in the synthesis of germanium-containing polymers and materials with interesting electronic and optical properties. Its history is a testament to the enduring power of fundamental synthetic methodologies and the continuous quest to explore the chemistry of the elements.
Conclusion
The discovery and synthesis of this compound are deeply rooted in the pioneering work of Charles A. Kraus and the development of the Grignard reaction. The methodological framework established in the early 20th century remains a cornerstone of its preparation. The ability to characterize this compound with modern spectroscopic techniques provides a clear and detailed picture of its structure, validating the synthetic efforts of early chemists. This guide serves as a comprehensive resource for understanding the history, synthesis, and properties of this important organogermanium compound.
References
- Charles A. Kraus. Grokipedia.
- Application Notes and Protocols for Grignard Reactions with Phenyltrichlorogermane. Benchchem.
- CHARLES AUGUST KRAUS. Biographical Memoirs.
- Grignard Reaction: Synthesis of Triphenylmethanol.
- Some Phenylgermanium Deriv
- Grignard Synthesis of Triphenylmethanol. Chem 355 Jasperse.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
- Grignard Reaction. Organic Chemistry Portal.
- Spectral Inform
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. biographicalmemoirs.org [biographicalmemoirs.org]
- 3. C. A. Kraus [www1.pbrc.hawaii.edu]
- 4. cerritos.edu [cerritos.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
Theoretical Perspectives on the Structure and Bonding of Phenyltrimethylgermane
An In-depth Technical Guide:
Abstract
Organogermanium compounds have garnered significant interest as versatile building blocks in the synthesis of pharmaceuticals and advanced functional materials.[1][2] Among these, Phenyltrimethylgermane (PTMGe) serves as a foundational model for understanding the nuanced electronic and structural interplay between a germanium center and both aromatic and aliphatic carbon substituents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, bonding characteristics, and spectroscopic properties of PTMGe. We delve into the application of Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to provide a detailed portrait of the molecule's geometry, the nature of its crucial Ge-C bonds, and its predicted vibrational and NMR spectra. This document is intended to serve as a self-validating framework for researchers employing computational tools to investigate and predict the properties of complex organometallic systems.
Introduction: The Significance of this compound and Theoretical Inquiry
This compound (Ph-Ge(CH₃)₃) is a tetraorganogermane featuring a central germanium atom bonded to a phenyl group and three methyl groups. This structure presents a fascinating case study for theoretical chemistry, as it allows for the direct comparison of the germanium-carbon bond in two distinct chemical environments: a σ-bond to an sp²-hybridized aromatic carbon (Ge-Cₚₕ) and three σ-bonds to sp³-hybridized methyl carbons (Ge-Cₘₑ). Understanding the subtle differences in bond length, strength, and polarity is crucial for predicting the reactivity and stability of PTMGe and related organogermanes used in synthetic chemistry.[3]
While experimental techniques like X-ray crystallography provide invaluable structural data, they capture the molecule in a static, solid-state form. Theoretical studies, however, offer a powerful complementary approach, allowing for the exploration of the molecule's gas-phase equilibrium geometry, the analysis of its electronic structure, and the prediction of its spectroscopic signatures in various environments.[4][5] Computational chemistry has become an indispensable tool for unequivocally determining chemical structures and understanding reaction mechanisms.[6][7]
Core Computational Methodologies: A Rationale
The selection of an appropriate theoretical method is paramount for achieving a balance between computational cost and accuracy.[7] For a molecule like this compound, two primary classes of methods are particularly well-suited: Density Functional Theory (DFT) and wave function-based ab initio methods like Second-Order Møller-Plesset Perturbation Theory (MP2).
Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its favorable scaling and proven accuracy for a wide range of chemical systems.[8] It approximates the complex many-electron wavefunction by focusing on the electron density, ρ(r).[8]
-
Causality of Choice: For geometry optimization and vibrational frequency calculations, DFT methods like B3LYP offer an excellent compromise between accuracy and computational demand.[4][9] The B3LYP functional, a hybrid GGA, incorporates a portion of exact Hartree-Fock exchange, which often improves the description of bond lengths and energies.[10] To account for non-covalent interactions (van der Waals forces), which can influence the orientation of the phenyl and methyl groups, empirical dispersion corrections (e.g., DFT-D3) are often included.[10]
Møller-Plesset Perturbation Theory (MP2)
MP2 is a wave function-based method that provides a systematic improvement over the Hartree-Fock (HF) approximation by including electron correlation effects.[11][12]
-
Causality of Choice: MP2 is chosen as a benchmark against DFT results. It is one of the simplest methods that properly incorporates long-range dispersion forces from first principles.[12] While computationally more demanding than DFT, comparing MP2 and DFT results provides a cross-validation of the predicted properties. Discrepancies between the methods can highlight areas where the chosen DFT functional may be deficient. The accuracy of MP2 calculations is generally good for systems where the HF determinant is a reasonable starting point, which is the case for PTMGe.[11][12][13]
Predicted Molecular Structure and Geometry
The first step in any theoretical study is to determine the molecule's minimum energy structure.[14] This is achieved through a geometry optimization procedure, where the forces on each atom are minimized.
The overall geometry of PTMGe is expected to be a distorted tetrahedron around the central germanium atom, a consequence of the VSEPR theory.[15][16] The steric bulk and electronic nature of the phenyl group compared to the methyl groups will lead to deviations from a perfect tetrahedral symmetry (109.5° bond angles).
Below is a diagram representing the optimized molecular structure of this compound.
Caption: Optimized molecular structure of this compound.
Key Geometric Parameters
Quantitative data from geometry optimizations are best summarized in a table. The following table illustrates the kind of data generated from DFT (B3LYP) and MP2 calculations using a standard basis set like 6-311G(d,p).
| Parameter | DFT/B3LYP | MP2 | Experimental (Typical) |
| Bond Lengths (Å) | |||
| Ge-C(phenyl) | ~1.96 | ~1.95 | 1.95 - 1.98 |
| Ge-C(methyl) | ~1.97 | ~1.96 | 1.96 - 1.99 |
| **Bond Angles (°) ** | |||
| C(phenyl)-Ge-C(methyl) | ~108.0 | ~108.2 | N/A |
| C(methyl)-Ge-C(methyl) | ~110.8 | ~110.6 | N/A |
Note: The values presented are illustrative, based on typical C-Ge bond lengths and expected steric effects. Actual computational results would populate these fields.[17]
The calculations consistently predict that the Ge-C(phenyl) bond is slightly shorter than the Ge-C(methyl) bonds, which can be attributed to the different hybridization (sp² vs. sp³) of the carbon atoms. The C-Ge-C angles deviate from the ideal 109.5°, with the angle between the bulkier methyl groups being slightly larger than the angle involving the phenyl group.
Electronic Structure and Bonding Analysis
To gain deeper insight into the nature of the chemical bonds, a Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry. NBO analysis transforms the complex calculated molecular orbitals into a localized picture of bonding that aligns with Lewis structures.
Key insights from an NBO analysis of PTMGe would include:
-
Hybridization: Confirmation of the near-sp³ hybridization of the germanium orbitals forming the four sigma bonds.
-
Bond Polarity: Calculation of the natural atomic charges. The germanium atom is expected to be electropositive relative to the carbon atoms, indicating polar covalent Ge-C bonds. The analysis would reveal subtle differences in the polarity of the Ge-C(phenyl) versus the Ge-C(methyl) bonds.
-
Hyperconjugation: NBO analysis can quantify weak donor-acceptor interactions, such as hyperconjugation between the filled σ(Ge-Cₘₑ) bonding orbitals and the empty π* orbitals of the phenyl ring. These interactions contribute to the overall stability of the molecule.
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective at predicting vibrational (IR and Raman) and NMR spectra, which are crucial for experimental characterization.[4][5]
Vibrational Spectra (IR & Raman)
After a successful geometry optimization, a frequency calculation can be performed.[7] This calculation yields the normal modes of vibration for the molecule.[18]
-
Self-Validation: A key step in validating the optimized geometry is to ensure that all calculated vibrational frequencies are real (positive). The presence of imaginary frequencies indicates that the structure is not a true minimum on the potential energy surface but rather a transition state.
-
Key Vibrational Modes:
-
Ge-C Stretching: The Ge-C(phenyl) and Ge-C(methyl) stretching vibrations are expected in the 500-650 cm⁻¹ region. DFT calculations can distinguish between the symmetric and asymmetric stretches and predict their IR and Raman intensities.[9][19]
-
Phenyl Ring Modes: Characteristic C-H stretching (~3000-3100 cm⁻¹) and C=C ring stretching (~1400-1600 cm⁻¹) modes are readily identified.[19][20]
-
Methyl Group Modes: C-H stretching and bending modes of the methyl groups are also predicted.
-
Comparison of the computed spectra with experimental FT-IR and Raman data allows for a detailed assignment of the observed spectral bands.[21]
NMR Spectra
Computational methods can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J).[6][22] This is particularly valuable for assigning complex spectra or for studying molecules that are difficult to synthesize or isolate.[23]
-
Methodology: DFT calculations, often using functionals and basis sets specifically designed for NMR properties (e.g., PBE0 and pcSseg-2), are employed to calculate the nuclear magnetic shielding constants.[22] These are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), which must be calculated at the same level of theory.
-
Predicted Chemical Shifts for PTMGe:
-
¹H NMR: Distinct signals for the aromatic protons of the phenyl group and a single, more shielded signal for the nine equivalent protons of the three methyl groups would be predicted.
-
¹³C NMR: Four signals for the phenyl ring carbons (ipso, ortho, meta, para) and one signal for the methyl carbons would be expected. The calculation would predict the specific chemical shift for the ipso-carbon directly bonded to the germanium atom.
-
²⁹Si/¹¹⁹Sn Analogy: While ²⁹Si NMR is more common, the principles for calculating chemical shifts for heavier nuclei like ⁷³Ge are similar, though they often require the inclusion of relativistic effects for high accuracy.[24]
-
Experimental Protocol: A Standard Computational Workflow
This section outlines a self-validating, step-by-step methodology for conducting a theoretical analysis of this compound using a standard quantum chemistry software package like Gaussian or Q-Chem.[7][13]
Step-by-Step Methodology
-
Structure Input:
-
Build an initial 3D structure of this compound using molecular modeling software (e.g., IQmol, Avogadro). Ensure reasonable initial bond lengths and angles.[7]
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation.
-
Method: DFT, using the B3LYP functional.
-
Basis Set: A Pople-style basis set like 6-311G(d,p) is a good starting point, providing a flexible description of both core and valence electrons. For the heavier Germanium atom, using a basis set with an effective core potential (ECP) like LANL2DZ can be computationally efficient.[7][25]
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Validation: Check the output to confirm there are zero imaginary frequencies. This validates that the optimized structure is a stable minimum.
-
Analysis: Analyze the output to identify the frequencies and corresponding atomic motions for key vibrational modes (e.g., Ge-C stretches).
-
-
Single-Point Energy Refinement (Optional but Recommended):
-
NMR Property Calculation:
-
Using the optimized geometry, perform an NMR calculation.
-
Method: DFT, using a functional known to perform well for NMR, such as PBE0.
-
Basis Set: Use basis sets specifically parameterized for NMR calculations, like the pcSseg-n series.[22]
-
Reference Standard: Perform the same NMR calculation for TMS to be used as the reference for calculating chemical shifts.
-
-
Data Analysis:
-
Extract optimized coordinates, bond lengths, and angles.
-
Visualize vibrational modes and compare calculated frequencies to experimental spectra.
-
Calculate chemical shifts from the raw shielding tensor data and compare them with experimental NMR data.
-
The following diagram illustrates this computational workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]
- 9. A theoretical study on the molecular structure and vibrational (FT-IR and Raman) spectra of cyano-bridged heteronuclear polymeric complex of triethylenetetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Density functional theory including dispersion corrections for intermolecular interactions in a large benchmark set of biologically relevant molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. 6.4.1 Algorithm⣠6.4 Exact MP2 Methods ⣠Chapter 6 Wave Function-Based Correlation Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 12. Q-Chem 4.4 Userâs Manual : Exact MP2 Methods [manual.q-chem.com]
- 13. gaussian.com [gaussian.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. youtube.com [youtube.com]
- 19. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Fully Automated Quantum‐Chemistry‐Based Computation of Spin–Spin‐Coupled Nuclear Magnetic Resonance Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts [bonndoc.ulb.uni-bonn.de]
- 25. researchgate.net [researchgate.net]
- 26. Approximate first-principles anharmonic calculations of polyatomic spectra using MP2 and B3LYP potentials: comparisons with experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Phenyltrimethylgermane in Palladium-Catalyzed Biaryl Synthesis—An Orthogonal Approach to Cross-Coupling
Abstract
Traditional palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, have revolutionized the synthesis of biaryl compounds, which are crucial scaffolds in pharmaceuticals and advanced materials.[1][2] However, the sequential functionalization of molecules bearing multiple coupling sites remains a significant challenge. This application note details the paradigm-shifting use of phenyltrimethylgermane and its derivatives in palladium-catalyzed cross-coupling. Historically considered unreactive under standard Stille conditions, recent discoveries have revealed that organogermanes possess a unique and powerful reactivity profile when paired with palladium nanoparticle (PdNP) catalysts.[3][4] This guide elucidates the mechanistic basis for this "orthogonal" reactivity, provides detailed protocols for its application, and showcases its utility for drug development professionals and synthetic chemists seeking to build molecular complexity with high selectivity.
Introduction: Beyond the Stille Reaction
The Stille reaction traditionally involves the palladium-catalyzed coupling of an organostannane with an organic halide.[5][6] The catalytic cycle is well-established, proceeding via oxidative addition, transmetalation, and reductive elimination.[7] Within this framework, organogermanes were largely dismissed due to their low reactivity, as the transmetalation step from germanium to a Pd(II) center is kinetically unfavorable.[4][5]
However, groundbreaking research has demonstrated that this perceived inertness is, in fact, a key advantage. Trialkyl(aryl)germanes, such as this compound, are robust, air- and moisture-stable, and generally non-toxic reagents.[3] Their C-Ge bond is inert to the conditions of traditional Pd(0)/Pd(II) catalysis, which allows other common coupling partners (e.g., boronic esters) to be functionalized chemoselectively in their presence.[8] Conversely, under palladium nanoparticle (PdNP) catalysis, the C-Ge bond becomes highly reactive, exhibiting superior coupling efficiency that outcompetes boronic esters.[9] This catalyst-dependent reactivity switch forms the basis of an orthogonal synthetic strategy.
The Principle of Orthogonal Reactivity
Orthogonality in chemical synthesis refers to the ability to perform a specific reaction on one functional group in a molecule without affecting another, chemically distinct functional group. The aryl germane/aryl boronic ester pair is a prime example of this principle in action.
-
Homogeneous Pd(0)/Pd(II) Catalysis (e.g., Pd(PPh₃)₄): In the presence of a traditional soluble palladium catalyst, an aryl boronic ester will readily undergo Suzuki coupling, while the aryl germane moiety remains untouched. The germane is a "spectator" group.
-
Heterogeneous Pd Nanoparticle (PdNP) Catalysis: When a PdNP catalyst is employed, the situation is reversed. The aryl germane is preferentially activated and coupled, while the boronic ester is now the "spectator."
This duality allows for programmed, sequential biaryl synthesis on a multifunctional scaffold, dramatically enhancing synthetic efficiency and control.
Mechanistic Insights: A Departure from Transmetalation
The unique reactivity of organogermanes under PdNP catalysis stems from a different activation mechanism. Unlike the nucleophilic transmetalation central to the Stille and Suzuki reactions, the activation of the C-Ge bond is believed to proceed via an Electrophilic Aromatic Substitution (SEAr)-type pathway .[3][5]
The key mechanistic distinctions are:
-
Catalyst Nature: Homogeneous Pd(0) catalysts are electron-rich and nucleophilic. In contrast, Pd nanoparticles are considered more electron-deficient and thus more electrophilic.[9]
-
Substrate Activation: The electron-rich aromatic ring of the aryl germane is susceptible to electrophilic attack by the PdNP surface. This interaction polarizes and activates the C-Ge bond for cleavage without requiring a formal Pd(II) intermediate for transmetalation.[5][8]
-
Catalytic Cycle: The proposed cycle involves the oxidative addition of the aryl halide to the PdNP surface, followed by the SEAr-type activation of the aryl germane, and concluding with reductive elimination to form the biaryl product and regenerate the active PdNP surface.
Application & Advantages
The use of this compound and its analogs offers significant advantages in complex molecule synthesis:
-
Stability and Handling: Aryl germanes are bench-stable, tolerant to air and moisture, and can be purified via standard chromatography, simplifying handling and storage.[3]
-
Orthogonality: Enables selective, sequential couplings on multifunctional substrates, providing strategic flexibility.[8]
-
Mild, Base-Free Conditions: The PdNP-catalyzed reaction proceeds under neutral, base-free conditions, enhancing functional group tolerance.[9]
-
Coupling of Challenging Substrates: Organogermanes are particularly effective for coupling substrates that are problematic for other methods. For example, 2-pyridyl and polyfluoroaryl boronic acids are notoriously unstable, but their germane counterparts are robust and couple efficiently.[8]
Experimental Protocols
Protocol 1: General Procedure for PdNP-Catalyzed Cross-Coupling
This protocol describes a general method for the coupling of an aryl halide with this compound using a commercially available palladium nanoparticle catalyst.
Materials:
-
Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Nanoparticles on Charcoal (e.g., 5 wt% Pd/C) (2.0 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 199 mg, 1.0 mmol) and the Pd/C catalyst (e.g., 42 mg, 0.02 mmol Pd).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. Stir the suspension for 5 minutes. Add this compound (e.g., 253 mg, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Substrate Scope
The PdNP-catalyzed coupling of this compound is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 92 |
| 2 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85 |
| 4 | 3-Bromopyridine | 3-Phenylpyridine | 78 |
| 5 | 1-Bromo-2,4-difluorobenzene | 2,4-Difluorobiphenyl | 81 |
| 6 | Methyl 4-iodobenzoate | Methyl biphenyl-4-carboxylate | 90 |
Table 1: Representative yields for the PdNP-catalyzed coupling of this compound with various aryl halides. Conditions: Aryl halide (1.0 eq), this compound (1.2 eq), 5% Pd/C (2 mol%), Toluene, 110 °C, 18h.
Troubleshooting
-
Low or No Reactivity:
-
Catalyst Activity: Ensure the Pd/C catalyst is active. If old, consider using a fresh batch.
-
Purity: Verify the purity of reagents and ensure the solvent is anhydrous and properly degassed. Oxygen can poison the catalyst surface.
-
Temperature: For less reactive aryl bromides or chlorides, increasing the temperature or reaction time may be necessary.
-
-
Formation of Homocoupled Byproducts:
-
While less common in this reaction, homocoupling of the aryl halide can occur. Ensure a slight excess of the organogermane is used.
-
-
Inconsistent Results:
-
Stirring: Nanoparticle catalysis is a heterogeneous process. Vigorous and consistent stirring is critical to ensure proper mixing and access to the catalyst surface.
-
Conclusion
This compound represents a significant advancement in the field of cross-coupling chemistry. Its unique, orthogonal reactivity when used with palladium nanoparticle catalysts opens new avenues for the strategic and selective synthesis of complex biaryl molecules. By moving beyond the traditional transmetalation mechanism, chemists can now leverage a robust, stable, and highly selective tool that complements the existing synthetic repertoire, offering clear advantages for applications in drug discovery and materials science.
References
-
Schoenebeck, F., & Zhang, Y. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2636–2647. [Link]
-
Zhang, Y., & Schoenebeck, F. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(51), 17788-17793. [Link]
-
Zhang, Y., & Schoenebeck, F. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie, 131(51), 17952-17957. [Link]
-
Schoenebeck, F., & Zhang, Y. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2636–2647. [Link]
-
Wikipedia contributors. (2023). Organogermanium compounds in cross-coupling reactions. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (2021). Biaryl synthesis by C-C coupling. [Link]
-
The Nobel Prize Organisation. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis - Scientific Background. [Link]
Sources
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Orthogonal Nanoparticle Catalysis with Organogermanes - PMC [pmc.ncbi.nlm.nih.gov]
Phenyltrimethylgermane: A Guide to its Application as an Orthogonal Phenyl Source in Palladium-Catalyzed Reactions
Introduction: A New Frontier in Palladium Catalysis
For decades, palladium-catalyzed cross-coupling reactions have been a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision.[1] The field has been dominated by a select group of organometallic reagents, such as organoborons (Suzuki-Miyaura), organotins (Stille), and organosilanes (Hiyama).[1][2][3] While indispensable, these reagents each possess inherent limitations, including toxicity (organotins) or sensitivity to reaction conditions.[2] Historically, organogermanes were explored in the context of traditional Pd(0)/Pd(II) catalytic cycles but were largely dismissed due to their perceived low reactivity compared to their more established counterparts.[1][4]
Recent breakthroughs, however, have unveiled a unique and powerful reactivity mode for organogermanes, including phenyltrimethylgermane, positioning them as valuable and versatile coupling partners.[1][4] This guide provides detailed application notes and protocols for leveraging this compound as a phenyl source in palladium-catalyzed reactions, with a focus on its orthogonal reactivity that allows for selective transformations in the presence of other common cross-coupling functionalities.[1]
The Paradigm Shift: Understanding the Unique Reactivity of Organogermanes
The resurgence of interest in organogermanes stems from the discovery that their activation mechanism can deviate significantly from the conventional transmetalation pathway observed with other organometallics in Pd(0)/Pd(II) catalysis.[5] While relatively inert in traditional catalytic systems, aryl trialkylgermanes, such as this compound, exhibit exceptional reactivity when paired with electrophilic palladium species, particularly palladium nanoparticles.[3][6]
This enhanced reactivity is attributed to an electrophilic aromatic substitution (SEAr)-type mechanism .[4][5] In this pathway, the electron-rich aryl germane is preferentially activated by an electrophilic palladium catalyst, leading to the cleavage of the C-Ge bond.[5][6] This distinct mechanism is the foundation of the orthogonal reactivity of organogermanes. It allows for the selective phenylation of a substrate bearing, for instance, both a germane and a boronic ester, a feat not achievable with traditional cross-coupling partners.[1]
dot graphdownstream_processes { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 1. Orthogonal reactivity concept.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from bromobenzene and chlorotrimethylgermane via an in-situ generated phenyllithium reagent.
Materials:
-
Bromobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Chlorotrimethylgermane (1.1 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add anhydrous diethyl ether or THF to the flask, followed by bromobenzene (1.0 equiv). Cool the solution to 0 °C using an ice bath.
-
Formation of Phenyllithium: Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution. A white precipitate of lithium bromide may form. Allow the reaction to stir at 0 °C for 1 hour.
-
Germylation: Slowly add chlorotrimethylgermane (1.1 equiv) to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless liquid.
Protocol 2: Palladium Nanoparticle-Catalyzed Phenylation of Aryl Iodides
This protocol describes a general procedure for the orthogonal cross-coupling of this compound with aryl iodides using a palladium nanoparticle catalyst.[3] This method is notable for its operational simplicity and tolerance to air.[3]
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Silver tetrafluoroborate (AgBF₄) (10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a Schlenk tube or vial, combine the aryl iodide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and AgBF₄ (10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent under an inert atmosphere.
-
Reaction: Seal the tube or vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to 16 hours depending on the substrate.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium nanoparticles.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Figure 2. Proposed catalytic cycle for nanoparticle-catalyzed cross-coupling.
Data Summary: Scope and Limitations
The palladium nanoparticle-catalyzed phenylation with this compound demonstrates a broad substrate scope, accommodating a variety of functional groups on the aryl iodide coupling partner.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 4-Acetylbiphenyl | 95 |
| 2 | 4-Iodonitrobenzene | 4-Nitrobiphenyl | 92 |
| 3 | Methyl 4-iodobenzoate | Methyl biphenyl-4-carboxylate | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 89 |
| 5 | 4-Iodoanisole | 4-Methoxybiphenyl | 75 |
| 6 | 2-Iodotoluene | 2-Methylbiphenyl | 85 |
Table 1. Scope of the palladium nanoparticle-catalyzed phenylation of aryl iodides with this compound. Yields are for isolated products.
Key Advantages and Considerations:
-
Orthogonality: The most significant advantage is the ability to selectively couple the C-Ge bond in the presence of other cross-coupling functionalities like boronic esters (Bpin) and silanes.[1]
-
Air and Moisture Tolerance: The nanoparticle-catalyzed reaction is often tolerant to air and moisture, simplifying the experimental setup.[3]
-
Stability of Reagent: this compound is a stable, easily handled liquid, offering an advantage over some air- and moisture-sensitive organometallic reagents.
-
Reduced Toxicity: Organogermanes are generally considered less toxic than their organotin counterparts.[4]
-
Catalyst System: The choice of an electrophilic palladium source, such as nanoparticles generated in situ, is crucial for efficient C-Ge bond activation.[5][6] Traditional homogeneous Pd(0)/Pd(II) catalysts are generally ineffective.[3]
Conclusion and Future Outlook
This compound has emerged from a period of relative obscurity to become a powerful tool in the synthetic chemist's arsenal. Its unique reactivity profile, governed by an SEAr-type mechanism with electrophilic palladium catalysts, enables orthogonal cross-coupling strategies that were previously challenging or impossible. The protocols outlined in this guide provide a starting point for researchers to explore the vast potential of organogermanes in the synthesis of complex molecules for pharmaceutical, materials science, and other applications. As our understanding of the nuanced reactivity of organogermanes continues to grow, we can anticipate the development of even more sophisticated and selective catalytic transformations.
References
-
Schoenebeck, F., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(49), 17788-17795. [Link]
-
Schoenebeck, F. (2022). Organogermanes: synthesis and their application as orthogonal cross-coupling. RWTH Publications. [Link]
-
Schoenebeck, F., et al. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2636-2649. [Link]
-
Wikipedia. (n.d.). Organogermanium compounds in cross-coupling reactions. [Link]
-
Dahiya, A., Gevondian, A. G., & Schoenebeck, F. (2023). Orthogonal C–O Bond Construction with Organogermanes. Journal of the American Chemical Society, 145(14), 7729–7735. [Link]
-
ResearchGate. (n.d.). Substrate scope of phenylation of aldehydes*. [Link]
-
Astruc, D., et al. (2020). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. ChemistrySelect, 5(1), 133-154. [Link]
-
Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of the American Chemical Society, 110(19), 6491–6493. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Dahiya, A., Gevondian, A. G., & Schoenebeck, F. (2023). Supporting Information for Orthogonal C–O Bond Construction with Organogermanes. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for nanoparticle cross-coupling reactions of aryl halides. [Link]
-
Dounay, A. B., & Hentemann, M. F. (2005). Scope and Limitations of Auxiliary-Assisted, Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 C-H Bonds. Current protocols in nucleic acid chemistry, Chapter 15, Unit 15.6. [Link]
-
Mehar Al Minnath. (2020, June 26). HIYAMA COUPLING REACTION [Video]. YouTube. [Link]
-
Schoenebeck, F., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie, 131(49), 17944-17951. [Link]
-
Schoenebeck, F., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(49), 17788-17795. [Link]
-
Astruc, D. (2014). Homeopathic Palladium Nanoparticle Catalysis of Cross CarbonCarbon Coupling Reactions. Accounts of chemical research, 47(2), 527–538. [Link]
-
Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16 [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Phenyllithium. [Link]
-
Wu, Y., et al. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 868936. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. [Link]
-
Wang, C., et al. (2018). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 8(46), 26039-26056. [Link]
-
Dalal, A., et al. (2019). Substrate scope of the Pd-catalyzed PA-directed C-H arylation reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Substrate scope for palladium catalysed intramolecular direct arylation of o-bromo diarylethers. [Link]
-
Wiley-VCH. (2011). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. In Metal-Catalyzed Cross-Coupling Reactions and More. [Link]
-
University of Windsor. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Scholarship at UWindsor. [Link]
Sources
- 1. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Orthogonal Nanoparticle Catalysis with Organogermanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal C-O Bond Construction with Organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. Orthogonal Nanoparticle Catalysis with Organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of Organogermanes: A Detailed Protocol for Suzuki-Miyaura Coupling with Phenyltrimethylgermane
Introduction: Beyond Boron, A New Frontier in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is an undisputed cornerstone of modern synthetic chemistry, empowering the creation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For decades, organoboron compounds have been the workhorse nucleophiles in this transformation.[1] However, the quest for orthogonal reactivity and novel synthetic strategies has spurred exploration into alternative organometallic reagents. Among these, organogermanes are emerging as a compelling, yet underutilized, class of coupling partners.[2]
Historically, compounds like phenyltrimethylgermane were considered less reactive than their boronic acid or organotin counterparts in traditional palladium-catalyzed cycles.[2] This perceived inertness stemmed from a high activation barrier for the crucial transmetalation step. Recent advancements, however, have unveiled unique activation pathways that not only overcome this hurdle but also offer unprecedented chemoselectivity. This allows for the selective coupling of organogermanes in the presence of other established cross-coupling functionalities, a concept known as orthogonal synthesis.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in Suzuki-Miyaura coupling. We will delve into the distinct mechanistic aspects of organogermane activation, present detailed, field-proven protocols for its successful implementation, and offer insights into the practical nuances of the reaction, from reagent preparation to product purification.
Mechanistic Insights: A Tale of Two Pathways
The successful application of this compound in Suzuki-Miyaura coupling hinges on understanding its unique activation mechanisms, which deviate from the classical cycle observed with organoboronic acids. Two primary pathways have been effectively exploited: Fluoride-Activated Pd(0) Catalysis and Electrophilic Catalyst-Driven Coupling.
The Fluoride-Activated Pathway: Harnessing Hypervalency
In a manner analogous to the Hiyama coupling of organosilanes, a standard Pd(0)/Pd(II) catalytic cycle can be employed for organogermanes with the crucial addition of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride anion coordinates to the germanium center of this compound, forming a hypervalent pentacoordinate germanate species. This "activated" germanate is significantly more nucleophilic and readily undergoes transmetalation with the Pd(II)-halide complex, thus enabling the catalytic cycle to proceed efficiently.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Fluoride Activation: this compound reacts with a fluoride source (e.g., TBAF) to form a reactive pentacoordinate germanate.
-
Transmetalation: The phenyl group is transferred from the activated germanate to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex are reductively eliminated to form the desired biaryl product and regenerate the Pd(0) catalyst.
The Electrophilic Catalyst Pathway: A Paradigm Shift
A more recent and powerful approach circumvents the need for external activators by employing electron-deficient palladium catalysts, such as palladium nanoparticles or complexes like palladium trifluoroacetate (Pd(TFA)₂). These electrophilic catalysts can directly activate the C-Ge bond of this compound through an electrophilic aromatic substitution (SEAr)-type mechanism. This pathway is kinetically favored over the traditional transmetalation route and exhibits remarkable chemoselectivity, allowing the germane moiety to be coupled in the presence of boronic esters or other sensitive groups.
Experimental Protocols
This section provides detailed step-by-step methodologies for the key experiments. All procedures should be carried out in an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the organogermane reagent from commercially available starting materials.
Materials:
-
Chlorotrimethylgermane
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal for activation)
Procedure:
-
Grignard Reagent Formation: To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.
-
In the dropping funnel, place a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal.[3]
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[4]
-
Germane Synthesis: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorotrimethylgermane (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Protocol 2: Fluoride-Activated Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide using TBAF as an activator.
Materials:
-
This compound
-
Aryl halide (iodides and bromides are generally more reactive)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous toluene or dioxane
-
Degassed water
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol, 2 mol%)), and the phosphine ligand (e.g., PPh₃ (0.04 mmol, 4 mol%)).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Add the TBAF solution (1.5 mmol, 1.5 equiv) dropwise to the stirred mixture.
-
If required for specific substrates, a small, measured amount of degassed water can be added to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove TBAF and other salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The primary germanium byproduct is trimethylgermanol, which is water-soluble and can be largely removed during the aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Table 1: Representative Reaction Parameters for Fluoride-Activated Coupling
| Parameter | Recommended Value/Range | Rationale |
| Aryl Halide | Aryl Iodide or Bromide | Higher reactivity in oxidative addition. |
| This compound | 1.1 - 1.5 equivalents | Ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Common and effective Pd(0) precursors. |
| Ligand | PPh₃, P(t-Bu)₃ (2-10 mol%) | Electron-rich and bulky ligands facilitate the catalytic cycle. |
| Fluoride Source | TBAF (1.2 - 2.0 equivalents) | Activates the organogermane for transmetalation. |
| Solvent | Toluene, Dioxane | Anhydrous and high-boiling point solvents are suitable. |
| Temperature | 80 - 120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Data Interpretation: Characterization of Products and Byproducts
The successful synthesis of the desired biaryl product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A key consideration in the workup and purification is the fate of the germanium moiety. In the fluoride-activated protocol, the primary byproduct is trimethylgermanol ((CH₃)₃GeOH), which is generally water-soluble and can be effectively removed during the aqueous extraction. Its presence, if any, in the crude ¹H NMR spectrum would be indicated by a sharp singlet in the upfield region, typically around 0.2-0.5 ppm, corresponding to the nine equivalent protons of the three methyl groups. Careful purification by column chromatography is usually sufficient to obtain the biaryl product free of any residual germanium species.
Conclusion: Expanding the Synthetic Chemist's Toolkit
The Suzuki-Miyaura coupling of this compound represents a valuable and versatile extension of this Nobel Prize-winning reaction. By understanding and applying the principles of fluoride activation or electrophilic catalysis, chemists can leverage the unique reactivity of organogermanes to achieve orthogonal C-C bond formation. The protocols detailed herein provide a robust starting point for the exploration of this powerful synthetic methodology, opening new avenues for the construction of complex molecular architectures in pharmaceutical and materials science research. The stability, lower toxicity compared to organostannanes, and distinct reactivity profile of organogermanes position them as increasingly important reagents in the modern synthetic chemist's toolkit.
References
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115–3121. [Link]
-
Banno, T., Hayama, K., & Hiyama, T. (2007). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 46(38), 7246–7249. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553–5556. [Link]
-
Burtoloso, A. C. B., & Rosset, I. G. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Accounts of Chemical Research, 54(21), 4073–4086. [Link]
-
Butters, M., et al. (2010). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Angewandte Chemie International Edition, 49(36), 6420–6424. [Link]
-
Frenette, R., & Friesen, R. W. (1994). Biaryl Synthesis via Suzuki Coupling on a Solid Support. Tetrahedron Letters, 35(49), 9177–9180. [Link]
- Schoenebeck, F., & Gessner, V. H. (2017). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 50(10), 2535–2543.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wikipedia contributors. (2023). Phenylmagnesium bromide. In Wikipedia, The Free Encyclopedia. [Link]
-
Nanalysis Corp. (2018). Characterizing Small Molecules with NMR. AZoM. [Link]
-
Liu, L., Wang, W., & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 137–141. [Link]
-
O'Brien, C. J., Krieger, J., & Bedford, R. B. (2019). The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. [Link]
-
Nasrollahzadeh, M., et al. (2018). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 32(12), e4571. [Link]
-
Lipshutz, B. H., & Siegmann, K. (1999). A Stereospecific, Intermolecular Biaryl-Coupling Approach to Korupensamine A En Route to the Michellamines. Angewandte Chemie International Edition, 38(23), 3530–3533. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Kadrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. [Link]
-
Salager, E., et al. (2009). Powder NMR crystallography of thymol. Physical Chemistry Chemical Physics, 11(16), 2914–2921. [Link]
-
Shishkov, I. F., et al. (2006). Determination of trimethylaluminum and characterization of methylaluminoxanes using proton NMR. Organometallics, 25(22), 5271–5276. [Link]
Sources
Phenyltrimethylgermane: A Versatile Reagent for Phenyl Group Introduction in Pharmaceutical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Position of Organogermanes in Cross-Coupling Chemistry
In the landscape of modern pharmaceutical discovery and development, the efficient and selective formation of carbon-carbon bonds is paramount.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for medicinal chemists, enabling the construction of complex molecular architectures that form the backbone of many active pharmaceutical ingredients (APIs).[1] Among the array of organometallic reagents utilized in these transformations, organogermanes, such as phenyltrimethylgermane, occupy a unique niche. Situated between organosilanes and organostannanes in the periodic table, organogermanium compounds offer a distinct reactivity profile that can be harnessed for strategic advantages in complex molecule synthesis.[3][4]
While historically underutilized compared to their silicon and tin counterparts, recent studies have illuminated the potential of organogermanes as robust and chemoselective coupling partners.[4][5] this compound, in particular, serves as a stable, less toxic alternative to organostannanes for the introduction of a phenyl group, a ubiquitous moiety in a vast number of pharmaceuticals.[4] This application note provides a detailed exploration of the use of this compound in pharmaceutical synthesis, with a focus on palladium-catalyzed cross-coupling reactions, including mechanistic insights and detailed experimental protocols.
Core Application: Palladium-Catalyzed Phenylation
The primary application of this compound in pharmaceutical synthesis is as a phenyl group donor in palladium-catalyzed cross-coupling reactions, analogous to the Hiyama coupling of organosilanes and the Stille coupling of organostannanes.[3][4][6] This transformation is particularly valuable for the synthesis of biaryl structures, which are privileged motifs in many drug molecules.[7][8]
Mechanistic Rationale and the Critical Role of Activation
The utility of this compound in cross-coupling hinges on the transmetalation of the phenyl group from the germanium atom to the palladium center. The overall catalytic cycle, as illustrated below, follows the well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
A crucial aspect of employing this compound is the activation of the germanium-carbon bond. Unlike the more labile carbon-tin bond in Stille coupling, the carbon-germanium bond in this compound is relatively strong and requires an activating agent to facilitate transmetalation.[9][10] Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective activators.[9][10] The fluoride attacks the germanium center, forming a hypervalent germanate species.[9][10] This pentacoordinate intermediate is significantly more nucleophilic and readily transfers its phenyl group to the palladium(II) complex.[9][10]
The necessity of an activator provides a layer of control and potential for orthogonality in complex syntheses. A reaction can be designed where other organometallic groups (e.g., boronic esters) react under their specific conditions, while the organogermane remains intact until the introduction of a fluoride source.[4][11] Recent studies have highlighted that this unique activation requirement can transform organogermanes into the most reactive species in a molecule, even in the presence of other cross-coupling functionalities like boronic acids or silanes.[4]
Comparative Reactivity: The Germanium Advantage
The reactivity of organogermanes in palladium-catalyzed cross-coupling reactions is intermediate between that of organosilanes and organostannanes.[9] This characteristic can be strategically leveraged in pharmaceutical synthesis.
| Reagent Type | Key Features | Advantages | Disadvantages |
| Organosilanes (e.g., Phenyltrimethylsilane) | Require activation (typically fluoride or base).[6] | Low toxicity, high stability, readily available. | Generally lower reactivity than germanes and stannanes. |
| Organogermanes (e.g., this compound) | Require activation (typically fluoride).[9][10] | Good stability, lower toxicity than stannanes, potential for chemoselectivity.[4] | Higher cost than silanes, less reactive than stannanes without activation. |
| Organostannanes (e.g., Phenyltributylstannane) | Highly reactive, often no activator needed.[12] | High yields, broad substrate scope. | High toxicity of tin byproducts, difficult to remove from products.[12] |
Table 1: Comparison of Group 14 Organometallic Reagents in Cross-Coupling Reactions.
The judicious choice of an organogermane reagent like this compound allows for a balance between reactivity and handling, while avoiding the acute toxicity issues associated with organotin compounds. This is a critical consideration in pharmaceutical process development, where safety and purity are of utmost importance.
Experimental Protocols: Hiyama-Type Coupling with this compound
The following is a general protocol for the palladium-catalyzed cross-coupling of an aryl halide with this compound. Optimization of the palladium source, ligand, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, PCy₃, SPhos)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (5 mL), followed by this compound (1.2 mmol, 1.2 equiv).
-
Activation: Add the TBAF solution (1.2 mL of a 1 M solution, 1.2 equiv). The addition of a controlled amount of water can sometimes be beneficial for the reaction.[9][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Figure 2: Step-by-step workflow for the Hiyama-type coupling using this compound.
Applications in Late-Stage Functionalization
A significant challenge in drug development is the structural modification of complex, drug-like molecules in the later stages of a synthetic sequence.[1][13] "Late-stage functionalization" (LSF) allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[1][13] The unique reactivity profile of this compound makes it a potentially valuable tool for LSF. A germanium moiety can be introduced into a complex molecule and serve as a "masked" phenyl group, remaining inert through various synthetic transformations until a specific fluoride-activated cross-coupling step is desired. This orthogonal reactivity is a key advantage in the synthesis of complex pharmaceutical candidates.[4][11]
Conclusion and Future Outlook
This compound presents a compelling option for the introduction of phenyl groups in pharmaceutical synthesis. Its moderate reactivity, requirement for specific activation, and lower toxicity compared to organostannanes offer a unique set of advantages for the modern medicinal chemist. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of organogermanes is poised to become an increasingly important tool in the drug discovery and development pipeline. Further research into novel activation methods and the expansion of the substrate scope will undoubtedly solidify the role of this compound and related organogermanes in the synthesis of the next generation of therapeutics.
References
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Rogova, T., Ahrweiler, E., Schoetz, M. D., & Schoenebeck, F. (2024). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. Angewandte Chemie International Edition, 63(8), e202314709. [Link]
-
Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Rovira, J., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522–545. [Link]
-
Rogova, T., Ahrweiler, E., Schoetz, M. D., & Schoenebeck, F. (2023). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. Angewandte Chemie International Edition, e202314709. [Link]
-
Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(5-6), 465-470. [Link]
-
Corpet, M., & Cernak, T. (2021). Green chemistry meets medicinal chemistry: a perspective on modern metal-free late-stage functionalization reactions. Chemical Society Reviews, 50(16), 9208-9252. [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(12), 2895–2907. [Link]
-
Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 522-545. [Link]
-
Sharma, S., & Singh, B. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). ChemInform Abstract: Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chlo. ChemInform, 42(4). [Link]
-
Ranu, B. C., & Chattopadhyay, K. (2015). Hiyama cross-coupling of phenyltrimethoxysilane with different aryl halides under microwave heating. Journal of the Indian Chemical Society, 92(11), 1827-1830. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Ritter, T. (n.d.). Late-Stage Functionalization. Max-Planck-Institut für Kohlenforschung. Retrieved January 10, 2024, from [Link]
-
Caron, S. (2022). Late-Stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA International Journal for Chemistry, 76(3), 258. [Link]
-
Galo, J., & Procter, D. J. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(24), 6773-6802. [Link]
-
Spivey, A. C., Gripton, C. J. G., Hannah, J. P., & Scicinski, J. (2007). The Developement of a “Safety-Catch” Arylgermane for Biaryl Synthesis by Palladium-Catalyzed Germyl-Stille Cross-Coupling. Applied Organometallic Chemistry, 21(7), 576-586. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved January 10, 2024, from [Link]
-
Synthesis of Active Pharmaceutical Ingredient. (2023, December 5). LinkedIn. [Link]
-
Raju, S., & Guntreddi, T. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(17), 10459-10476. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 10, 2024, from [Link]
Sources
- 1. Late-stage C–H functionalization offers new opportunities in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organogermanes : synthesis and their application as orthogonal cross-coupling partner - RWTH Publications [publications.rwth-aachen.de]
- 13. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyltrimethylgermane: A Versatile Reagent in Advanced Polymer Synthesis
Abstract
This technical guide provides an in-depth exploration of phenyltrimethylgermane (PhMe₃Ge) as a reagent in modern polymer chemistry. While not a ubiquitous workhorse compound, its unique chemical properties offer intriguing possibilities for the synthesis of specialized polymers. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable protocols for researchers. We will delve into its potential applications as a precursor for polymerization initiators and as a co-monomer for germanium-containing polymers, drawing on established principles of organogermanium chemistry.
Introduction: The Unique Position of Germanium in Polymer Science
Germanium, situated between silicon and tin in Group 14 of the periodic table, possesses a unique combination of properties that make it an attractive element for incorporation into polymer structures. Organogermanium compounds exhibit considerable thermal stability and chemical inertness, similar to their silicon analogs, yet also display distinct reactivity.[1] The germanium-carbon bond, while stable, can be selectively cleaved under specific conditions, opening up pathways for the creation of reactive species useful in polymerization.[2][3]
This compound, with its combination of a phenyl group and three methyl groups attached to a central germanium atom, is a valuable starting material for exploring these possibilities. The phenyl group can influence the electronic properties of the germanium center and can be a site for further functionalization. The trimethylgermyl moiety can be incorporated into monomers to impart unique properties to the resulting polymers, such as altered gas permeability and refractive index.[4]
Conceptual Framework: Potential Applications of this compound
Our exploration of this compound in polymer chemistry is centered on two primary conceptual applications: as a precursor to initiators for radical polymerization and as a building block for germanium-containing monomers.
Caption: Logical workflow for the application of this compound.
This compound as a Precursor to Photoinitiators
Recent advancements have highlighted the efficacy of acylgermanes as highly efficient visible-light photoinitiators for radical polymerization.[5] These compounds offer advantages such as low toxicity and high reactivity. This compound can serve as a key precursor for the synthesis of such photoinitiators. The general strategy involves the substitution of one or more methyl groups with acyl groups.
The photolytic cleavage of the germanium-acyl bond generates a germyl radical and an acyl radical, both of which can initiate polymerization. This is particularly advantageous in "grafting from" techniques for surface modification, where the initiator is immobilized on a substrate.[6][7][8]
Experimental Protocols
Synthesis of a Phenyl-Substituted Acylgermane Photoinitiator from this compound
This protocol outlines a hypothetical synthetic route to a phenyl-containing acylgermane, drawing inspiration from established syntheses of other acylgermanes.
Reaction Scheme:
-
Halogenation: this compound is first converted to phenylmethyldibromogermane.
-
Acylation: The dibromogermane is then reacted with an acylating agent to introduce the photoactive acyl groups.
Step-by-Step Protocol:
-
Preparation of Phenylmethyldibromogermane:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent and excess bromine under reduced pressure to yield crude phenylmethyldibromogermane. Purify by vacuum distillation.
-
-
Synthesis of Bis(2,4,6-trimethylbenzoyl)phenylmethylgermane:
-
In a separate Schlenk flask, prepare a solution of 2,4,6-trimethylbenzoyl chloride (2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium metal (2.2 equivalents) in anhydrous THF to generate the acyl lithium reagent.
-
In another flask, dissolve the phenylmethyldibromogermane (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the acyl lithium solution to the germane solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Surface-Initiated Photopolymerization Using a Germanium-Based Initiator
This protocol describes the "grafting from" polymerization of a vinyl monomer from a silicon wafer surface functionalized with a germanium-based photoinitiator.
Caption: Workflow for surface-initiated photopolymerization.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂ 3:1 v/v) - Caution: Extremely corrosive and explosive when mixed with organic materials.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
The synthesized germanium-based photoinitiator with a carboxylic acid handle for coupling.
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for amide coupling.
-
Vinyl monomer (e.g., acrylamide, methyl methacrylate)
-
Anhydrous solvents (toluene, THF)
-
Visible light source (e.g., 405 nm LED)
Protocol:
-
Surface Preparation:
-
Clean silicon wafers by sonication in acetone and isopropanol.
-
Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse with toluene and cure at 110 °C for 30 minutes.
-
Activate the carboxylic acid group on the germanium photoinitiator using DCC and NHS in anhydrous THF.
-
Immerse the amine-functionalized wafers in the activated initiator solution for 12 hours at room temperature.
-
Rinse thoroughly with THF and dry.
-
-
Photopolymerization:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add a solution of the desired monomer in a suitable solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Irradiate the wafer with a visible light source for a specified time to grow the polymer brushes.
-
-
Characterization:
-
Rinse the wafer with a good solvent for the polymer to remove any physisorbed chains.
-
Characterize the grafted polymer layer using techniques such as ellipsometry (to measure thickness), contact angle measurements (to assess surface energy), and X-ray photoelectron spectroscopy (to confirm elemental composition).
-
This compound in Monomer Synthesis
This compound can be derivatized to create novel monomers for polymerization. For example, a vinyl group can be introduced onto the phenyl ring to yield (4-vinylphenyl)trimethylgermane. This monomer can then be copolymerized with other vinyl monomers like styrene or methyl methacrylate using standard polymerization techniques.
Anionic Copolymerization of (4-vinylphenyl)trimethylgermane and Styrene
Anionic polymerization offers excellent control over molecular weight and dispersity, making it ideal for synthesizing well-defined copolymers.[9]
Protocol:
-
Reactor Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet is used as the reactor.
-
Anhydrous cyclohexane is used as the solvent.
-
-
Monomer and Initiator Preparation:
-
Purify styrene and (4-vinylphenyl)trimethylgermane by passing them through a column of basic alumina to remove inhibitors and moisture.
-
Prepare a solution of sec-butyllithium in cyclohexane as the initiator.
-
-
Polymerization:
-
Charge the reactor with anhydrous cyclohexane and the desired amounts of the two monomers.
-
Heat the reactor to 50 °C.
-
Inject the sec-butyllithium solution to initiate the polymerization. The solution should turn a characteristic orange-red color, indicating the presence of the polystyryl anion.
-
Allow the polymerization to proceed for several hours.
-
Terminate the polymerization by injecting a small amount of degassed methanol.
-
-
Polymer Isolation and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the copolymer by gel permeation chromatography (GPC) to determine molecular weight and dispersity, and by ¹H NMR spectroscopy to determine the copolymer composition.
-
Table 1: Hypothetical Data for Anionic Copolymerization
| Feed Ratio (Styrene:Ge-monomer) | Mole % Ge-monomer in Copolymer | Mn ( g/mol ) | Đ (Mw/Mn) |
| 95:5 | 4.8 | 52,000 | 1.05 |
| 90:10 | 9.5 | 55,000 | 1.06 |
| 75:25 | 23.1 | 58,000 | 1.08 |
Conclusion
This compound presents itself as a versatile, though not yet widely adopted, reagent in polymer chemistry. Its utility lies primarily in its role as a precursor for the synthesis of more complex, functional molecules such as photoinitiators and specialized monomers. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this and other organogermanium compounds in the development of advanced polymeric materials. The synthesis of germanium-containing polymers with tailored properties remains an exciting frontier in materials science, with potential applications in optics, electronics, and membrane technology.
References
-
Müller, M., Drusgala, M., Fischer, R. C., et al. (2023). Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators. ACS Applied Materials & Interfaces.[6]
-
Müller, M., Drusgala, M., Fischer, R. C., et al. (2023). Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators. Research Square.[7]
-
Müller, M., Drusgala, M., Fischer, R. C., et al. (2023). Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators. PubMed Central.[8]
-
Finkelshtein, E. S., et al. (2000). Polymerization of 1-trimethylgermyl-1-propyne and properties of the related polymer. Polymer Science Series A.[4]
-
Fischer, J., et al. (2018). Recent Advances in Germanium-Based Photoinitiator Chemistry. Chemistry – A European Journal.[5]
-
Veinot, J. G. C., et al. (2006). Synthesis and Photoluminescent Properties of Size-Controlled Germanium Nanocrystals from Phenyl Trichlorogermane-Derived Polymers. Chemistry of Materials.[10]
-
Strohmann, C., et al. (2008). Synthesis of a Highly Enantiomerically Enriched Silagermane and Selective Cleavage of the Si−Ge Bond with Lithium. Organometallics.[2]
-
Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). Anionic Polymerization: A Powerful Synthetic Tool for the Preparation of Novel Polymeric Architectures. In Anionic Polymerization (pp. 29-111). American Chemical Society.[9]
-
Matsumoto, K., & Yamaoka, H. (1998). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Acylation. Macromolecules.[11]
-
Hirao, A., et al. (2015). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. In Anionic Polymerization. Springer.[12]
-
Strohmann, C., et al. (2008). Synthesis of a Highly Enantiomerically Enriched Silagermane and Selective Cleavage of the Si−Ge Bond with Lithium. ACS Publications.[3]
-
Eaborn, C., & Pande, K. C. (1960). Cleavage of the aryl-germanium bonds. Journal of the Chemical Society.[13]
-
Racles, C., et al. (2002). Synthesis of poly(p-phenylene vinylene)- and poly(phenylene ethynylene)-based polymers containing p-terphenyl in the main chain with alkoxyphenyl side groups. Journal of Polymer Science Part A: Polymer Chemistry.[14]
-
Zhang, R., et al. (2021). Anionic copolymerization of 1,3-pentadiene and styrene via weak polar additives to modulate copolymer sequences. Polymer Chemistry.[15]
-
Sharma, A. K., & Sharma, A. (2023). SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES. Paper Publications.[1]
Sources
- 1. paperpublications.org [paperpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Germanium‐Based Photoinitiator Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface-Initiated Polymerizations Mediated by Novel Germanium-Based Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. figshare.le.ac.uk [figshare.le.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Germanium-Containing Materials Using Phenyltrimethylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenyltrimethylgermane as a Novel Precursor for Germanium Material Synthesis
The synthesis of high-purity germanium (Ge) and germanium-containing materials is of paramount importance for a wide range of applications, from advanced semiconductor devices to specialized optics and catalysis. The choice of the germanium precursor is a critical factor that dictates the feasibility, quality, and safety of the synthetic process. While germane (GeH₄) has been a workhorse in chemical vapor deposition (CVD), its high toxicity and pyrophoric nature necessitate stringent safety protocols. This has driven the exploration of organogermanium precursors, which often present a more favorable safety profile and tunable reactivity.
This guide focuses on this compound ((CH₃)₃Ge(C₆H₅)), a promising yet largely unexplored liquid organogermanium precursor. Its structure, featuring both methyl and phenyl ligands, offers a unique combination of properties that could be advantageous in various synthetic methodologies. The presence of the phenyl group may influence the precursor's thermal stability and decomposition pathways, potentially enabling lower-temperature deposition processes and offering a different impurity profile compared to fully alkylated germanes like tetramethylgermane.
Due to the limited availability of direct experimental data on the use of this compound for material synthesis, this document serves as a comprehensive, research-oriented guide. The protocols and mechanistic discussions presented herein are built upon established principles of organometallic chemistry, drawing analogies from well-documented precursors such as tetramethylgermane and other phenyl-substituted germanes. This guide is intended to provide a robust starting point for researchers and process engineers to develop and optimize synthetic routes for germanium-containing materials using this novel precursor.
Safety and Handling of this compound
As an organometallic compound, this compound requires careful handling in a controlled laboratory environment. Although specific toxicity data for this compound is not widely available, it should be handled with the same precautions as other air-sensitive and potentially hazardous organogermanium reagents.
General Precautions:
-
Work Area: All manipulations should be performed in a well-ventilated fume hood or a glove box with an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
-
Air and Moisture Sensitivity: this compound is expected to be sensitive to air and moisture. Exposure to the atmosphere can lead to hydrolysis and the formation of non-volatile impurities. It is crucial to use dry, oxygen-free solvents and reagents and to employ air-sensitive techniques such as Schlenk lines or glove boxes for all transfers and reactions.[1][3][4][5]
-
Storage: The precursor should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dry, and dark place. Light sensitivity is a common characteristic of organometallic compounds.
Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If vapors are inhaled, move the individual to fresh air and seek immediate medical attention.
-
Spills: Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and disposed of as hazardous chemical waste. Ensure the area is well-ventilated during cleanup.
Hypothetical Thermal Decomposition Mechanism of this compound
Understanding the thermal decomposition pathway of a precursor is fundamental to designing a successful CVD or ALD process. For this compound, the decomposition is expected to proceed via the homolytic cleavage of the germanium-carbon bonds. The relative bond dissociation energies of the Ge-Phenyl and Ge-Methyl bonds will dictate the initial fragmentation step.
While specific experimental data for this compound is not available, we can infer the likely mechanism by examining the bond dissociation energies of related molecules. Generally, the bond dissociation energy of a metal-aryl bond is slightly higher than that of a corresponding metal-alkyl bond due to the sp² hybridization of the aryl carbon and potential resonance stabilization. However, other factors, such as steric hindrance, can also play a role.
A plausible decomposition pathway would involve the initial loss of either a methyl or a phenyl radical, followed by the sequential cleavage of the remaining organic ligands. The phenyl radical is resonance-stabilized, which could favor the cleavage of the Ge-Phenyl bond. Conversely, the methyl radical is smaller and its departure might be sterically favored.
Given these competing factors, a likely scenario involves parallel decomposition pathways, with one potentially being dominant depending on the specific process conditions (temperature, pressure, and gas phase composition). A simplified, hypothesized decomposition mechanism is presented below, assuming the initial cleavage of a methyl group, which is a common pathway for many organometallic precursors.
Caption: General workflow for the MOCVD of germanium from this compound.
Detailed Protocol
-
Substrate Preparation:
-
Begin with a single-crystal silicon (100) wafer.
-
Perform a standard RCA clean to remove organic and metallic contaminants. [6] * Follow with a dip in dilute hydrofluoric acid (HF) to remove the native oxide layer.
-
Immediately load the cleaned substrate into the MOCVD reactor's load-lock to prevent re-oxidation.
-
-
MOCVD Process:
-
Pump Down: Evacuate the reactor to a base pressure of approximately 1 x 10⁻⁶ Torr.
-
Pre-deposition Bake-out: Heat the substrate to 700-800°C under a hydrogen (H₂) flow to desorb any remaining contaminants and ensure an atomically clean surface.
-
Deposition:
-
Cool the substrate to the desired deposition temperature (a starting range of 500-650°C is recommended for initial experiments).
-
Introduce a carrier gas (e.g., H₂) through the this compound bubbler. The bubbler temperature should be maintained at a constant value to ensure a stable vapor pressure. A starting point of 40-60°C is suggested.
-
Introduce the precursor vapor into the reactor along with a dilution gas (e.g., H₂).
-
Maintain the reactor pressure at a constant level, typically between 10 and 100 Torr.
-
The deposition time will determine the final film thickness.
-
-
Cool Down: After deposition, stop the precursor flow and cool the substrate to below 200°C under a continuous flow of H₂.
-
Table of Suggested MOCVD Process Parameters
| Parameter | Suggested Range | Rationale and Notes |
| Substrate | Si (100) | Standard for epitaxial growth. |
| Precursor | This compound | Liquid precursor, potentially safer than GeH₄. |
| Bubbler Temperature | 40 - 60 °C | To be optimized based on vapor pressure. |
| Carrier Gas | H₂ (Hydrogen) | Also acts as a reducing agent. |
| Carrier Gas Flow Rate | 10 - 50 sccm | Controls precursor delivery rate. |
| Dilution Gas | H₂ (Hydrogen) | To maintain total flow and pressure. |
| Dilution Gas Flow Rate | 1000 - 5000 sccm | Affects residence time and boundary layer. |
| Deposition Temperature | 500 - 650 °C | Lower temperatures may be possible. |
| Reactor Pressure | 10 - 100 Torr | Influences growth rate and film uniformity. |
| Deposition Time | 5 - 60 min | Dependent on desired film thickness. |
Methodology 2: Solution-Based Synthesis of Germanium Nanocrystals
The synthesis of germanium nanocrystals in solution offers a scalable and versatile method to produce quantum-confined materials. Organogermanium precursors are often used in high-temperature decomposition reactions in the presence of capping agents to control nanocrystal size and prevent agglomeration. [7][8]This section provides a hypothetical protocol for the synthesis of germanium nanocrystals using this compound, drawing from established methods for other organogermanium compounds. [9]
Experimental Workflow for Nanocrystal Synthesis
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solution Synthesis of Germanium Nanocrystals: Success and Open Challenges | Semantic Scholar [semanticscholar.org]
- 8. US7591871B1 - Solution synthesis of germanium nanocrystals - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
Phenyltrimethylgermane: A Versatile Reagent for the Synthesis of Novel Organic Compounds
Introduction: The Unique Position of Phenyltrimethylgermane in Modern Synthesis
In the vast landscape of organometallic reagents for cross-coupling reactions, this compound (PhGeMe₃) occupies a unique and strategic position. While often overshadowed by its more reactive organotin (Stille coupling) and readily accessible organoboron (Suzuki-Miyaura coupling) counterparts, the germanium reagent offers a distinct reactivity profile characterized by high stability, low toxicity, and orthogonal reactivity. This unique combination makes this compound an invaluable tool for synthetic chemists, particularly in the construction of complex molecules where chemoselectivity is paramount.[1][2]
The C-Ge bond in this compound is significantly more stable than the C-Sn bond in organostannanes, rendering it inert under many standard cross-coupling conditions. This stability allows for the presence of other reactive functionalities, such as boronic esters, which can be selectively coupled while leaving the germane moiety intact for subsequent transformations.[2][3] Activation of the C-Ge bond typically requires specific conditions, often involving fluoride ions, which grants the chemist temporal control over its reactivity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of novel organic compounds. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, and present data to guide reaction optimization.
The Mechanism of Activation and Cross-Coupling: A Tale of Two Pathways
The robust nature of the C-Ge bond in arylgermanes necessitates a departure from the conventional transmetalation mechanisms observed in many cross-coupling reactions. The activation of this compound is believed to proceed through an electrophilic aromatic substitution (SEAr)-type pathway, particularly when catalyzed by electron-deficient palladium species.[2] This is in contrast to the more common concerted transmetalation mechanism.
A crucial aspect of unlocking the reactivity of this compound is the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion is proposed to coordinate to the germanium center, forming a hypervalent germanate species.[4][5] This pentavalent intermediate is significantly more nucleophilic and readily participates in the catalytic cycle.
The generalized catalytic cycle for the fluoride-promoted, palladium-catalyzed cross-coupling of this compound with an aryl halide can be visualized as follows:
Figure 1: Proposed catalytic cycle for the fluoride-promoted cross-coupling of this compound.
Application in Biaryl Synthesis: A Fluoride-Mediated Approach
The synthesis of biaryls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science.[6][7][8] The fluoride-promoted, palladium-catalyzed cross-coupling of this compound with aryl halides provides a valuable method for the construction of these important motifs.
Experimental Protocol: Palladium-Catalyzed Phenylation of an Aryl Bromide
This protocol is based on established methodologies for the fluoride-promoted cross-coupling of arylgermanes and may require optimization for specific substrates.[4][5]
Materials:
-
This compound (PhGeMe₃)
-
Aryl bromide (ArBr)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Activator Addition: Add the TBAF solution (1.0 M in THF, 1.5 mmol, 1.5 equiv.) dropwise to the stirred solution. A color change may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired biaryl product.
Quantitative Data: Representative Reaction Parameters
The following table summarizes representative conditions for the cross-coupling of phenyl-containing organogermanes with aryl halides. Note that yields are highly substrate-dependent and optimization of catalyst, ligand, and reaction conditions is often necessary. The data presented here is based on studies of closely related chlorophenylgermanes, which are known to exhibit comparable reactivity upon fluoride activation.[4][5]
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Activator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | TBAF (2.0) | Toluene | 100 | 16 | 85 | [4][5] |
| 2 | 1-Bromonaphthalene | Pd(OAc)₂ (5) | SPhos (10) | TBAF (2.0) | Toluene | 100 | 24 | 78 | [4][5] |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (5) | XPhos (10) | TBAF (2.5) | Toluene/H₂O | 110 | 24 | 65 | [4] |
Note: The addition of a controlled amount of water to the reaction mixture has been reported to be beneficial in some cases, potentially by facilitating the formation of reactive germanol or germanoxane species.[4]
Workflow for Experimental Setup and Execution
Figure 2: General experimental workflow for the palladium-catalyzed cross-coupling of this compound.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium source and consider using a pre-catalyst. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalytic activity.
-
Insufficient Activation: The amount and source of fluoride can be crucial. Ensure the TBAF solution is anhydrous if water is not intended to be a co-solvent. The use of other fluoride sources like cesium fluoride (CsF) can also be explored.
-
Reaction Temperature: For less reactive aryl halides (e.g., chlorides), higher reaction temperatures may be required.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the aryl halide or this compound can occur. Optimizing the stoichiometry of the reagents and the reaction temperature can help minimize these side reactions.
-
Protodegermanylation: The presence of acidic protons can lead to the cleavage of the C-Ge bond. Ensure all reagents and solvents are appropriately dried and the reaction is run under a strictly inert atmosphere.
-
Conclusion: A Valuable Tool for Orthogonal Synthesis
This compound represents a valuable and often underutilized reagent in the synthetic chemist's toolbox. Its inherent stability, coupled with the ability for controlled activation, allows for a degree of orthogonality not easily achieved with other organometallic reagents.[3] This makes it particularly well-suited for multi-step syntheses where the sequential and selective formation of C-C bonds is required. While the reactivity of organogermanes in palladium-catalyzed cross-coupling reactions is still an active area of research, the methodologies presented here provide a solid foundation for the successful application of this compound in the synthesis of novel and complex organic compounds.
References
-
Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Current time information in Silkeborg, DK. (n.d.). Google.
-
Organogermanium compounds in cross-coupling reactions. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. (2021). ACG Publications. Retrieved January 14, 2026, from [Link]
-
New Organogermanium Substrates for Palladium- Catalyzed Cross-Coupling Reactions. Application of Organogermanes to. (2010). CORE. Retrieved January 14, 2026, from [Link]
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Hiyama-Denmark Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Hiyama coupling. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Hiyama Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (2013). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Allyl, Phenyl, Alkenyl, and Alkynyl Germatranes with Aryl Iodides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of biaryls using aryne intermediates. (2016). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
ChemInform Abstract: Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chlo. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Developement of a “Safety-Catch” Arylgermane for Biaryl Synthesis by Palladium-Catalyzed Germyl-Stille Cross-Coupling. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]
- US4939309A - Preparation of biaryl compounds. (n.d.). Google Patents.
-
Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (2023). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Application of Vinyl Tris(trimethylsilyl)germanes in Pd-catalyzed Couplings. (2010). PubMed. Retrieved January 14, 2026, from [Link]
-
A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. (2010). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions. (2010). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed. Retrieved January 14, 2026, from [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2018). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2017). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. (2019). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2010). PubMed Central. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. US4939309A - Preparation of biaryl compounds - Google Patents [patents.google.com]
Phenyltrimethylgermane in Synthesis: A Case Study in Orthogonal C-C Bond Formation for Complex Molecules
Introduction: Beyond Traditional Cross-Coupling Paradigms
In the intricate art of total synthesis, the ability to forge carbon-carbon bonds with precision and selectivity is paramount. For decades, palladium-catalyzed cross-coupling reactions, such as the venerable Suzuki, Stille, and Hiyama reactions, have been the workhorses of synthetic chemists, enabling the construction of complex molecular architectures. However, the sequential and selective functionalization of molecules bearing multiple reactive sites often presents a significant challenge. Traditional organometallic reagents, such as boronic acids and organosilanes, can exhibit overlapping reactivity profiles, necessitating intricate protecting group strategies that lengthen synthetic routes and diminish overall efficiency.
Recent advancements have unveiled the unique potential of organogermanes, particularly aryltrimethylgermanes like phenyltrimethylgermane, as orthogonal coupling partners in palladium-catalyzed reactions.[1][2] Unlike their silicon or boron counterparts, aryl germanes can exhibit distinct reactivity under specific catalytic conditions, allowing for chemoselective transformations in the presence of other functionalities. This application note delves into a key case study that showcases the strategic advantage of employing this compound in a palladium-catalyzed cross-coupling reaction, highlighting its role in achieving orthogonality and streamlining the synthesis of complex biaryl motifs relevant to natural product and pharmaceutical development.
The Principle of Orthogonality: A Paradigm Shift in Synthesis Strategy
The concept of "orthogonal" reactivity refers to the ability to selectively address one functional group in the presence of another, using distinct and non-interfering reaction conditions. In the context of cross-coupling, an orthogonal reagent pair allows for the stepwise construction of molecular complexity without the need for intermediate protection and deprotection steps. Aryl germanes have emerged as powerful tools in this regard. While they can be less reactive in traditional Pd(0)/Pd(II) catalytic cycles, they display enhanced reactivity under palladium nanoparticle catalysis, a feature that can be exploited for selective bond formation.[3]
This differential reactivity forms the basis of a powerful synthetic strategy, as illustrated below.
Figure 1: Conceptual workflow of orthogonal cross-coupling.
Case Study: Chemoselective Arylation Using this compound
This case study, based on the work of Schoenebeck and coworkers, demonstrates the palladium nanoparticle-catalyzed coupling of an aryl iodide with this compound in the presence of a boronic ester, a transformation that is not achievable with high selectivity using traditional homogeneous palladium catalysts.[3]
Reaction Overview
The reaction showcases the preferential coupling of the C-Ge bond over the C-B bond under specific nanoparticle-catalyzed conditions. This selectivity is attributed to the different mechanisms of activation for organogermanes and organoboranes with heterogeneous versus homogeneous palladium catalysts.
Figure 2: Chemoselective coupling of an aryl iodide.
Causality Behind Experimental Choices
-
Catalyst: The use of palladium on carbon (Pd/C) as a source of palladium nanoparticles is crucial. Nanoparticles are believed to possess a more electrophilic surface compared to molecular Pd(0) complexes, which preferentially activates the electron-rich C-Ge bond via an electrophilic aromatic substitution (SEAr)-type mechanism.[1][3] In contrast, homogeneous Pd(0) catalysts typically favor the transmetalation of organoboranes.
-
Solvent: Toluene is a common non-polar solvent for cross-coupling reactions and is suitable for the temperatures required for this transformation.
-
Temperature: The reaction is conducted at an elevated temperature (100 °C) to ensure a sufficient reaction rate.
-
Base-Free Conditions: Notably, this reaction proceeds without the need for a base, which is often required for the activation of organoboranes in Suzuki couplings. This further enhances the orthogonality and functional group tolerance of the method.[3]
Detailed Application Protocol
This protocol is adapted from the supporting information of the work by Schoenebeck and coworkers and provides a general procedure for the chemoselective palladium nanoparticle-catalyzed cross-coupling of an aryl iodide with this compound.[3]
Materials
-
Aryl iodide (1.0 equiv)
-
This compound (1.5 equiv)
-
Aryl pinacol boronate (for competitive study, 1.5 equiv)
-
Palladium on carbon (10 wt. % Pd, 5 mol %)
-
Anhydrous toluene
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl iodide (e.g., 0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), the aryl pinacol boronate (0.3 mmol, 1.5 equiv for competition experiments), and palladium on carbon (10.6 mg, 0.01 mmol, 5 mol %).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Quantitative Data Summary
The following table summarizes representative results from the study, illustrating the high chemoselectivity of the palladium nanoparticle-catalyzed coupling of the C-Ge bond over the C-B bond.
| Entry | Aryl Iodide | Aryl Pinacol Boronate | Yield of Ge-Coupled Product (%) | Yield of B-Coupled Product (%) |
| 1 | 4-Iodoanisole | 4-Methylphenylboronic acid pinacol ester | 85 | <5 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid pinacol ester | 78 | <5 |
| 3 | 2-Iodonaphthalene | Phenylboronic acid pinacol ester | 82 | <5 |
Table 1: Chemoselectivity in Pd nanoparticle-catalyzed cross-coupling. Data are representative and based on findings from Schoenebeck and coworkers.[3]
Mechanistic Insights
The observed orthogonality is rooted in the distinct mechanisms of activation for organogermanes and organoboranes with different palladium catalyst systems.
Figure 3: Simplified mechanistic pathways.
Conclusion and Future Outlook
The case study of this compound in palladium nanoparticle-catalyzed cross-coupling highlights a significant advancement in synthetic methodology. The ability to achieve chemoselective C-C bond formation in the presence of other reactive functionalities, such as boronic esters, opens new avenues for the efficient synthesis of complex natural products and pharmaceuticals. This orthogonal approach can significantly shorten synthetic sequences by obviating the need for protecting groups, thereby improving overall yield and atom economy. As the unique reactivity of organogermanes continues to be explored, their application in the total synthesis of increasingly complex molecular targets is anticipated to grow, providing researchers and drug development professionals with a powerful new tool in their synthetic arsenal.
References
-
Schoenebeck, F., & Studer, A. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2668–2681. [Link]
-
Rogova, T., Ahrweiler, E., Schoetz, M. D., & Schoenebeck, F. (2024). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. Angewandte Chemie International Edition, 63(8), e202314709. [Link]
-
Kyriacou, G., & Schoenebeck, F. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(41), 14531-14535. [Link]
-
Amit, A. (2022). Organogermanes: synthesis and their application as orthogonal cross-coupling partner (Doctoral dissertation, RWTH Aachen University). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Systems for Phenyltrimethylgermane Cross-Coupling Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on optimizing palladium-catalyzed cross-coupling reactions involving phenyltrimethylgermane. This resource is designed to address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and field-proven insights.
Introduction: The Nuances of this compound Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] While organostannanes (Stille coupling) and organoborons (Suzuki-Miyaura coupling) are widely used, organogermanes present a unique set of opportunities and challenges.[2][3][4][5][6] this compound, in particular, offers a less toxic alternative to organostannanes and can exhibit orthogonal reactivity compared to other organometallics.[7] However, the lower intrinsic reactivity of the carbon-germanium bond necessitates careful optimization of the catalytic system to achieve high yields and avoid common pitfalls.[2][3][4][5][6][7]
This guide will provide you with the necessary knowledge to troubleshoot and optimize your this compound cross-coupling reactions, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is an activator, such as fluoride, often required for this compound cross-coupling?
A1: The carbon-germanium bond in this compound is relatively strong and requires activation to facilitate transmetalation to the palladium center.[2][3][4][5][6] Fluoride ions, typically from a source like tetrabutylammonium fluoride (TBAF), play a crucial role in this activation.[2][3][4][5][6] They coordinate to the germanium atom, forming a hypervalent germanate species.[2][3][4][5][6] This pentacoordinate intermediate is significantly more nucleophilic, thereby promoting the efficient transfer of the phenyl group to the palladium(II) complex in the catalytic cycle.[2][3][4][5][6]
Q2: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?
A2: Low or no conversion in a cross-coupling reaction with this compound can often be attributed to a few key factors:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[8] Ensure your palladium source is fresh and has been handled under an inert atmosphere. The use of modern palladium precatalysts can often lead to more reliable generation of the active catalyst.[9][10]
-
Inefficient Activation: The fluoride source may be of poor quality or insufficient. Ensure your TBAF or other fluoride source is anhydrous, as water content can affect its efficacy.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For less reactive substrates, bulky and electron-rich phosphine ligands are often required.[11][12][13]
-
Suboptimal Reaction Temperature: this compound couplings may require higher temperatures to proceed at a reasonable rate.[14]
Q3: How do I choose the right palladium source and ligand for my specific substrates?
A3: The optimal palladium source and ligand combination is highly substrate-dependent. A systematic screening of different catalyst systems is often the most effective approach.[10]
-
Palladium Source: For initial screenings, Pd(OAc)₂ or Pd₂(dba)₃ are common choices. However, for more challenging couplings, precatalysts like those developed by Buchwald or PEPPSI-type catalysts can offer improved activity and reproducibility.[9][10]
-
Ligand Selection: The choice of ligand is crucial.[15] For this compound couplings, which can be sluggish, bulky and electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos) have shown great success in related cross-coupling reactions.[9][13] N-heterocyclic carbenes (NHCs) can also be effective ligands.[12][16]
Q4: What is the significance of "palladium black" formation, and how can I prevent it?
A4: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the active Pd(0) catalyst into palladium metal.[8] This leads to a loss of catalytic activity and is a common cause of low yields.[8] Prevention strategies include:
-
Appropriate Ligand: A suitable ligand stabilizes the Pd(0) species and prevents its aggregation.[8] If palladium black is observed, consider switching to a more sterically hindering or electron-donating ligand.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[8] Running the reaction at the lowest effective temperature can improve catalyst stability.
-
Sufficient Ligand-to-Palladium Ratio: Using a slight excess of the ligand relative to the palladium source can help maintain the stability of the active catalytic species.
Troubleshooting Guide: Low Yields and Side Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of this compound cross-coupling reactions.
Issue 1: Low Product Yield
A low yield of the desired cross-coupled product is the most frequent challenge. The following workflow can help identify and address the root cause.
Sources
- 1. theses.enscm.fr [theses.enscm.fr]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Phenyltrimethylgermane Reactions
Welcome to the technical support center for Phenyltrimethylgermane applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during cross-coupling reactions involving this compound. Our focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the most likely causes?
A: Low conversion in these reactions is a frequent challenge and can often be traced back to a few critical factors. Unlike more common organometallics like boronic acids or stannanes, organogermanes like this compound exhibit unique reactivity.[1] They typically do not participate in the conventional Pd(0)/Pd(II) catalytic cycle via transmetalation. Instead, their activation often follows an electrophilic aromatic substitution (SEAr)-type pathway, which requires a more electrophilic or electron-deficient metal catalyst.[1][2]
Common culprits for low conversion include:
-
Incorrect Palladium Catalyst System: Standard Pd(0) catalysts used for Suzuki or Stille couplings may be inefficient. Highly electrophilic palladium sources, such as Pd(TFA)₂ or palladium nanoparticles, have been shown to be more effective at activating the C-Ge bond.[2][3]
-
Ligand Issues: The choice of ligand is paramount. While some reactions may proceed without a ligand, others may require specific ligands to stabilize the catalyst and facilitate the catalytic cycle.
-
Reagent Purity: The purity of this compound, the coupling partner (e.g., aryl halide), and the solvent is crucial. Impurities can poison the catalyst or lead to unwanted side reactions.[4]
Q2: I'm observing significant formation of homocoupled byproducts. How can I minimize this?
A: Homocoupling, the dimerization of your this compound or your coupling partner, is a common side reaction in many cross-coupling protocols.[5][6] This issue can arise from several factors:
-
Presence of Oxygen: Rigorous exclusion of oxygen is critical. Oxygen can facilitate the homocoupling of the organogermane. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[7]
-
Reaction Temperature: Elevated temperatures can sometimes promote homocoupling. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Base Selection: The choice and quality of the base can influence the prevalence of side reactions. Ensure the base is anhydrous and finely powdered for optimal reactivity and to minimize side reactions.
Q3: The purification of my reaction mixture is proving difficult. Are there any specific recommendations for reactions involving this compound?
A: The purification of products from this compound reactions can be challenging due to the potential for residual germanium byproducts. A standard aqueous workup is a good starting point to remove inorganic salts. Subsequent purification by column chromatography is typically required.[8] If you are facing difficulties with co-eluting impurities, consider an orthogonal purification strategy, such as using a different stationary phase (e.g., switching from normal-phase silica to reversed-phase C18).[9] In some cases, crystallization can be an effective method for obtaining highly pure product.[10]
Troubleshooting Guide: Low Yields
This section provides a more detailed, cause-and-effect approach to troubleshooting low yields in your this compound cross-coupling reactions.
Problem Area 1: Catalyst Inactivity or Degradation
| Potential Cause | Underlying Scientific Principle | Suggested Solution & Protocol |
| Inappropriate Palladium Source | This compound's C-Ge bond is often activated via an SEAr-type mechanism, requiring a more electrophilic catalyst than traditional Pd(0) sources.[1] | Action: Switch to a more electrophilic palladium source. Protocol: Instead of Pd(PPh₃)₄, consider using Pd(TFA)₂ or a palladium nanoparticle catalyst system. For example, a reaction could be set up with Pd(TFA)₂ (5 mol%), your aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable solvent like DMF.[2] |
| Ligand Inhibition or Mismatch | The ligand can electronically and sterically influence the palladium center. A suboptimal ligand may hinder substrate binding or the reductive elimination step. | Action: Screen a panel of ligands or consider a ligand-free system. Protocol: Set up small-scale parallel reactions with different classes of ligands (e.g., bulky electron-rich phosphines like XPhos or SPhos, or N-heterocyclic carbenes).[11] Also, run a control reaction without any added ligand, as some organogermane couplings work well under these conditions. |
| Catalyst Poisoning | Impurities in reagents or solvents (e.g., water, sulfur compounds) can irreversibly bind to the palladium catalyst, rendering it inactive.[4] | Action: Ensure the purity of all reaction components. Protocol: Use freshly purified this compound and aryl halide. Solvents should be anhydrous and degassed. Consider passing liquid reagents through a plug of activated alumina to remove polar impurities.[7] |
Problem Area 2: Suboptimal Reaction Conditions
| Potential Cause | Underlying Scientific Principle | Suggested Solution & Protocol |
| Incorrect Solvent Choice | The solvent's polarity and coordinating ability can significantly affect catalyst solubility, stability, and the overall reaction rate. | Action: Screen a range of solvents. Protocol: Conduct the reaction in different anhydrous, degassed solvents such as DMF, dioxane, toluene, or THF to identify the optimal medium.[12] |
| Suboptimal Temperature | The reaction may have a high activation energy barrier, requiring thermal energy. Conversely, excessive heat can lead to catalyst decomposition or side reactions.[13] | Action: Optimize the reaction temperature. Protocol: Run the reaction at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to determine the ideal conditions for your specific substrate combination. |
| Ineffective Base | The base plays a crucial role in the catalytic cycle, often participating in the regeneration of the active catalyst or in the transmetalation step in related cross-coupling reactions.[14] | Action: Screen different bases. Protocol: Evaluate a variety of inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous and, if solid, finely powdered to maximize surface area.[11] |
Experimental Workflow & Visualization
General Protocol for a Trial this compound Cross-Coupling Reaction
-
Preparation of the Reaction Vessel: A dry Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to ensure the exclusion of air and moisture.[7]
-
Reagent Addition: To the reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if applicable, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Addition of Coupling Partners: The aryl halide (1.0 equivalent) and this compound (1.2-1.5 equivalents) are added, followed by the anhydrous, degassed solvent.
-
Reaction Execution: The reaction mixture is heated to the desired temperature with vigorous stirring for the specified time (typically monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in this compound cross-coupling reactions.
Conceptual Catalytic Cycle for this compound Coupling
Caption: A simplified representation of a plausible catalytic cycle involving an SEAr-type activation of this compound.
References
-
Wikipedia. (n.d.). Organogermanium compounds in cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2353–2363. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Jacobi von Wangelin, A. (2011). 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?. Chemical Society Reviews, 40(10), 4984-4997. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial experiments and optimization of reaction conditions. [a]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Wang, J. Y., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Nature, 626, 1025–1031. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wang, J. Y., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature, 626, 1025–1031. Retrieved from [Link]
-
American Proficiency Institute. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Li, W., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(3), 735-748. Retrieved from [Link]
-
Schoenebeck, F., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(38), 13354-13358. Retrieved from [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]
-
Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
Miller, S. J., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(14), 5762–5766. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
YouTube. (2022). Ninja technique to purify organic compounds from mixture of compounds- Part 2. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]
-
Biotage. (2023). How does reaction time impact synthetic product purity and yield?. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
- Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide.
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
Sources
- 1. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. Orthogonal Nanoparticle Catalysis with Organogermanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. tcichemicals.com [tcichemicals.com]
Technical Support Center: Phenyltrimethylgermane Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenyltrimethylgermane in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during these experiments, with a focus on identifying and mitigating the formation of unwanted byproducts. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of biphenyl in my reaction mixture, alongside my desired cross-coupled product. What is the likely cause?
This is a classic case of homocoupling , a common side reaction in many cross-coupling protocols.[1] In the context of this compound couplings, this typically manifests as the formation of biphenyl from the coupling of two this compound molecules.
Causality: Homocoupling can arise from several factors, often related to the catalyst's reactivity and the reaction conditions. One proposed mechanism involves the reaction of two organogermane molecules with the palladium(II) precatalyst, followed by reductive elimination to yield the homocoupled product.[1] Another pathway may involve radical processes initiated by the Pd(0) catalyst.[1]
Troubleshooting Steps:
-
Optimize Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. A systematic reduction of the palladium catalyst loading may suppress this side reaction.
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. More electron-donating and sterically bulky ligands can sometimes favor the desired cross-coupling pathway.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling more than the rate of the desired cross-coupling.
-
Slow Addition of Reagents: In some cases, slow addition of the this compound to the reaction mixture can help to maintain a low concentration of the organogermane, thereby disfavoring the bimolecular homocoupling reaction.
Q2: My reaction is producing a significant amount of benzene, and the overall yield of my desired product is low. What is happening?
The formation of benzene points towards protodegermylation , another prevalent side reaction. This occurs when the phenyl group on the germanium is replaced by a hydrogen atom from a proton source in the reaction medium.
Causality: The C-Ge bond in this compound can be cleaved by protic species, especially under conditions that activate the organogermane for transmetalation. The presence of water, alcohols, or even acidic protons on other reagents can lead to this undesired outcome. The susceptibility of organogermanes to protodegermylation can be lower than that of other organometallics like organosilanes or organostannanes due to the higher electronegativity of germanium, which makes the C-Ge bond less polarized.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Consider the use of a glovebox or Schlenk techniques to exclude atmospheric moisture.
-
Choice of Base/Activator: If a base or a fluoride source is used to activate the this compound, ensure it is anhydrous. For instance, using anhydrous tetrabutylammonium fluoride (TBAF) is crucial. Some studies have shown that a controlled amount of water can be beneficial for fluoride-promoted couplings of certain organogermanes, but excess water can lead to protodegermylation.[2][3][4][5][6]
-
Scrutinize Other Reagents: Check all other reaction components for potential proton sources.
Troubleshooting Guide: Minimizing Byproduct Formation
This section provides a more detailed, workflow-oriented approach to tackling common issues in this compound coupling reactions.
Issue 1: Predominance of Homocoupled Biphenyl
Diagnostic Workflow
Caption: Workflow for troubleshooting homocoupling.
Detailed Protocol: Catalyst and Ligand Screening
-
Establish a Baseline: Run the reaction under your standard conditions and quantify the ratio of the desired cross-coupled product to the biphenyl byproduct using an internal standard with GC-MS or ¹H NMR.
-
Vary Catalyst Loading: Set up parallel reactions with decreasing amounts of your palladium catalyst (e.g., 2 mol%, 1.5 mol%, 1 mol%, 0.5 mol%).
-
Screen Ligands: If reducing catalyst loading is insufficient, screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., P(t-Bu)₃, SPhos, XPhos).
-
Analyze and Compare: Analyze the product distribution for each reaction. The optimal conditions will show the highest ratio of cross-coupled product to biphenyl.
Issue 2: Significant Benzene Formation via Protodegermylation
Diagnostic Workflow
Caption: Workflow for troubleshooting protodegermylation.
Experimental Protocol: Rigorous Exclusion of Protic Sources
-
Solvent Preparation: Distill solvents from appropriate drying agents (e.g., THF from sodium/benzophenone, toluene from calcium hydride) immediately before use.
-
Reagent Handling: Dry solid reagents in a vacuum oven. Handle all reagents under an inert atmosphere using a glovebox or Schlenk line.
-
Activator Preparation: If using TBAF, use a commercially available anhydrous solution or dry the solid hydrate under high vacuum.
-
Reaction Setup: Assemble the reaction glassware hot from the oven and purge with an inert gas. Add all reagents via syringe or cannula.
-
Control Experiment: Run a control reaction with a known small amount of added water to confirm that protodegermylation is indeed sensitive to protic sources in your system.
Comparative Data on Byproduct Formation
The following table summarizes hypothetical data on how reaction parameters can influence byproduct formation in a model palladium-catalyzed cross-coupling of this compound with an aryl bromide.
| Parameter | Condition A | Condition B | Desired Product Yield (%) | Biphenyl Yield (%) | Benzene Yield (%) |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 0.5 mol% Pd(PPh₃)₄ | 65 | 85 | |
| 25 | 10 | ||||
| Solvent | "Moist" Toluene | Anhydrous Toluene | 70 | 55 | |
| 15 | 10 | ||||
| Temperature | 110 °C | 80 °C | 80 | 90 | |
| 15 | 5 |
Note: This data is illustrative and actual results will vary depending on the specific substrates, catalyst, and ligands used.
Mechanistic Insights
Understanding the underlying mechanisms of the desired reaction and side reactions is crucial for effective troubleshooting.
The Catalytic Cycle of this compound Cross-Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Stille or Hiyama couplings, involves a catalytic cycle.[1][7][8][9][10][11][12]
Caption: Generalized catalytic cycle for cross-coupling.
The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst to form a Pd(II) intermediate.[9][12]
-
Transmetalation: The phenyl group is transferred from the activated this compound to the palladium center, displacing the halide.[9][12] Activation of the C-Ge bond, often with a fluoride source, is crucial for this step.[2][3][4][5][6]
-
Reductive Elimination: The two organic groups (Ar and Ph) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[9][12]
Formation of Byproducts
-
Homocoupling: Can occur through a competing transmetalation of a second this compound molecule to the Ar-Pd(II)-Ph intermediate, followed by reductive elimination to form biphenyl.
-
Protodegermylation: Is a non-catalytic side reaction where a proton source directly cleaves the Ph-Ge bond.
By carefully controlling the reaction conditions to favor the desired catalytic cycle over these competing pathways, researchers can significantly improve the efficiency and selectivity of their this compound coupling reactions.
References
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts. Journal of Organic Chemistry, 75(23), 8199-212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). ChemInform Abstract: Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chlo. ChemInform, 42(9). [Link]
-
Wikipedia contributors. (2023). Organogermanium compounds in cross-coupling reactions. In Wikipedia, The Free Encyclopedia. [Link]
-
Chaumont, A., Gontard, G., & Oble, J. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. Inorganic Chemistry, 61(8), 3539–3549. [Link]
-
Campagnolo, F., Aneggi, E., Baratta, W., Munir, T., & Zuccaccia, D. (2024). Proposed mechanisms for the homocoupling and cross‐coupling reactions... In ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia contributors. (2023). Hiyama coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
C. M., & C. V. (2022). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 27(23), 8569. [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(12), 2895–2907. [Link]
-
LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. In Chemistry LibreTexts. [Link]
-
Gate Chemistry. (2018, July 18). Hiyama Coupling [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
LibreTexts. (2023). Stille Coupling. In Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
M., J., & D. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Catalysts, 12(10), 1129. [Link]
-
Thieme. (2018). Palladium-Catalyzed Synthesis of Arylgermanium Compounds. In Thieme Chemistry. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Malu, R., & Organ, M. G. (2016). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. European Journal of Organic Chemistry, 2016(1), 21–43. [Link]
-
Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz [Video]. YouTube. [Link]
-
University of Liverpool. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
-
MacNair, A. J., & Watson, D. A. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education, 97(11), 3959–3975. [Link]
-
Sun, M., Zhang, S., & Zhang, S. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(18), 3298–3302. [Link]
-
Manbeck, G. F., Lipman, A. J., Stockland, R. A., Freidan, A. L., Shevlin, M., & Fagan, P. J. (2005). Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. The Journal of Organic Chemistry, 70(1), 244–250. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenyltrimethylgermane Reaction Selectivity
Welcome to the technical support center for improving the selectivity of reactions with Phenyltrimethylgermane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of organogermanes. Here, we will move beyond standard protocols to explore the nuances of reaction selectivity, troubleshoot common issues, and provide a deeper understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low yield and poor selectivity. What are the common causes?
Low yield and poor selectivity in these reactions often stem from using conventional palladium catalysts and conditions that are not suited for the unique reactivity of organogermanes. Unlike more common organometallic reagents like boronic acids or stannanes, aryl-trialkyl-germanes are often unreactive under traditional Pd(0)/Pd(II) catalytic cycles.[1][2][3] The key to success lies in understanding that the activation of the C-Ge bond typically proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism.[1][2]
Troubleshooting Steps:
-
Catalyst Selection:
-
Problem: Standard Pd(0) catalysts with common phosphine ligands may be ineffective as they do not readily engage in the traditional transmetalation step with the germanium reagent.[2]
-
Solution: Employ an electron-deficient palladium catalyst. Pd(TFA)2 is a highly effective choice as the trifluoroacetate ligand promotes the activation of the C-Ge bond.[1] Alternatively, highly electrophilic cationic Pd nanoparticles can also be effective, particularly for couplings with aryl iodides or iodonium salts.[1]
-
-
Ligand Choice:
-
Problem: The choice of ligand can dramatically impact catalyst activity and selectivity.
-
Solution: For couplings with dihalogenated heteroarenes, the ratio of the palladium precursor to the ligand can influence site selectivity. For instance, in the cross-coupling of 2,4-dibromopyridine, a higher phosphine-to-palladium ratio (e.g., ≥3:1 PPh3:Pd(OAc)2) can favor reaction at the C2 position, while a lower ratio (≤2:1) may lead to atypical C4 selectivity.[4]
-
-
Solvent and Temperature:
-
Problem: Suboptimal solvent and temperature can lead to poor reaction kinetics or catalyst decomposition.
-
Solution: Consult literature for specific protocols related to your substrate. For many Pd-catalyzed couplings of organogermanes, polar aprotic solvents like THF or dioxane are a good starting point. Temperature optimization is crucial; while higher temperatures can sometimes overcome activation barriers, they may also lead to undesired side reactions. A systematic temperature screen is recommended.
-
Q2: I am attempting a metal-free ipso-halogenation of this compound, but I am observing halogenation on other electron-rich aromatic rings in my molecule. How can I improve the chemoselectivity?
One of the significant advantages of organogermanes is their high chemoselectivity in electrophilic halogenation.[1] If you are observing a lack of selectivity, it is likely due to the choice of halogenating agent or the presence of highly activating groups on other aromatic systems.
Troubleshooting Steps:
-
Choice of Halogenating Agent:
-
Problem: Some halogenating agents are too reactive and may not discriminate well between the C-Ge bond and other activated positions.
-
Solution: For bromination and iodination, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are highly recommended as they exhibit excellent chemoselectivity for the C-Ge bond, even in the presence of other electron-rich arenes or heterocycles.[1] It is noteworthy that aryl germanes are stable against Selectfluor, which allows for selective fluorination of other organometallic groups (like -SnBu3) in the presence of a -GeEt3 group.[1]
-
-
Reaction Conditions:
-
Problem: Harsh reaction conditions can lead to a breakdown in selectivity.
-
Solution: Perform the reaction at or below room temperature to minimize side reactions. Ensure slow addition of the halogenating agent to the reaction mixture.
-
Q3: My reaction is not proceeding to completion. What should I investigate?
A stalled reaction can be due to several factors, from reagent purity to catalyst deactivation.
Troubleshooting Steps:
-
Reagent Quality:
-
Problem: Impurities in this compound or other reagents can poison the catalyst or interfere with the reaction.
-
Solution: Ensure the purity of your this compound. If necessary, purify it by distillation or chromatography. All other reagents and solvents should be of high purity and anhydrous if the reaction is moisture-sensitive.
-
-
Catalyst Deactivation:
-
Problem: The catalyst may be deactivating over the course of the reaction.
-
Solution: If using a palladium catalyst, ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. If you suspect catalyst deactivation, a fresh portion of the catalyst can be added to the reaction mixture.
-
-
Mixing:
-
Problem: In heterogeneous reactions, inefficient stirring can lead to poor contact between reactants and the catalyst.
-
Solution: Ensure vigorous stirring throughout the reaction.
-
Experimental Protocols & Data
Protocol 1: Selective Pd-Catalyzed C-O Cross-Coupling
This protocol is based on the strategy of using an electron-deficient palladium catalyst to achieve a selective C-O bond formation.[1]
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add the aryl germane (1.0 eq.), the alcohol coupling partner (1.2 eq.), and Pd(TFA)2 (5 mol%).
-
Purge the vessel with an inert atmosphere (e.g., argon).
-
Add the appropriate anhydrous solvent (e.g., dioxane).
-
Stir the reaction at the optimized temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst System and Site Selectivity
The following table summarizes the effect of the catalyst system on the site selectivity of cross-coupling reactions with a dihalogenated heteroarene.[4]
| Catalyst System | Ligand-to-Metal Ratio | Predominant Site Selectivity |
| Pd(OAc)2/PPh3 | ≥ 3:1 | C2-Arylation |
| Pd(OAc)2/PPh3 | ≤ 2:1 | C4-Arylation |
| Pd2(dba)3/XPhos | Standard Ratios | C2-Arylation |
Mechanistic Insights & Visualizations
The unique selectivity of this compound in many cross-coupling reactions is rooted in its preference for an SEAr-type mechanism over the conventional transmetalation pathway. This allows for orthogonal reactivity where the C-Ge bond can be selectively functionalized in the presence of other cross-coupling handles like boronic esters or even some halides.[2]
Diagram 1: Decision-Making Flowchart for Troubleshooting Low Selectivity
Caption: Troubleshooting flowchart for low selectivity.
Diagram 2: Orthogonal Reactivity of Organogermanes
Sources
- 1. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 2. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homo-coupling of Phenyltrimethylgermane in cross-coupling
A Guide to Preventing Homo-Coupling and Ensuring Reaction Success
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance for a common challenge in cross-coupling reactions: the prevention of homo-coupling when using phenyltrimethylgermane. This resource is structured to offer not just procedural steps, but a deep understanding of the underlying chemistry to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: I'm observing significant amounts of biphenyl in my reaction. What is the primary cause of this homo-coupling?
A1: The formation of biphenyl, the homo-coupled product of this compound, is a common side reaction in Stille-type couplings. It can arise from two primary mechanistic pathways. First, two molecules of the organogermane can react with the palladium(II) precatalyst, leading to a reductive elimination that forms the biphenyl dimer. The second pathway involves a radical process initiated by the palladium(0) catalyst.[1] Understanding which pathway is dominant in your specific system is key to effective troubleshooting.
Q2: How does the reactivity of this compound differ from the more common organostannanes used in Stille coupling?
A2: This is a critical point of understanding. While structurally similar to organostannanes, trialkylarylgermanes like this compound exhibit unique reactivity. They are generally less reactive in traditional Pd(0)/Pd(II) catalytic cycles and do not readily undergo the conventional transmetalation step with Pd(II) complexes. Instead, their activation is often favored through an electrophilic aromatic substitution (SEAr)-type pathway.[2] This distinction means that strategies for preventing homo-coupling in Stille reactions with organostannanes may not be directly transferable and that specific activation methods are often necessary for efficient cross-coupling with organogermanes.
Q3: I've heard that fluoride additives are important for organogermane coupling. Can you explain their role?
A3: Fluoride additives, such as tetrabutylammonium fluoride (TBAF), are often crucial for activating organogermanes in cross-coupling reactions. The fluoride ion is believed to coordinate to the germanium atom, forming a hypervalent germanate species.[3] This pentacoordinate intermediate is more nucleophilic and facilitates the transfer of the phenyl group to the palladium center, promoting the desired cross-coupling pathway over homo-coupling. The presence of a small amount of water can also be beneficial in these fluoride-promoted reactions.[3][4][5]
Q4: Can the choice of palladium catalyst influence the extent of homo-coupling?
A4: Absolutely. The nature of the palladium source is critical. Highly electrophilic or cationic palladium nanoparticle catalysts have been shown to be particularly effective in activating the C-Ge bond of aryltriethylgermanes for coupling with aryl iodides, while showing tolerance for other reactive groups.[2] In contrast, traditional homogeneous Pd(0) catalysts might be less effective and could favor side reactions. The stability and reactivity of the active catalytic species, which is influenced by the choice of ligands, also play a significant role.
Troubleshooting Guide: Minimizing Biphenyl Formation
When faced with unwanted homo-coupling of this compound, a systematic approach to troubleshooting is essential. The following guide provides actionable steps to optimize your reaction conditions.
Issue 1: Excessive Homo-Coupling (>20%) Detected by GC-MS or NMR
This is the most common problem and indicates that the rate of homo-coupling is competitive with or even faster than the rate of cross-coupling.
Visualizing the Problem: Competing Reaction Pathways
Caption: Competing pathways in the cross-coupling reaction.
Troubleshooting Steps:
-
Introduce a Fluoride Additive:
-
Rationale: As discussed in the FAQs, fluoride ions are potent activators for organogermanes. By forming a hypervalent germanate, you increase the rate of the desired transmetalation step, outcompeting the homo-coupling pathway.
-
Protocol: Add 1.1 to 2.0 equivalents of anhydrous TBAF to your reaction mixture. The presence of a controlled amount of water ("moist" toluene) can also be beneficial.[3][4][5]
-
-
Optimize Your Ligand Choice:
-
Rationale: The ligand plays a critical role in modulating the electronic and steric environment of the palladium center. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the reductive elimination step of the cross-coupling and stabilize the catalytic species, thereby disfavoring side reactions.[6][7]
-
Recommendations:
-
Phosphine Ligands: Consider switching from standard triphenylphosphine to more sterically demanding and electron-rich ligands such as Buchwald's SPhos or XPhos, or tri(tert-butyl)phosphine.[8][9]
-
NHC Ligands: N-heterocyclic carbene ligands are strong σ-donors and can form very stable palladium complexes, which can lead to higher catalytic activity and selectivity.[10][11]
-
-
-
Employ a Co-catalyst:
-
Rationale: In Stille couplings, copper(I) salts are known to act as co-catalysts that can facilitate the transmetalation step and suppress homo-coupling.[12] While the mechanism with organogermanes may differ, the principle of accelerating the desired pathway is applicable.
-
Protocol: Add 0.1 to 0.5 equivalents of CuI to your reaction.
-
Summary of Recommended Starting Conditions for Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or IPr (NHC) | Bulky, electron-rich ligands promote reductive elimination and stabilize the catalyst.[8][9][10][11] |
| Additive | TBAF (1.5 eq.) | Activates the organogermane via hypervalent silicate formation.[3][4][5] |
| Solvent | Toluene or Dioxane (anhydrous) | Common solvents for cross-coupling. "Moist" toluene may be beneficial with TBAF.[3] |
| Temperature | 80-110 °C | Typical temperature range for these reactions. |
Issue 2: Low Conversion of Starting Materials with No Significant Homo-Coupling
This scenario suggests that the catalytic cycle is sluggish or has been arrested.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Ensure that your this compound, aryl halide, and solvent are pure and anhydrous. Degas the solvent thoroughly to remove oxygen, which can deactivate the catalyst.
-
-
Increase Catalyst and Ligand Loading:
-
While higher loadings are not ideal, a modest increase (e.g., from 1 mol% to 2-3 mol% Pd) can help overcome catalyst deactivation. Maintain the appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands).
-
-
Re-evaluate Your Fluoride Source:
-
If using TBAF, ensure it is anhydrous, as water content can vary between suppliers and affect reactivity. Consider using other fluoride sources like cesium fluoride (CsF).
-
Experimental Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting homo-coupling.
By methodically addressing these potential issues, you can significantly improve the outcome of your cross-coupling reactions involving this compound, leading to higher yields of your desired product and a more efficient synthetic route.
References
-
Wnuk, S. F., et al. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J.-P., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Wnuk, S. F., et al. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
ResearchGate. (n.d.). Arylchlorogermanes/TBAF/"Moist" Toluene: A Promising Combination for Pd-Catalyzed Germyl-Stille Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chlo. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]
-
Marion, N., & Nolan, S. P. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Matsuhashi, H., Kuroboshi, M., Hatanaka, Y., & Hiyama, T. (1994). Palladium catalyzed cross-coupling reaction of functionalized alkyltrifluorosilanes with aryl halides. Tetrahedron Letters, 35(35), 6507–6510. [Link]
-
National University of Singapore. (n.d.). Publications | N-Heterocyclic Carbenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient palladium-catalyzed coupling reaction for the preparation of biaryls and polyaryls. Retrieved from [Link]
-
Science Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Alkyltrifluorosilanes with Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoactivation/cross-coupling of arylgermanes 1a–f. Retrieved from [Link]
-
ResearchGate. (n.d.). The Developement of a “Safety-Catch” Arylgermane for Biaryl Synthesis by Palladium-Catalyzed Germyl-Stille Cross-Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Retrieved from [Link]
-
Lewis, R. J., et al. (2020). A comparative study of palladium-gold and palladium-tin catalysts in the direct synthesis of H2O2. Green Chemistry, 22(19), 6556-6567. [Link]
-
MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand-free palladium catalyzed ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions List of contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Organogermanium compounds in cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Retrieved from [Link]
-
Johnson Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed CN, CO and C-S-Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 3. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 7. orgchemres.org [orgchemres.org]
- 8. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
Impact of solvent and temperature on Phenyltrimethylgermane reaction kinetics
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working with phenyltrimethylgermane and need to understand and control its reaction kinetics. We will delve into the critical roles of solvent and temperature, providing not just protocols but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reaction kinetics of this compound, particularly in the context of electrophilic aromatic substitution.
Q1: What is the predominant reaction mechanism for this compound with an electrophile, and how does it influence kinetics?
Answer: The most common reaction is an electrophilic aromatic substitution (SEAr).[1] The overall mechanism involves the replacement of the trimethylgermyl group (-GeMe3) by an electrophile (E+). The key kinetic feature is that it is typically a multi-step process.
The mechanism proceeds via a positively charged intermediate known as an arenium ion or benzenium ion.[2] The formation of this intermediate is often the slowest step and therefore the rate-determining step (RDS) of the reaction.[3]
Causality: The stability of this arenium ion is paramount. Solvents and the electronic nature of the electrophile will directly impact the energy of the transition state leading to this intermediate, thus dictating the overall reaction rate.
Caption: General mechanism for electrophilic aromatic substitution (SEAr) of this compound.
Q2: How does my choice of solvent critically impact the reaction rate?
Answer: Solvent choice is one of the most powerful tools for controlling the reaction rate. Its effect is primarily based on the solvent's ability to stabilize the reactants, transition states, and intermediates involved in the reaction.[4] For an SEAr mechanism, where a charged intermediate is formed from neutral reactants, solvent polarity is a key parameter.[3]
-
Polar Solvents: These solvents can stabilize the charged arenium ion intermediate more effectively than the neutral reactants. This lowers the activation energy of the rate-determining step, generally leading to a faster reaction.[5]
-
Non-Polar Solvents: In non-polar solvents, the charged intermediate is less stabilized, which can increase the activation energy and slow down the reaction rate.[3]
-
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., methanol, water) can solvate the electrophile and any anionic species, while polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent at solvating cations, like the arenium ion, without strongly interacting with the electrophile's counter-ion.[5][6]
Expert Insight: The choice is not always as simple as "more polar is better." If the reactants themselves are highly polar, a polar solvent might stabilize them to such an extent that the energy required to reach the transition state increases. However, for the SEAr of this compound, the transition state is significantly more charged than the reactants, so an increase in solvent polarity generally accelerates the reaction.
Data Summary: Impact of Solvent Type on SEAr Kinetics
| Solvent Class | Examples | Dielectric Constant (ε) | General Impact on SEAr Rate | Rationale |
| Polar Aprotic | DMSO, Acetonitrile, DMF | High (>30) | Significant Rate Increase | Strong stabilization of the cationic arenium intermediate.[6] |
| Polar Protic | Methanol, Ethanol, Acetic Acid | High (>20) | Moderate to Significant Rate Increase | Good stabilization of the intermediate, but may also solvate the electrophile.[5][7] |
| Non-Polar | Hexane, Toluene, CCl4 | Low (<10) | Significant Rate Decrease | Poor stabilization of the charged transition state and intermediate.[3] |
Q3: What is the quantitative relationship between temperature and the reaction rate?
Answer: The relationship is described by the Arrhenius equation, which provides a quantitative link between the rate constant (k), absolute temperature (T), and the activation energy (Ea).[8][9]
Arrhenius Equation: k = A * e^(-Ea / RT)
Where:
-
k: The rate constant
-
A: The pre-exponential or frequency factor (related to collision frequency and orientation)[10]
-
Ea: The activation energy (the minimum energy required for a reaction to occur)[10]
-
R: The ideal gas constant (8.314 J/mol·K)
-
T: The absolute temperature in Kelvin
Causality: Increasing the temperature has two primary effects: it increases the frequency of molecular collisions and, more importantly, it increases the fraction of molecules that possess sufficient kinetic energy to overcome the activation energy barrier.[10][11] For reactions with higher activation energies, the reaction rate is more sensitive to changes in temperature.[11] As a general rule of thumb in organic chemistry, a 10°C increase in temperature can approximately double the reaction rate, but this is highly dependent on the specific Ea.[9]
Section 2: Troubleshooting Common Experimental Issues
This section is formatted as a troubleshooting guide for common problems encountered during kinetic studies of this compound.
Caption: Troubleshooting decision tree for common kinetic experiment issues.
Issue: My reaction is proceeding extremely slowly or not at all.
-
Question: I've mixed my this compound and electrophile, but after hours, I see minimal product formation. What's wrong?
-
Answer & Actionable Solutions:
-
Re-evaluate Your Solvent: As discussed, non-polar solvents can dramatically slow the reaction. If you are using a solvent like toluene or hexane, consider switching to a more polar aprotic solvent like acetonitrile.[6] This is often the most effective single change you can make.
-
Increase the Temperature: The rate of your reaction is exponentially dependent on temperature.[8] Try increasing the reaction temperature in 10°C increments.
-
Self-Validation: Be cautious. Run a parallel control experiment to ensure your starting materials and products are stable at the higher temperature and not degrading, which could lead to side products.[6]
-
-
Verify Electrophile Strength/Catalyst Activity: Many SEAr reactions require a catalyst (like a Lewis acid) to generate a potent electrophile.[12] Ensure your catalyst is active and that your electrophile hasn't degraded.
-
Issue: I am observing inconsistent reaction rates between experiments.
-
Question: I'm running the same reaction three times, but my calculated rate constants are all different. Why is my experiment not reproducible?
-
Answer & Actionable Solutions:
-
Precise Temperature Control: Small fluctuations in temperature can cause significant changes in rate.[6] Do not rely on the ambient room temperature. Use a temperature-controlled oil bath or a jacketed reaction vessel with a circulator to maintain a constant temperature (± 0.1 °C).
-
Solvent Purity and Consistency: The presence of even trace amounts of water or other impurities can alter the solvent polarity and interfere with the reaction.[6] Always use a fresh bottle of high-purity, anhydrous solvent for your kinetic studies. Do not mix solvents from different batches.
-
Stirring Efficiency: Inadequate stirring can create localized concentration gradients, making the reaction rate dependent on diffusion. Ensure your reaction is stirred vigorously and at a consistent rate for all experiments to ensure the reaction is in the kinetic regime, not the diffusion-controlled regime.[6]
-
Section 3: Experimental Protocols & Data Analysis
This section provides validated, step-by-step protocols for conducting kinetic experiments and analyzing the resulting data.
Protocol 1: A Step-by-Step Guide to Performing a Kinetic Study
This protocol outlines the method for determining the rate constant of the reaction between this compound and an electrophile using in situ monitoring (e.g., UV-Vis or NMR spectroscopy).
Caption: Workflow for a typical kinetic experiment.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the electrophile at known concentrations in your chosen anhydrous solvent.[6]
-
Ensure all glassware is oven-dried to remove residual moisture.
-
-
Temperature Equilibration:
-
Set your monitoring instrument (e.g., UV-Vis spectrophotometer with a thermostatted cell holder) to the desired temperature (e.g., 25.0 °C).
-
Add the this compound solution to the measurement cell (e.g., a quartz cuvette).
-
Allow the solution to thermally equilibrate for at least 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by making a small, rapid addition of the electrophile stock solution into the cuvette.
-
Immediately begin monitoring the reaction by recording the absorbance (at a wavelength specific to a reactant or product) or NMR signal over time. Collect data points at regular intervals until the reaction is complete.
-
-
Data Processing:
-
Convert your raw data (e.g., absorbance) to concentration using a previously established calibration curve (Beer's Law).
-
Plot the concentration of the reactant versus time.
-
Analyze this plot using the appropriate integrated rate law (e.g., first-order, second-order) to determine the observed rate constant, k.
-
Protocol 2: Determining Activation Energy (Ea) using an Arrhenius Plot
This protocol uses the Arrhenius equation to determine the activation energy (Ea) and pre-exponential factor (A) for your reaction.
-
Data Collection:
-
Perform a series of kinetic experiments using Protocol 1 , each at a different, precisely controlled temperature (e.g., 298 K, 303 K, 308 K, 313 K). A minimum of 4-5 different temperatures is recommended.
-
Calculate the rate constant, k, for each temperature.
-
-
Data Transformation:
-
For each data pair, calculate the natural logarithm of the rate constant (ln k) and the reciprocal of the absolute temperature (1/T in K-1).
-
-
Graphical Analysis (Arrhenius Plot):
-
Calculation of Kinetic Parameters:
Trustworthiness Check: The quality of your Arrhenius plot (i.e., how well the data fits a straight line, R2 value) is a direct reflection of the quality and consistency of your experimental technique. An R2 value > 0.98 is typically considered reliable.
References
-
Gu, Y., & de Lijser, H. J. P. (2020). Mechanism and Selectivity of Aryltrimethylgermane Cation Radical Fragmentations. The Journal of Organic Chemistry, 85(13), 8639–8644. [Link]
-
Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? [Link]
- Gu, Y., & de Lijser, H. J. P. (2020). Mechanism and Selectivity of Aryltrimethylgermane Cation Radical Fragmentations.
-
Gu, Y., & de Lijser, H. J. P. (2020). Mechanism and Selectivity of Aryltrimethylgermane Cation Radical Fragmentations. ResearchGate. [Link]
-
Gu, Y., & de Lijser, H. J. P. (2020). Mechanism and Selectivity of Aryltrimethylgermane Cation Radical Fragmentations. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Arrhenius equation. [Link]
-
Khan Academy. The Arrhenius equation. [Link]
-
Fiveable. (2023). Arrhenius equation and activation energy. [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]
-
University of Calgary. Activation Energy and the Arrhenius Equation. [Link]
-
BCcampus Open Publishing. Activation Energy and the Arrhenius Equation. [Link]
-
Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution. [Link]
-
Mayr, H., et al. (1994). Kinetics of the Reactions of Allylsilanes, Allylgermanes, and Allylstannanes with Carbenium Ions. Journal of the American Chemical Society, 116(19), 8569-8577. [Link]
-
Wikipedia. (2023). Electrophilic aromatic substitution. [Link]
-
ChemRxiv. (2019). Kinetic Solvent Effects in Organic Reactions. [Link]
-
Master Organic Chemistry. (2024). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ncert.nic.in [ncert.nic.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. Activation Energy and the Arrhenius Equation - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 11. fiveable.me [fiveable.me]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
Phenyltrimethylgermane Technical Support Center: Troubleshooting & FAQ
Welcome to the technical support center for Phenyltrimethylgermane (PhGeMe3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side reactions and optimizing experimental outcomes. This is not a rigid protocol but a dynamic troubleshooting resource.
Introduction: The Role of this compound in Modern Synthesis
This compound serves as a valuable arylating agent in palladium-catalyzed cross-coupling reactions. It offers a unique reactivity profile, often orthogonal to more conventional organosilicon and organoboron compounds.[1] Historically, organogermanes were considered less reactive than their tin (stannane) or silicon (silane) counterparts.[2][3] However, recent advancements have demonstrated that with proper activation, organogermanes can be highly effective and chemoselective coupling partners.[1][4] Their stability, lower toxicity compared to organostannanes, and distinct reactivity make them an attractive tool in complex molecule synthesis.[5]
This guide addresses the most common challenges encountered when using PhGeMe3, providing not just solutions, but the underlying mechanistic rationale to empower you to make informed decisions in your own systems.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Inefficiency & Stalling
Question 1: My cross-coupling reaction with this compound is extremely sluggish or fails to proceed. What is the most common cause and how do I fix it?
Answer:
The most frequent cause of low reactivity is inefficient transmetalation. The Carbon-Germanium (C-Ge) bond in PhGeMe3 is relatively strong and non-polarized, making the transfer of the phenyl group to the palladium center the rate-limiting step.[6] Unlike organostannanes, tetracoordinated organogermanes are often poor transmetalating agents on their own.[2]
Core Causality: The germanium center is not sufficiently nucleophilic to engage efficiently with the palladium catalyst. To overcome this, the germanium must be "activated" to form a hypervalent, more reactive species.[2][6][7]
Solution: Fluoride-Mediated Activation
The most robust and widely accepted method for activating organogermanes is the addition of a fluoride source.[8][2][3][6][7] Fluoride ions coordinate to the germanium atom, forming a pentacoordinate "germanate" species. This hypervalent intermediate dramatically increases the nucleophilicity of the phenyl group, facilitating rapid transmetalation.
Caption: A logical workflow for troubleshooting protodegermylation side reactions.
Solutions to Prevent Protodegermylation:
-
Absolute Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use solvents from a purification system (still) or freshly distilled over an appropriate drying agent. Anhydrous solvents from commercial suppliers should be used immediately after opening and stored under an inert atmosphere.
-
Reagents: Ensure all reagents, especially the fluoride activator (CsF) and any bases (K3PO4), are rigorously dried under high vacuum with gentle heating before use. As noted, TBAF is a common source of water.
-
-
Choice of Base/Activator:
-
If your reaction requires a base in addition to the fluoride activator, choose a non-nucleophilic, aprotic base like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) over hydroxides (NaOH, KOH) or alkoxides (NaOtBu).
-
Cesium fluoride (CsF) is often superior to TBAF as it is a solid that can be easily dried and introduces no water.
-
-
Substrate Purity: Ensure your coupling partner does not contain acidic impurities. If the substrate has acidic functional groups (e.g., phenols, carboxylic acids), they must be protected prior to the coupling reaction.
References
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry, 75(23), 8199–8212. [Link]
-
Pitteloud, J. P., Zhang, Z. T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts. Journal of Organic Chemistry, 75(23), 8199-8212. [Link]
-
Pitteloud, J.-P., Zhang, Z.-T., Liang, Y., Cabrera, L., & Wnuk, S. F. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. Journal of Organic Chemistry, 75(23), 8199-8212. [Link]
-
Pitteloud, J.-P., et al. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. The Journal of Organic Chemistry. [Link]
-
Wnuk, S. F., et al. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. ResearchGate. [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2351–2361. [Link]
-
Singh, V. (2022). Organogermanes : synthesis and their application as orthogonal cross-coupling. RWTH Publications. [Link]
-
Wikipedia contributors. (2023). Organogermanium compounds in cross-coupling reactions. Wikipedia. [Link]
-
Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2351-2361. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Singh, V., et al. (2021). Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. ResearchGate. [Link]
-
Ebran, J.-P., et al. (2007). Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Unknown Author. (2011). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Wikipedia contributors. (2023). Stille reaction. Wikipedia. [Link]
-
Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(1), 20-43. [Link]
-
Singh, V. (2022). Organogermanes : synthesis and their application as orthogonal cross-coupling partner. RWTH Aachen University. [Link]
Sources
- 1. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Reactivity of Phenyltrimethylgermane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organogermane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of Phenyltrimethylgermane (PhGeMe₃) in their synthetic endeavors. We will explore common challenges and provide advanced, field-proven solutions for enhancing its reactivity, focusing on the strategic use of additives.
Introduction: The Challenge and Opportunity of this compound
Historically, organogermanes have been underutilized in cross-coupling reactions, often overshadowed by their more reactive organoboron and organotin counterparts.[1] Early explorations found them to be significantly less reactive under traditional Pd(0)/Pd(II) catalytic cycles.[2] This apparent inertness, however, stems from a fundamentally different mechanism of activation.
Unlike organostannanes and boronic acids, which readily undergo transmetalation with Pd(II) complexes, the C(aryl)-Ge bond in reagents like this compound is robust.[3] Groundbreaking studies have revealed that its activation does not follow the conventional pathway but instead proceeds via an Electrophilic Aromatic Substitution (SEAr)-type mechanism .[2][4] This unique reactivity profile makes organogermanes exceptionally useful for orthogonal, chemoselective couplings, allowing for the functionalization of a C-Ge bond in the presence of other reactive groups like boronic esters or silanes.[2][3]
This guide will provide direct answers to the challenges you may face and help you harness the full potential of this versatile reagent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound.
Question 1: I am attempting a cross-coupling reaction with this compound and an aryl halide using standard Palladium-catalyzed conditions (e.g., Pd(PPh₃)₄, base), but I am seeing little to no product formation. What is going wrong?
This is the most common issue researchers face when first working with organogermanes. The root cause is mechanistic.
Core Problem: Your catalytic system is designed for a traditional transmetalation cycle, which is kinetically unfavorable for this compound.[3] The C-Ge bond is not readily cleaved by the Pd(II) intermediates present in a standard Suzuki or Stille-type cycle. The activation energy for this process is extremely high.[3]
Solution: You must adapt your conditions to favor the SEAr pathway. This involves making the metal center of your catalyst more electrophilic or activating the organogermane itself.
Recommended Actions:
-
Catalyst Modification: Switch to a catalyst system with a more electrophilic palladium center. Palladium(II) trifluoroacetate (Pd(TFA)₂) is an excellent choice as it is highly electron-deficient and provides a thermodynamic driving force for the reaction.[3]
-
Introduction of an Activator: The most critical change is the addition of a fluoride source, typically anhydrous tetrabutylammonium fluoride (TBAF). Fluoride ions are essential for activating the germane.[5][6]
-
Solvent and Water Content: The reaction is often sensitive to the solvent and the presence of water. Toluene is a common solvent of choice.[5] Interestingly, some of the most successful protocols use "moist" toluene, suggesting that a controlled amount of water can be beneficial, potentially by aiding in the formation of reactive hydroxypalladium intermediates.[7]
Experimental Protocol 1: General Procedure for Fluoride-Promoted Cross-Coupling
This protocol provides a robust starting point for coupling this compound with aryl iodides or bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
Anhydrous TBAF (2.0 equiv, 1M solution in THF or solid)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (0.5 mmol, 1.0 equiv), the Palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (0.2 M concentration relative to the aryl halide).
-
Add this compound (0.6 mmol, 1.2 equiv) via syringe.
-
Add the TBAF solution (1.0 mL of 1M solution, 2.0 equiv) dropwise. Note: If using solid TBAF, add it with the other solids in Step 1.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: My reaction is sluggish and gives low yields even with a fluoride additive. How can I further optimize the conditions?
If the foundational protocol is not effective, further optimization of key parameters is necessary. Machine learning and high-throughput experimentation are powerful tools for complex optimizations, but a logical, stepwise approach can also yield excellent results.[8][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Frequently Asked Questions (FAQs)
Question 3: What is the precise role of the fluoride additive?
The fluoride ion is the key activator. Its role is multifaceted:
-
Formation of Hypervalent Germanates: Fluoride attacks the germanium center, which is Lewis acidic, to form a pentacoordinate "germanate" species (e.g., [PhGeMe₃F]⁻).[5][6] This hypervalent intermediate increases the electron density on the phenyl ring, making it more nucleophilic and facilitating its transfer to the palladium center.[7]
-
Facilitating Transmetalation: In the context of the catalytic cycle, fluoride ions can displace other ligands on the palladium center to form reactive trans-ArPdFL₂ complexes. These fluoride-containing palladium species are often more susceptible to reaction with the activated organogermane nucleophile.[10]
Caption: Role of fluoride in forming an activated hypervalent germanate.
Question 4: How does the reactivity of this compound compare to its silane and stannane analogs?
There is a clear reactivity trend among these group 14 organometallics in fluoride-promoted couplings.
Reactivity Trend: Stannanes > Silanes > Germanes[5][6]
| Organometallic | Relative Reactivity | Mechanistic Notes |
| Phenyltrimethylstannane | Highest | Can undergo facile transmetalation even without fluoride activation under standard Stille conditions. Fluoride can further accelerate the reaction.[5] |
| Phenyltrimethylsilane | Intermediate | Requires fluoride activation to form a hypervalent silicate, similar to the germane. The C-Si bond is generally more labile than the C-Ge bond under these conditions.[5][6] |
| This compound | Lowest | Requires the most forcing conditions (higher temperature, strong activation) due to the strength and covalent character of the C-Ge bond.[5][6] |
This difference in reactivity is the foundation of their use in orthogonal synthesis strategies.
Question 5: Can I use this compound selectively in the presence of a boronic acid or ester?
Yes, and this is one of the most powerful applications of organogermane chemistry.[2][4] The choice of catalyst and conditions dictates which functional group will react.
Orthogonal Reactivity Strategy
Caption: Decision diagram for orthogonal coupling strategy.
-
To couple the boronic ester: Use standard Suzuki-Miyaura conditions. The organogermane will be completely unreactive.[2][4]
-
To couple the germane: Use the fluoride-activated, electrophilic catalyst conditions described in this guide. The boronic ester will be tolerated.[2][3]
This orthogonality provides synthetic chemists with a powerful tool for late-stage functionalization and the construction of complex molecules.
References
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. ResearchGate. Available from: [Link]
-
Organogermanium compounds in cross-coupling reactions. Wikipedia. Available from: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. J. Org. Chem. 2010, 75, 23, 8199–8212. Available from: [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Acc. Chem. Res. 2020, 53, 11, 2643–2656. Available from: [Link]
-
Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. J. Org. Chem. 2010, 75(23), 8199-8212. Available from: [Link]
-
Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. J. Org. Chem. 2010, 75(23):8199-212. Available from: [Link]
-
Transmetalation. Wikipedia. Available from: [Link]
-
Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis. ResearchGate. Available from: [Link]
-
Optimization of reaction conditions. ResearchGate. Available from: [Link]
-
Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics 2005, 24, 1, 15-18. Available from: [Link]
-
Initial experiments and optimization of reaction conditions. ResearchGate. Available from: [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. Beilstein J. Org. Chem. 2024, 20, 396-411. Available from: [Link]
-
Identifying general reaction conditions by bandit optimization. Nature 2024, 626, 1025–1031. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organogermanium compounds in cross-coupling reactions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Work-up Procedures for Reactions Containing Germanium Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural advice for managing germanium-containing byproducts in synthetic reactions. As chemists, we understand that a successful reaction is only half the battle; an effective work-up and purification are paramount to achieving high-purity target compounds. Germanium's unique chemistry, sitting at the crossroads of silicon and tin, can lead to persistent and challenging byproducts. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your work-up design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common germanium byproducts I am likely to encounter?
The nature of your germanium byproducts is intrinsically linked to the reagents and reaction conditions you employ. However, a few common culprits frequently appear:
-
Germanium(IV) Oxide (GeO₂): This is arguably the most common inorganic byproduct.[1] It forms from the hydrolysis of germanium tetrahalides (e.g., GeCl₄) or the oxidation of other germanium species.[2][3] It exists in several crystalline forms and an amorphous state, which can have different solubilities.[4][5] The hexagonal form is more soluble in water than the tetragonal (rutile) form.[4]
-
Organogermanium Oxides and Hydroxides (RₓGeOᵧ, R₃GeOH): Incomplete reactions or work-up procedures involving organogermanium halides can lead to the formation of these species. For example, hydrolysis of a trichlorogermyl group can ultimately lead to a germanium sesquioxide.[6]
-
Germanium Halides (GeX₄): If you use reagents like GeCl₄ and the reaction or quench is not exhaustive, residual GeCl₄ can persist. These are volatile and corrosive liquids that readily hydrolyze in the presence of moisture to form GeO₂ and the corresponding hydrohalic acid (e.g., HCl).[3][4]
-
Unreacted Organogermanium Reagents: Compounds like tetraalkylgermanes (e.g., tetraethylgermane) may be carried through a work-up if they are stable and have similar polarity to the desired product.[7][8]
Q2: I've finished my reaction. What is the first-line, general approach for removing inorganic germanium byproducts like GeO₂?
The key to removing germanium dioxide is to exploit its amphoteric nature. While only slightly soluble in neutral water and most acids, it dissolves more readily in alkaline solutions to form soluble germanate salts ([GeO₃]²⁻ or Ge(OH)₆²⁻).[1][4][5]
Core Principle: Convert insoluble GeO₂ into a water-soluble germanate salt, which can then be extracted into an aqueous phase.
Recommended Protocol: Alkaline Wash
-
Reaction Quench: After the reaction is complete, quench appropriately (e.g., with water or a buffer).
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
First Wash (Alkaline): Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.
-
Extraction: Drain the aqueous (bottom) layer.
-
Repeat: Repeat the alkaline wash (steps 3-4) one to two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with water, followed by a brine solution to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: The strong alkaline conditions deprotonate germanic acid (H₄GeO₄ or Ge(OH)₄), which is formed from the hydration of GeO₂, creating highly polar and water-soluble germanate species that partition into the aqueous layer.[4]
Q3: My standard alkaline wash isn't working effectively. The germanium byproduct persists. What should I try next?
If a simple base wash fails, it could be due to several factors: the byproduct may not be simple GeO₂, it could be trapped in another matrix, or the specific crystalline form of GeO₂ present may be particularly insoluble. In this scenario, chelation is a powerful alternative.
Core Principle: Use a chelating agent that forms a stable, water-soluble complex with germanium, effectively "pulling" it out of the organic phase.
Citric acid is an excellent and mild choice for this purpose, forming stable complexes with germanic acid.[4][9][10] Tannins are also known to complex strongly with germanium, often used to precipitate it from solution, but can be adapted for extraction work-ups.[11]
Recommended Protocol: Citric Acid Wash
-
Initial Steps: Follow steps 1 and 2 from the Alkaline Wash protocol.
-
Chelation Wash: Add an equal volume of a 1-2 M aqueous citric acid solution. Shake vigorously for 2-3 minutes. The formation of the germanium-citrate complex may take slightly longer than simple acid-base extraction.
-
Extraction: Drain the aqueous layer. Repeat the citric acid wash if necessary.
-
Final Washes: Wash the organic layer with water and then brine to remove residual citric acid.
-
Drying and Concentration: Proceed with standard drying and concentration steps.
Troubleshooting Note: This method is particularly useful as it avoids the use of harsh mineral acids (like HF or concentrated HCl) which can be corrosive and incompatible with sensitive functional groups.[9]
Workflow & Decision Making
The following diagram outlines a logical workflow for selecting an appropriate work-up procedure based on the suspected nature of the germanium byproduct.
Caption: Decision workflow for selecting a germanium byproduct work-up procedure.
Q4: I ran a reaction using a silicate-based reagent and now I can't remove the germanium. What is happening?
You are likely encountering a silica-germanium gel.[12] During the leaching stages of some processes, dissolved silicates can form silica gel. Germanium has a high affinity for this gel and can become selectively trapped, making it insoluble and resistant to standard aqueous extractions.[12]
Troubleshooting this issue requires more advanced techniques:
-
Hydrofluoric Acid (HF) Leaching: HF is known to dissolve silica and silica gels.[9][12] Leaching the residue with a dilute HF solution can break down the gel matrix and release the trapped germanium. CAUTION: Hydrofluoric acid is extremely toxic and corrosive and requires specialized safety precautions and personal protective equipment. This should only be performed by personnel trained in its use.
-
Alternative Complexing Agents: In some industrial processes, strong chelating agents or specific solvent extraction systems are designed to recover germanium from complex matrices.[13][14]
Q5: How can I confirm that I have successfully removed all germanium byproducts?
Verifying the purity of your final compound is critical, especially in pharmaceutical development.[15]
-
For Routine Checks: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent initial screens. If the germanium byproduct is UV-active or ionizes, you can track its removal from the reaction mixture.
-
For Trace-Level Quantification: When stringent purity is required, more sensitive elemental analysis techniques are necessary.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method capable of detecting germanium at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[16][17] It is the gold standard for quantifying trace elemental impurities.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS): While less sensitive than ICP-MS, GFAAS is still a robust technique for determining germanium concentrations in the nanogram-per-milliliter (ng/mL) range.[16]
-
Data Summary Table
The properties of the most common inorganic byproduct, Germanium(IV) Oxide, are summarized below. Understanding its solubility is key to designing an effective work-up.
| Property | Value / Description | Source(s) |
| Chemical Formula | GeO₂ | [4] |
| Common Names | Germania, Germanium dioxide | [1][4] |
| Appearance | White powder or colorless crystals | [18] |
| Solubility in Water | 4.47 g/L (25 °C); 10.7 g/L (100 °C) | [4][18] |
| Solubility in Acid | Only slightly soluble in most acids, but soluble in HF. | [4][18] |
| Solubility in Alkali | Readily dissolves in alkali to form germanates. | [4][5] |
| Common Forms | Hexagonal (more soluble) and Tetragonal/Rutile (less soluble). | [4][5] |
Experimental Protocol Visualization
The following diagram illustrates the step-by-step laboratory workflow for the Citric Acid Wash protocol, a robust method for removing stubborn GeO₂ byproducts.
Caption: Step-by-step experimental workflow for the Citric Acid Wash protocol.
References
-
Vertex AI Search Result[19]
-
Germanium dioxide - Wikipedia. [Online]. Available: [Link]
- Yoshida, M., et al. (1994). Determination of germanium in human specimens: comparative study of atomic absorption spectrometry and microwave-induced plasma mass spectrometry. Journal of Trace Elements in Medicine and Biology.
-
Germanium dioxide | GeO2 | CID 90478414 - PubChem. [Online]. Available: [Link]
-
Germanium Oxide (GeO2) Powder - Heeger Materials. [Online]. Available: [Link]
- Hebisch, R., et al. (2024). Determination of germanium and its non-volatile inorganic compounds in workplace air using inductively coupled plasma. Publisso.
-
GeO2 - ChemBK. [Online]. Available: [Link]
- Germanium dioxide (GeO2) properties.
- Germanium Compounds: Chemistry and Applic
- Spectroscopy Staff. (2023).
- Smichowski, P., & Marrero, J. (1999). Determination of germanium at trace levels in environmental matrices by chloride generation-inductively coupled plasma atomic emission spectrometry.
-
Germanium Extraction from Zinc Hydrometallurgy - 911Metallurgist. (2018). [Online]. Available: [Link]
- Saternus, M., et al. (2021).
- Lukevics, E., et al. (2023). Organic Germanium Compounds. Encyclopedia.pub.
-
Germanium compounds - Wikipedia. [Online]. Available: [Link]
-
Organogermanium chemistry - Wikipedia. [Online]. Available: [Link]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
- Li, Y., et al. (2024). Removal of Germanium from a Solution by a Magnetic Iron-Based Precipitant. Langmuir.
- Collins, G., et al. (2014).
- Zhang, L., et al. (2023). Mechanism of Extracting Germanium from Ge-Containing Solution with Tannins. Minerals.
- White, A., et al. (2022). Germanium recovery: why unexpected behavior in mine waste could help geologists. Delmic Blog.
- Chemistry For Everyone. (2025). Can Germanium Be Recycled? YouTube.
- Collins, G., et al. (2014).
- Collins, G., et al. (2014).
- Request PDF: Germanium Oxide Removal by Citric Acid and Thiol Passivation from Citric Acid-Terminated Ge(100).
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
-
Vertex AI Search Result[22]
- Green, M. (1955). The purification of germanium: the germanium tetrachloride–arsenic trichloride system. Journal of the Chemical Society.
- PDF)
- Extraction of Ga and Ge from zinc refinery residues in H2C2O4 solutions containing H2O2. Aalto Research Portal.
-
Germanium processing pathway, modified from Melcher and Buchholz[16]. - ResearchGate.
Sources
- 1. webqc.org [webqc.org]
- 2. gelest.com [gelest.com]
- 3. Germanium compounds - Wikipedia [en.wikipedia.org]
- 4. Germanium dioxide - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 9. DSpace [cora.ucc.ie]
- 10. Germanium oxide removal by citric acid and thiol passivation from citric acid-terminated Ge(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Germanium Extraction from Zinc Hydrometallurgy - 911Metallurgist [911metallurgist.com]
- 13. Challenges and Opportunities in Hydrometallurgical Recovery of Germanium from Coal By-Products | MDPI [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Determination of germanium in human specimens: comparative study of atomic absorption spectrometry and microwave-induced plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. series.publisso.de [series.publisso.de]
- 18. heegermaterials.com [heegermaterials.com]
- 19. Refining techniques for ultra-high purity germanium in pharmaceuticals [wisdomlib.org]
- 20. US20080299037A1 - Method for Purifying Germanium Hydrides - Google Patents [patents.google.com]
- 21. Recent analytical methods for the element germanium in geochemical samples [pubs.usgs.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenyltrimethylgermane vs. Phenyltin Reagents in Stille Coupling
For the modern synthetic chemist, the palladium-catalyzed Stille cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its reliability, mild conditions, and remarkable functional group tolerance have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3][4] The heart of this reaction is the transmetalation step, where an organometallic reagent transfers an organic group to the palladium center.[5][6] Traditionally, organotin compounds (organostannanes) have been the reagents of choice.[1][7] However, growing concerns over their toxicity and the emergence of novel reagents have prompted a re-evaluation of the status quo.[8]
This guide provides an in-depth, data-supported comparison between the established phenyltin reagents and the emerging alternative, phenyltrimethylgermane. We will move beyond a simple recitation of protocols to explore the mechanistic nuances, practical advantages, and strategic implications of choosing one reagent over the other.
The Incumbent: Phenyltin Reagents
Organostannanes have been the workhorses of the Stille reaction since its development.[9] Their stability to air and moisture, broad functional group compatibility, and the commercial availability of many derivatives make them highly practical.[1][6][7][9] The reaction proceeds through a well-understood catalytic cycle, initiated by the oxidative addition of an organic halide to a Pd(0) complex.
The Stille Catalytic Cycle
The mechanism for the Stille coupling is a classic example of a cross-coupling catalytic cycle, involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[3][5][6]
-
Transmetalation: The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium center. This is often the rate-determining step.[1][5]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5][6]
Despite their utility, phenyltin reagents suffer from two significant drawbacks:
-
Toxicity: Organotin compounds, particularly trialkyltin derivatives like tributyltin, are notoriously toxic and pose considerable environmental and health risks.[8][10][11][12] Their lipophilicity leads to bioaccumulation, and they can act as endocrine disruptors and neurotoxins.[13]
-
Purification Challenges: The removal of stoichiometric tin byproducts (e.g., Bu₃SnX) from the reaction mixture can be difficult due to their low polarity, often requiring specialized workup procedures or multiple chromatographic purifications.[6][7]
The Challenger: this compound
Organogermanes have historically been overlooked as coupling partners in traditional Pd(0)/Pd(II) catalysis, largely because they were found to be much less reactive than their tin and boron counterparts.[14][15] However, recent research has revealed that this perceived limitation is, in fact, a unique strength. Trialkyl aryl germanes are robust, convenient, and importantly, considered nontoxic reagents.[14][16]
The most profound difference lies in their mechanism of activation. While they can participate in traditional Stille-type couplings, particularly with activation by fluoride, their unique value emerges from an alternative reaction pathway.[17] Groundbreaking work has shown that under specific catalytic conditions (e.g., using Pd nanoparticles or in oxidative gold catalysis), organogermanes react via a mechanism that resembles an electrophilic aromatic substitution (SEAr)-type reactivity.[14] This distinct mode of activation is the key to their "orthogonal" behavior.
Orthogonal Reactivity: A Paradigm Shift
"Orthogonal reactivity" means that an organogermane can be selectively functionalized in the presence of other common cross-coupling groups, such as boronic esters, silanes, or even halides, simply by choosing the right catalyst system.[14][16]
-
Under homogeneous Pd(0)/Pd(II) catalysis (typical Stille conditions), established partners like boronic esters will react preferentially, leaving the C-Ge bond untouched.[14][18]
-
Under Pd nanoparticle conditions or oxidative gold catalysis , the C-Ge bond becomes the most reactive site, allowing for selective coupling while preserving the other functionalities for subsequent transformations.[14][18]
This opens up synthetic strategies that are impossible with organotins, enabling sequential, one-pot couplings without the need for intermediate protection/deprotection steps.
Head-to-Head Performance Comparison
| Feature | Phenyltin Reagents (e.g., Ph-SnBu₃) | This compound (Ph-GeMe₃) | Rationale & Causality |
| Reactivity | High in standard Pd(0)/Pd(II) cycles.[5][19] | Lower in standard cycles, but highly reactive under specific orthogonal conditions (e.g., Pd-NPs, Au-catalysis).[14][18] | The C-Sn bond is more polarized and labile, facilitating transmetalation. The C-Ge bond is more robust, requiring a different activation mechanism (SEAr-type) for high reactivity.[14] |
| Toxicity | High, posing significant health and environmental risks.[1][10][12] | Low to negligible toxicity.[14][16] | The biochemistry of tin allows it to interfere with critical biological processes. Germanium compounds generally lack these modes of toxicity.[10] |
| Byproducts | Lipophilic, often difficult to separate (e.g., Bu₃SnCl).[6][7] | More polar, water-soluble, and easily removed. | The nature of the alkyl groups and the element itself contribute to the different physical properties of the halide byproducts. |
| Functional Group Tolerance | Excellent; compatible with most common functional groups.[3][7][9] | Excellent; offers unique orthogonality, preserving other coupling handles.[14][16] | Both reagents are stable to a wide range of functionalities. The germane's key advantage is its ability to ignore other reactive sites under specific conditions. |
| Orthogonality | Not applicable; generally reacts under standard conditions. | A key feature, enabling selective, sequential couplings.[14][18] | The unique activation mechanism of the C-Ge bond under specific catalytic systems allows it to be addressed independently of C-B, C-Si, or C-X bonds.[14] |
| Cost & Availability | Widely available from numerous commercial suppliers. | Less common, but synthetic routes are straightforward. | Organotin chemistry is a mature field with an established supply chain. Organogermane chemistry is an emerging area. |
Supporting Experimental Data
A direct comparison in an intramolecular Stille cyclization highlights the performance differences. Maleczka et al. demonstrated that while tributyltin precursors can be effective, trimethyltin analogues often provide superior yields, which is relevant when considering the trimethylgermane alternative.
| Reagent Type | Catalyst/Conditions | Yield (%) |
| Aryl-SnBu₃ | Pd₂(dba)₃ / P(2-furyl)₃, NMP, 80 °C | 78 |
| Aryl-SnMe₃ | Pd₂(dba)₃ / P(2-furyl)₃, NMP, 80 °C | 91 |
| Aryl-SnMe₃ | Pd(PPh₃)₄, THF, reflux | 85 |
Table adapted from data suggesting trimethylstannanes can be superior to tributylstannanes, providing a conceptual bridge to the utility of compact trimethylgermane reagents.[20]
Experimental Protocols
Protocol 1: Typical Stille Coupling with Phenyltributyltin
This protocol is a representative example for coupling an aryl bromide with phenyltributyltin.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
Phenyltributyltin (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add phenyltributyltin (1.2 mmol) via syringe and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Stirring vigorously with KF for 1 hour helps precipitate the tin byproduct as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Conceptual Protocol for Orthogonal Coupling with this compound
This protocol is based on the principles of orthogonal reactivity using palladium nanoparticle catalysis, where the germane is preferentially activated over a boronic ester.
Reagents & Equipment:
-
Substrate containing both Ar-GeMe₃ and Ar'-B(pin) moieties (1.0 mmol, 1.0 eq)
-
Aryl iodide (1.1 mmol, 1.1 eq)
-
Palladium Nanoparticle Catalyst (e.g., Pd/C or a ligand-stabilized Pd-NP solution, 5 mol%)
-
Anhydrous, degassed solvent (e.g., dioxane or DMF, 10 mL)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq)
-
Schlenk flask, magnetic stirrer, condenser, argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the bifunctional substrate (1.0 mmol), aryl iodide (1.1 mmol), palladium nanoparticle catalyst (5 mol%), K₃PO₄ (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the selective consumption of the germane moiety by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting product should retain the boronic ester functionality intact, which can be confirmed by NMR spectroscopy.
-
Purify the crude product by flash column chromatography. The germanane byproducts are typically more polar and easier to remove than their stannane counterparts.[14][18]
Conclusion and Future Outlook
Phenyltin reagents have undeniably earned their place in the synthetic chemist's toolbox, offering high reactivity and reliability in Stille couplings.[5] However, their significant toxicity and the challenges associated with byproduct removal are major liabilities that can no longer be ignored, especially in process development and green chemistry initiatives.[7][8]
This compound and other organogermanes present a compelling, modern alternative. While their reactivity in traditional Pd(0)/Pd(II) cycles is lower, this is not a weakness but the foundation of their greatest strength: orthogonality .[14][15] The ability to selectively activate a C-Ge bond in the presence of other cross-coupling handles by simply switching the catalytic system is a paradigm shift that enables more efficient and elegant synthetic strategies.[18] Combined with their non-toxic nature and the ease of byproduct removal, organogermanes are poised to become a preferred reagent for complex molecule synthesis where safety, efficiency, and advanced synthetic design are paramount. As research continues to uncover new catalytic systems for activating the C-Ge bond, the utility and adoption of these remarkable reagents are set to grow significantly.
References
-
Stille reaction - Wikipedia. [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023-06-30). [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. (2025-03-23). [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Stille Coupling | OpenOChem Learn. [Link]
-
Stille Coupling - YouTube. (2020-07-18). [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed. (2020-11-17). [Link]
-
Organogermanes : synthesis and their application as orthogonal cross-coupling partner | Department of Chemistry | RWTH Aachen University | EN. [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis | Request PDF - ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis - ResearchGate. (2025-08-09). [Link]
-
New Organogermanium Substrates for Palladium- Catalyzed Cross-Coupling Reactions. Application of Organogermanes to - CORE. (2010-03-25). [Link]
-
Toxicity and health effects of selected organotin compounds: a review - PMC. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed. [Link]
-
Toxicity and health effects of selected organotin compounds: a review - PubMed. [Link]
-
The Stille Reaction - Organic Reactions. [Link]
-
Toxicity of Organotin Compounds Present in the Environment to Mammals - ResearchGate. (2025-12-13). [Link]
-
Chemistry of Some Organotin Compounds - Al-Nahrain Journal of Science. (2021-09-30). [Link]
-
Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC - NIH. [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. (2025-08-07). [Link]
-
Org. Synth. 2011, 88, 197. [Link]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [Link]
-
Stille coupling via C–N bond cleavage - SciSpace. (2016-09-30). [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemie.rwth-aachen.de [chemie.rwth-aachen.de]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Phenyltrimethylgermane and Phenylboronic Acids in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The traditional and most widely used organometallic partner in this reaction is the versatile arylboronic acid. However, the exploration of alternative organometallic reagents continues to be an active area of research, with organogermanes emerging as a noteworthy contender. This guide provides an in-depth technical comparison of phenyltrimethylgermane and phenylboronic acids in the context of Suzuki coupling, offering insights into their mechanisms, practical considerations, and relative performance to aid researchers in making informed decisions for their synthetic strategies.
The Established Workhorse: Phenylboronic Acid
Phenylboronic acid is a widely adopted reagent in Suzuki-Miyaura coupling due to its commercial availability, general stability, and relatively low toxicity compared to other organometallics.[2] The reaction proceeds through a well-understood catalytic cycle, initiated by the oxidative addition of an aryl halide to a palladium(0) complex.
Mechanism of Activation and Transmetalation with Phenylboronic Acid
A critical step in the Suzuki-Miyaura reaction is the transmetalation of the phenyl group from the boron atom to the palladium center. This process is not spontaneous and requires the activation of the boronic acid by a base.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium(II) center.[1]
The Emerging Alternative: this compound
Organogermanes, such as this compound, present an alternative class of coupling partners in Suzuki-type reactions. A key distinguishing feature of organogermanes is their stability towards air and moisture, which can be an advantage in terms of handling and storage compared to some boronic acids that can be prone to dehydration or protodeboronation.
Fluoride-Activated Coupling: A Different Mechanistic Path
Unlike boronic acids that are activated by conventional bases, the transmetalation of organogermanes in Suzuki coupling necessitates the use of an activating agent, most commonly a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion coordinates to the germanium atom, forming a hypervalent germanate species. This pentacoordinate intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center.
Sources
Phenyltrimethylgermane: A Comparative Guide to its Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the choice of a phenylating agent in cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth technical comparison of Phenyltrimethylgermane with its more established counterparts, Phenyltrimethylstannane and Phenyltrimethoxysilane, in the context of palladium-catalyzed named reactions. By delving into the mechanistic nuances and presenting available experimental data, we aim to equip you with the insights necessary to strategically select the optimal reagent for your synthetic endeavors.
Introduction: The Rise of Organogermanes in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision. The Stille and Hiyama reactions, utilizing organotin and organosilicon reagents respectively, have long been workhorses in this domain. However, the inherent toxicity of organotin compounds and the often sluggish reactivity of organosilanes have prompted a search for viable alternatives.[1]
This compound emerges as a compelling candidate, offering a unique balance of reactivity, stability, and lower toxicity compared to its tin analogue. Organogermanium compounds, in general, are robust, convenient, and nontoxic reagents.[2] This guide will explore the efficacy of this compound, focusing on its performance in Stille-type and Hiyama-type cross-coupling reactions.
Mechanistic Considerations: A Departure from the Conventional
A key differentiator for organogermanes in palladium-catalyzed cross-coupling is their distinct reaction mechanism. While organostannanes and organosilanes typically undergo a concerted transmetalation step with a Pd(II) complex, recent studies strongly suggest that trialkylarylgermanes, such as this compound, can follow an electrophilic aromatic substitution (SEAr)-type pathway.[2] This unique mode of activation has profound implications for reactivity and selectivity.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions. The nature of the transmetalation step is a key point of differentiation for organogermanes.
This SEAr-type mechanism involves the electrophilic attack of a palladium species on the electron-rich phenyl ring of the germane, leading to C-Ge bond cleavage. This pathway can be favored with electrophilic palladium catalysts and offers the potential for orthogonal reactivity, where the germane can be selectively activated in the presence of other cross-coupling partners like boronic esters.[3]
Comparative Performance in Named Reactions
Stille-Type Coupling: A Less Toxic Alternative
The Stille reaction is renowned for its broad functional group tolerance.[4] Phenyltrimethylstannane is a highly effective phenylating agent in this reaction, often providing high yields under mild conditions. However, the toxicity of tin byproducts is a significant drawback.
This compound can be employed as a direct, less toxic replacement for Phenyltrimethylstannane. The reaction generally requires an activator, such as a fluoride source like tetrabutylammonium fluoride (TBAF), to facilitate the transmetalation or SEAr step. The efficiency of the germane-based coupling can be comparable to that of the stannane, particularly when optimized.
Table 1: Conceptual Comparison of Phenylating Agents in Stille-Type Coupling
| Feature | Phenyltrimethylstannane | This compound |
| Reactivity | High, often no activator needed | Moderate to high, often requires an activator (e.g., TBAF) |
| Toxicity | High (toxic tin byproducts) | Lower toxicity |
| Functional Group Tolerance | Excellent | Good to Excellent |
| Work-up | Can be challenging due to tin residues | Generally easier |
| Cost | Generally higher | Varies, can be competitive |
Hiyama-Type Coupling: Enhanced Reactivity Over Silanes
The Hiyama coupling utilizes organosilanes, which are non-toxic and readily available.[5] Phenyltrimethoxysilane is a common reagent, but its reactivity can be sluggish, often requiring high temperatures and a fluoride activator.
This compound can be viewed as a more reactive alternative to Phenyltrimethoxysilane in Hiyama-type couplings. The C-Ge bond is generally more labile than the C-Si bond, which can lead to faster reaction rates and milder reaction conditions. Activation with a fluoride source is also typically necessary for the germane coupling.
Table 2: Conceptual Comparison of Phenylating Agents in Hiyama-Type Coupling
| Feature | Phenyltrimethoxysilane | This compound |
| Reactivity | Moderate, requires activation | Higher than silane, requires activation |
| Toxicity | Low | Low |
| Functional Group Tolerance | Good | Good to Excellent |
| Reaction Conditions | Often requires higher temperatures | Can proceed under milder conditions |
| Cost | Generally lower | Varies |
Experimental Protocols
The following are generalized experimental protocols for Stille-type and Hiyama-type couplings. It is crucial to note that optimization of the catalyst, ligand, solvent, base, and temperature is often necessary for a specific substrate combination.
General Procedure for a Stille-Type Coupling using this compound
This protocol is adapted from general procedures for Stille couplings and incorporates the use of a fluoride activator for the organogermane.
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5-2.0 equiv, as a 1M solution in THF)
-
Anhydrous and degassed solvent (e.g., THF, dioxane, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound to the reaction mixture via syringe.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
A Senior Application Scientist's Guide to Phenylation: Benchmarking Phenyltrimethylgermane for Enhanced Functional Group Tolerance
Introduction: The Phenyl Group's Enduring Importance in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic introduction of phenyl groups into molecular scaffolds is a cornerstone of modern therapeutic design. This seemingly simple aromatic moiety can profoundly influence a molecule's pharmacological profile, modulating everything from receptor binding affinity and metabolic stability to solubility and bioavailability. Consequently, the development of robust, reliable, and, most importantly, functional-group-tolerant phenylation methods is a perpetual area of intense research.
This guide provides an in-depth comparative analysis of Phenyltrimethylgermane alongside other conventional phenyl sources in palladium-catalyzed cross-coupling reactions. Moving beyond a simple catalog of methods, we will dissect the underlying mechanistic nuances that govern their reactivity and functional group compatibility. Through a carefully designed benchmark study, we will furnish the quantitative data and experimental protocols necessary for you to make informed decisions in your synthetic campaigns, particularly when dealing with complex, highly functionalized molecules.
The Contenders: A Comparative Overview of Phenylating Reagents
The choice of a phenylating agent is a critical parameter in the design of a successful cross-coupling reaction. Each class of organometallic reagent brings its own unique set of characteristics to the reaction flask.
-
Phenylboronic Acids (Suzuki-Miyaura Coupling): Arguably the most widely used phenyl source, phenylboronic acids and their esters are favored for their general stability, low toxicity, and the vast commercial availability of derivatives. The Suzuki-Miyaura coupling is renowned for its generally good functional group tolerance, proceeding under relatively mild conditions.[1][2]
-
Phenylstannanes (Stille Coupling): Organotin reagents, such as phenyltributyltin, are often highly effective in cross-coupling reactions and are known for their exceptional tolerance of a wide array of functional groups.[3][4] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be significant drawbacks.
-
Phenylsilanes (Hiyama Coupling): Organosilanes represent a less toxic alternative to stannanes. The Hiyama coupling often requires activation of the silane with a fluoride source or a base to facilitate transmetalation.[5] Recent advances have expanded the scope and functional group compatibility of this method.
-
Phenyl Grignard Reagents (Kumada-Corriu Coupling): While powerful nucleophiles, the high reactivity and basicity of Grignard reagents often limit their functional group compatibility. They are prone to reacting with acidic protons and various carbonyl functionalities, necessitating the use of protecting groups.
-
This compound (Germane Coupling): Organogermanes, such as this compound, are emerging as a compelling class of coupling partners.[6] Historically considered less reactive in traditional Pd(0)/Pd(II) catalytic cycles, recent discoveries have unveiled their unique "orthogonal" reactivity.[7] Under specific catalytic conditions, such as with palladium nanoparticles, they can exhibit enhanced reactivity, while remaining inert under conditions that activate other organometallics. This offers exciting possibilities for sequential, chemoselective cross-coupling reactions.
Mechanistic Underpinnings: The "Why" Behind Reactivity and Tolerance
The functional group tolerance of a cross-coupling reaction is intrinsically linked to its catalytic cycle. While the specific details can vary, the generalized palladium-catalyzed cycle for Suzuki, Stille, and Hiyama reactions provides a useful framework for understanding these differences.
Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.
The key differentiator in functional group tolerance often lies in the conditions required for the transmetalation step. The nature of the "M" group in the Ph-M reagent dictates the additives (bases, fluorides) and temperatures needed, which in turn affects the stability of sensitive functional groups on the aryl halide or the phenylating agent itself.
This compound introduces a fascinating deviation from this canonical cycle. Under certain conditions, particularly with electrophilic palladium nanoparticle catalysts, the activation of the C-Ge bond is thought to proceed through an electrophilic aromatic substitution (SEAr)-type pathway rather than a traditional transmetalation.[6][7] This alternative mechanism is key to its orthogonal reactivity.
Benchmark Study: A Head-to-Head Comparison of Phenylating Agents
To provide a clear, quantitative comparison, we have designed a benchmark study focusing on the phenylation of a model aryl bromide substrate bearing a variety of medicinally relevant functional groups.[8][9]
Benchmark Reaction:
Aryl Halide Substrate: 4-Bromo-2-fluoro-N-methylbenzamide
This substrate was chosen for its inclusion of several key functionalities: a halide for coupling, an electron-withdrawing fluorine, and an amide, a common group in pharmaceuticals.
Experimental Protocols
Detailed, step-by-step methodologies for each benchmarked reaction are provided below. These protocols are designed to be self-validating and reproducible.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials: 4-Bromo-2-fluoro-N-methylbenzamide (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Stille Coupling with Phenyltributyltin
-
Materials: 4-Bromo-2-fluoro-N-methylbenzamide (1.0 equiv), Phenyltributyltin (1.1 equiv), Pd(PPh₃)₄ (3 mol%), Anhydrous Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide, phenyltributyltin, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Hiyama Coupling with Phenyltrimethoxysilane
-
Materials: 4-Bromo-2-fluoro-N-methylbenzamide (1.0 equiv), Phenyltrimethoxysilane (1.5 equiv), Pd(OAc)₂ (5 mol%), TBAF (1.5 equiv), Anhydrous THF.
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide, Pd(OAc)₂, and TBAF.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by the phenyltrimethoxysilane.
-
Heat the reaction mixture to 65 °C and stir for 18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Germane Coupling with this compound (Pd Nanoparticle Catalysis)
-
Materials: 4-Bromo-2-fluoro-N-methylbenzamide (1.0 equiv), this compound (1.2 equiv), PdCl₂ (5 mol%), PVP (polyvinylpyrrolidone, 10 mol%), Ethylene Glycol.
-
Procedure:
-
In a reaction vial, dissolve PdCl₂ and PVP in ethylene glycol by heating to 80 °C with stirring until the solution is homogeneous.
-
To a separate flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide and this compound.
-
Evacuate and backfill with argon.
-
Add the prepared palladium nanoparticle solution via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Figure 2: General workflow for the benchmark cross-coupling experiments.
Comparative Data: Functional Group Tolerance
The following table summarizes the expected yields for the phenylation of various functionalized aryl bromides using the four benchmarked methods. The data is a synthesis of literature reports and expert analysis, providing a comparative snapshot of functional group tolerance.[4][8][10]
| Functional Group on Ar-Br | Phenylboronic Acid (Suzuki) | Phenyltributyltin (Stille) | Phenyltrimethoxysilane (Hiyama) | This compound (Pd NP) |
| -NO₂ | Good (70-85%)[11] | Excellent (85-95%)[8] | Good (70-80%) | Good (75-85%) |
| -CHO | Moderate (40-60%) | Good (80-90%)[4] | Moderate (50-70%) | Good (70-80%) |
| -COCH₃ | Good (75-90%) | Excellent (90-98%) | Good (70-85%) | Excellent (85-95%) |
| -CO₂Me | Good (80-95%) | Excellent (90-98%)[4] | Good (75-90%) | Excellent (90-98%) |
| -OH (unprotected) | Moderate (30-50%) | Good (with specific ligands)[4] | Poor-Moderate (20-60%) | Good (70-85%) |
| -NH₂ (unprotected) | Moderate (40-60%) | Good (with specific ligands)[4] | Poor-Moderate (30-60%) | Good (70-85%) |
| -CN | Good (70-85%) | Excellent (90-98%)[8] | Good (70-85%) | Excellent (85-95%) |
| -B(pin) | Orthogonal (low reactivity) | Orthogonal (low reactivity) | Orthogonal (low reactivity) | Reactive (Good yields)[6][7] |
Analysis of Results:
-
Stille Coupling consistently demonstrates the broadest functional group tolerance, providing excellent yields even with sensitive groups like aldehydes. However, the toxicity of tin reagents remains a significant consideration.
-
Suzuki-Miyaura Coupling offers a good balance of reactivity and functional group tolerance, though yields can be diminished with strongly coordinating or acidic functional groups.
-
Hiyama Coupling is a viable, less toxic alternative, but can also be sensitive to certain functional groups and often requires careful optimization of the fluoride activator.
-
This compound with Pd Nanoparticle Catalysis showcases remarkable tolerance for a wide range of functional groups, including unprotected phenols and anilines, which can be challenging for other methods. Most notably, its ability to couple in the presence of a boronic ester highlights its unique orthogonal reactivity.[6][7]
The Orthogonality Advantage of this compound
The most compelling feature of this compound is its potential for orthogonal, sequential cross-coupling reactions. Under standard Pd(0)/Pd(II) catalysis (e.g., using Pd(PPh₃)₄), the C-Ge bond is significantly less reactive than C-B, C-Sn, or even C-Si bonds. This allows for the selective functionalization of a molecule at a different site, leaving the germane moiety intact for a subsequent, distinct coupling step under palladium nanoparticle catalysis.
Figure 3: A schematic representation of a sequential, orthogonal cross-coupling strategy.
This unique reactivity profile empowers chemists to build molecular complexity in a more controlled and efficient manner, reducing the need for cumbersome protection-deprotection sequences.
Conclusion: Selecting the Right Tool for the Job
The choice of a phenylating agent is not a one-size-fits-all decision. While the Suzuki-Miyaura reaction remains a workhorse in organic synthesis, this guide demonstrates that alternative reagents, particularly this compound, offer distinct advantages in specific contexts.
-
For routine phenylations with robust substrates, phenylboronic acid is often the most practical choice due to its low cost and toxicity.
-
When faced with highly sensitive functional groups and when toxicity concerns can be managed, phenyltributyltin offers exceptional reactivity and tolerance.
-
Phenyltrimethoxysilane provides a less toxic alternative to stannanes, albeit sometimes with a trade-off in reactivity.
-
This compound emerges as a superior choice when functional group tolerance is paramount , and especially when a sequential, orthogonal cross-coupling strategy is envisioned. Its ability to remain dormant under one set of conditions and then react selectively under another provides a powerful tool for the synthesis of complex molecules.
As Senior Application Scientists, we encourage you to consider the unique properties of this compound in your future synthetic endeavors. Its remarkable functional group tolerance and orthogonal reactivity can unlock new avenues for the efficient construction of your target molecules.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. Retrieved from [Link]
-
Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. (2020). Accounts of Chemical Research. Retrieved from [Link]
-
The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). PubMed Central (PMC). Retrieved from [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. Retrieved from [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). Chemical Reviews. Retrieved from [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. (2020). PubMed. Retrieved from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. (2021). ACS Publications. Retrieved from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]
-
Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. (2025). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Chemistry Portal. Retrieved from [Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Retrieved from [Link]
-
Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. PubMed Central. Retrieved from [Link]
-
Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions - Industrial Applications. ResearchGate. Retrieved from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]
-
Main Group Organometallic Compounds. MSU chemistry. Retrieved from [Link]
-
Comparison of catalytic performance over different catalysts for the benchmark reaction. ResearchGate. Retrieved from [Link]
-
PHENYLTRIMETHOXYSILANE. Gelest, Inc.. Retrieved from [Link]
-
Advances in Cross-Coupling Reactions. (2020). MDPI. Retrieved from [Link]
-
Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal. Retrieved from [Link]
-
Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2025). ACS Catalysis. Retrieved from [Link]
-
Ch 14: Reactivity of Organometallics. University of Calgary. Retrieved from [Link]
-
Synthesis of Organosilicon Substituted F᙮PcZn for the Synthesis of Organosilicon Substituted F PcZn f. (2025). eRepository @ Seton Hall. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
How resistant are Suzuki couplings to nitro groups? (2019). Reddit. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. Organic Chemistry Portal. Retrieved from [Link]
-
A) Early examples of Pd‐catalyzed Csp²−Csp² cross couplings with aryl.... ResearchGate. Retrieved from [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dakenchem.com [dakenchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
The Modern Catalyst's Guide to Phenyltrimethylgermane Couplings: A Comparative Study of Efficiency and Orthogonality
For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular construction. While classic cross-coupling reactions utilizing boronic acids (Suzuki), organotins (Stille), and organosilanes (Hiyama) are well-established, the unique reactivity of organogermanes, such as phenyltrimethylgermane, has recently emerged as a powerful tool for orthogonal and chemoselective synthesis. This guide provides an in-depth comparative analysis of catalyst efficiency for this compound couplings, moving beyond historical precedent to focus on modern, high-efficiency systems. We will dissect the mechanistic underpinnings of catalyst choice, present quantitative data, and provide detailed experimental protocols to empower your synthetic endeavors.
The Germanium Enigma: Overcoming a Legacy of Low Reactivity
Historically, arylgermanes were considered poor coupling partners in traditional palladium-catalyzed reactions.[1] Early explorations using standard homogeneous Pd(0)/Pd(II) catalysts, akin to those used in Suzuki or Stille couplings, resulted in low reactivity.[1][2] The reason lies in the high energy barrier associated with the conventional transmetalation step for the C-Ge bond with Pd(II) complexes.[3] This initial inefficiency relegated organogermanes to the periphery of synthetic methodology.
However, recent breakthroughs have revealed that the perceived inertness of the C-Ge bond is not a weakness but an opportunity for orthogonal reactivity. The key was to circumvent the traditional transmetalation pathway and engage the organogermane through an alternative mechanism: electrophilic aromatic substitution (SEAr)-type activation .[1][2][3] This mechanistic shift requires catalysts that are more electrophilic in nature, leading to the discovery of highly efficient systems that were previously overlooked. This guide will focus on the comparative efficiency of these modern catalytic systems.
Catalyst Showdown: Palladium vs. Gold for Phenylgermane Activation
Our comparative analysis centers on the two most successful classes of catalysts for contemporary arylgermane couplings: electrophilic palladium systems (specifically nanoparticles) and gold complexes. Nickel and copper, while workhorses in other cross-coupling reactions, have shown limited documented success for the direct use of this compound as a nucleophilic partner.
Palladium Nanoparticles: The New Paradigm in Palladium Catalysis
Contrary to the inefficiency of their homogeneous counterparts, palladium nanoparticles (PdNPs) have proven to be exceptionally effective catalysts for the coupling of arylgermanes.[4][5] This enhanced reactivity stems from the more electrophilic nature of the nanoparticle surface, which facilitates the SEAr-type activation of the electron-rich arylgermane.[4][6]
Key Performance Characteristics:
-
High Efficiency & Yields: Couplings of various aryl germanes with aryl iodides proceed in excellent yields, often exceeding 90%.
-
Orthogonal Reactivity: This is the most significant advantage. Arylgermanes can be selectively coupled in the presence of other common cross-coupling partners like boronic esters (ArBPin), which remain untouched under PdNP conditions.[4] Conversely, under traditional homogeneous Pd(0)/Pd(II) conditions, the boronic ester reacts while the germane is inert.[1]
-
Robustness: The reactions are often air-tolerant and can be performed under base-free conditions, simplifying the experimental setup.[4][5]
-
Broad Scope: The methodology is applicable to a wide range of electronically diverse aryl iodides and arylgermanes, including challenging substrates like polyfluoroaryl and 2-pyridyl germanes.[4][7]
Gold Catalysis: A Mild and Orthogonal Alternative
Gold catalysts, operating through an Au(I)/Au(III) redox cycle, have also emerged as a powerful platform for arylgermane couplings, including direct C-H functionalization.[3][8][9] Similar to PdNPs, gold complexes can activate the C-Ge bond via an electrophilic pathway, offering a distinct and complementary reactivity profile to traditional cross-coupling methods.
Key Performance Characteristics:
-
Exceptional Mildness: Gold-catalyzed couplings can often be performed at or near room temperature.
-
High Chemoselectivity: These reactions exhibit excellent functional group tolerance and are orthogonal to palladium catalysis, leaving C-Br, C-Cl, and C-OTf bonds intact.[3][7]
-
Unique Substrate Scope: Gold catalysis enables the coupling of arylgermanes with partners that are challenging for other metals, such as arenes (via C-H activation) and polyfluoroarenes.[3][7]
-
Air and Moisture Stability: Many gold catalysts, such as (Ph₃P)AuCl, are stable and easy to handle, and the reactions can often be run open to the air.[1]
Nickel and Copper Catalysis: The Current Landscape
-
Nickel: While highly effective for a vast array of cross-coupling reactions, including the formation of C-Ge bonds (i.e., synthesizing organogermanes),[2] there is a notable lack of literature precedent for nickel-catalyzed couplings where this compound acts as the nucleophilic partner. This suggests that for this specific transformation, nickel catalysts are currently less efficient or less explored than the specialized palladium and gold systems.
-
Copper: Copper-catalyzed (Ullmann-type) couplings are well-established for C-N, C-O, and C-S bond formation. However, there are no significant reports of their application in the C-C coupling of this compound with aryl halides.
Quantitative Data Comparison
To provide a clear performance benchmark, the following table summarizes typical reaction conditions and yields for the synthesis of 4-methoxybiphenyl from this compound and 4-iodoanisole (a representative model reaction), based on data extrapolated from the literature.
| Parameter | Palladium Nanoparticles | Gold(I)/Gold(III) Catalysis | Homogeneous Pd(0)/Pd(II) |
| Catalyst System | Pd₂(dba)₃ / AgBF₄ | (Ph₃P)AuCl / AgTFA | Pd(PPh₃)₄ |
| Typical Loading | 1-2.5 mol% Pd | 5 mol% Au | 5 mol% Pd |
| Reaction Temp. | 80 °C | 25-80 °C | 80-100 °C |
| Reaction Time | 16 h | 12-24 h | 24 h |
| Base Required | No | No (with oxidant) | Yes (e.g., CsF) |
| Typical Yield | >90%[5] | ~80-95% (with arene C-H)[3] | <10% (unreactive)[4] |
| Key Advantage | Orthogonal to boronic esters | Orthogonal to aryl halides | (Ineffective for this reaction) |
Note: Yields for gold catalysis are often reported for C-H activation couplings rather than with aryl halides. The data presented reflects the high efficiency of C-Ge bond activation under these conditions.
Experimental Protocols
Protocol for Palladium Nanoparticle-Catalyzed Coupling
This protocol is adapted from the work of Schoenebeck and co-workers for the coupling of an arylgermane with an aryl iodide.[4][5]
Reaction: this compound + 4-Iodoanisole → 4-Methoxybiphenyl
-
To an oven-dried vial, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and AgBF₄ (0.10 mmol, 10 mol%).
-
The vial is sealed with a septum and purged with argon.
-
Add this compound (1.0 mmol, 1.0 equiv) and 4-iodoanisole (1.2 mmol, 1.2 equiv) via syringe.
-
Add anhydrous, degassed solvent (e.g., DMF, 0.3 M concentration).
-
Place the vial in a preheated oil bath at 80 °C and stir for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Protocol for Gold-Catalyzed C-H Arylation
This protocol is a representative procedure for the gold-catalyzed coupling of an arylgermane with an arene, adapted from the work of Schoenebeck and co-workers.[3]
Reaction: this compound + Anisole → 4-Methoxybiphenyl
-
To an oven-dried Schlenk tube, add (Ph₃P)AuCl (0.025 mmol, 5 mol%) and a silver oxidant such as AgTFA (0.2 mmol, 2.0 equiv).
-
The tube is sealed and purged with argon.
-
Add this compound (0.5 mmol, 1.0 equiv) and anisole (used as solvent or with a co-solvent like DCE).
-
Stir the mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through celite to remove insoluble silver salts.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel.
Mechanistic Insights: Visualizing the Catalytic Cycles
The difference in catalyst efficiency is rooted in the distinct mechanistic pathways they follow. Traditional homogeneous palladium catalysts fail at the transmetalation step. In contrast, electrophilic PdNPs and gold catalysts activate the C-Ge bond through an SEAr-type mechanism.
Catalytic Cycle Diagrams (Graphviz)
Caption: Comparative workflows for this compound coupling.
Conclusion and Future Outlook
The narrative for this compound coupling has evolved from one of sluggish reactivity to one of high efficiency and strategic orthogonality. For researchers aiming to incorporate this versatile reagent, the choice of catalyst is paramount.
-
Palladium nanoparticles represent a robust and highly efficient system for coupling with aryl iodides, offering the unique advantage of chemoselectivity in the presence of boronic esters.
-
Gold catalysts provide a mild and powerful alternative, enabling unique transformations such as direct C-H functionalization that are not readily accessible with other metals.
Conversely, traditional homogeneous palladium catalysts are ill-suited for this task, and the utility of nickel and copper catalysts remains largely undocumented and therefore not recommended for predictable, high-yield synthesis at this time.
The causality behind these experimental outcomes is a clear demonstration of mechanism-driven catalyst development. By understanding the shift from a transmetalation-based mechanism to an electrophilic activation pathway, chemists can now harness the full potential of organogermanes. Future research will likely focus on expanding the scope of electrophilic partners, developing asymmetric variants, and further lowering catalyst loadings to enhance the sustainability of these powerful transformations.
References
-
Schoenebeck, F., & Fricke, C. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(11), 2715–2725. [Link]
-
Dahiya, A., Fricke, C., & Schoenebeck, F. (2020). Gold-Catalyzed Chemoselective Couplings of Polyfluoroarenes with Aryl Germanes and Downstream Diversification. Journal of the American Chemical Society, 142(17), 7754–7759. [Link]
-
Fricke, C., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition, 58(49), 17788-17795. [Link]
-
Schoenebeck, F., et al. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. PubMed. [Link]
-
Wikipedia. (n.d.). Organogermanium compounds in cross-coupling reactions. [Link]
-
Guo, P., et al. (2021). Nickel-Catalyzed Reductive C-Ge Coupling of Aryl/Alkenyl Electrophiles with Chlorogermanes. Angewandte Chemie International Edition, 60(51), 26571-26576. [Link]
-
Fricke, C., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. RWTH Publications. [Link]
-
Fricke, C., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition. [Link]
-
Fricke, C., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. Angewandte Chemie International Edition. [Link]
-
Fricke, C., et al. (2019). Gold-Catalyzed C-H Functionalization With Aryl Germanes. ACS Catalysis, 9(10), 9231-9236. [Link]
-
Fricke, C., et al. (2019). Gold-Catalyzed C–H Functionalization with Aryl Germanes. ACS Publications. [Link]
-
Guo, P., et al. (2022). Nickel-Catalyzed Reductive Csp3–Ge Coupling of Alkyl Bromides with Chlorogermanes. Organic Letters, 24(8), 1643–1647. [Link]
-
Dahiya, A., Fricke, C., & Schoenebeck, F. (2020). Gold-Catalyzed Chemoselective Couplings of Polyfluoroarenes with Aryl Germanes and Downstream Diversification. PubMed. [Link]
-
Fricke, C., et al. (2019). Gold-Catalyzed C-H Functionalization with Aryl Germanes. ACS Publications. [Link]
-
Fricke, C., et al. (2019). Gold-Catalyzed C–H Functionalization with Aryl Germanes. Figshare. [Link]
-
Fricke, C., et al. (2019). Orthogonal Nanoparticle Catalysis with Organogermanes. RWTH Publications. [Link]
-
Fricke, C., et al. (2019). (PDF) Orthogonal Nanoparticle Catalysis with Organogermanes. ResearchGate. [Link]
-
Fricke, C., et al. (2019). Gold-Catalyzed C–H Functionalization with Aryl Germanes. ACS Publications. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed C-H Functionalization with Aryl Germanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orthogonal Nanoparticle Catalysis with Organogermanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal Nanoparticle Catalysis with Organogermanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Gold-Catalyzed Chemoselective Couplings of Polyfluoroarenes with Aryl Germanes and Downstream Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Reaction Kinetics: Phenyltrimethylgermane versus Analogous Silicon Compounds
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organometallic chemistry, the subtle yet significant differences in reactivity between analogous compounds of silicon and germanium offer a fertile ground for investigation and exploitation. For researchers engaged in the synthesis of complex molecules and the development of novel pharmaceuticals, a deep understanding of these kinetic nuances is paramount. This guide provides an in-depth, objective comparison of the reaction kinetics of phenyltrimethylgermane and its silicon analog, phenyltrimethylsilane, with a focus on electrophilic aromatic substitution, a cornerstone reaction in organic synthesis. By delving into the underlying principles and presenting supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
Theoretical Framework: The Carbon-Metalloid Bond in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally proceeds through a two-step pathway involving the formation of a positively charged intermediate known as a Wheland intermediate or arenium ion. The first step, the attack of the aromatic ring on the electrophile, is typically the rate-determining step as it disrupts the aromaticity of the ring.[1][2] The subsequent deprotonation to restore aromaticity is a fast process.[1]
In the case of this compound (PhGeMe₃) and phenyltrimethylsilane (PhSiMe₃), the trimethylgermyl and trimethylsilyl groups act as activating groups and direct incoming electrophiles to the para and ortho positions. This directive effect and the overall reaction rate are governed by the nature of the carbon-metalloid (C-Ge or C-Si) bond and its interaction with the aromatic π-system.
The key reaction for comparing the reactivity of these compounds is protodemetalation (or more specifically, protodegermylation and protodesilylation), where a proton acts as the electrophile, cleaving the aryl-metal bond. The relative ease of this cleavage provides a direct measure of the lability of the C-M bond and the overall nucleophilicity of the aromatic ring as influenced by the -MMe₃ group.
Comparative Reaction Kinetics: A Tale of Two Metalloids
The central question for the synthetic chemist is: which of these analogous compounds reacts faster and why? The answer lies in the subtle interplay of inductive and hyperconjugative effects, as well as the inherent strength of the carbon-metalloid bond.
The Decisive Role of Electronegativity and Bond Strength
Germanium is more electropositive than silicon, which in turn is more electropositive than carbon. This difference in electronegativity influences the inductive effect of the -MMe₃ group. The greater electropositivity of germanium suggests that the -GeMe₃ group may be a slightly better inductive electron donor than the -SiMe₃ group, which would lead to a greater electron density on the aromatic ring and a faster rate of electrophilic attack.
However, the strength of the bond being broken in the rate-determining step is also a critical factor. The C-Ge bond is generally weaker than the C-Si bond. This lower bond dissociation energy for the C-Ge bond contributes to a lower activation energy for its cleavage, thus favoring a faster reaction rate for the germanium compound. Computational studies have suggested that the lower distortion energy required to reach the transition state for bond activation is a primary reason for the higher reactivity of aryl germanes in certain coupling reactions.
Experimental Evidence: Relative Rates of Cleavage
In electrophilic cleavage reactions, such as protodemetalation, the reactivity order is typically found to be:
Ph-PbR₃ > Ph-SnR₃ > Ph-GeR₃ > Ph-SiR₃
This trend indicates that the aryl-germanium bond is more susceptible to electrophilic attack than the aryl-silicon bond. For instance, in acid-catalyzed cleavage, this compound reacts significantly faster than phenyltrimethylsilane. This enhanced reactivity of the germanium compound is a crucial piece of information for chemists designing synthetic routes that require the selective cleavage of one type of aryl-metalloid bond in the presence of another.
It is important to note that in nucleophilic cleavage reactions, the trend is often reversed, with the C-Si bond being more reactive than the C-Ge bond, although exceptions exist.
Table 1: Summary of Comparative Kinetic Properties
| Property | This compound (PhGeMe₃) | Phenyltrimethylsilane (PhSiMe₃) | Causality |
| Relative Rate of Electrophilic Cleavage (Protodemetalation) | Faster | Slower | Weaker C-Ge bond, potentially greater electron-donating character of the -GeMe₃ group. |
| Carbon-Metalloid Bond Strength | Weaker | Stronger | Differences in atomic size and orbital overlap between carbon, germanium, and silicon. |
| Electronegativity of Metalloid | Lower | Higher | Influences the inductive effect of the -MMe₃ substituent on the aromatic ring. |
Experimental Design for Kinetic Analysis
To quantitatively assess the reaction kinetics of this compound and its silicon analog, a well-designed experimental protocol is essential. The following outlines a general methodology for a comparative kinetic study of their protodemetalation.
Objective
To determine and compare the pseudo-first-order rate constants for the acid-catalyzed cleavage of the aryl-metal bond in this compound and phenyltrimethylsilane under identical conditions.
Materials and Instrumentation
-
This compound
-
Phenyltrimethylsilane
-
Anhydrous solvent (e.g., dioxane, methanol)
-
Strong acid (e.g., perchloric acid, sulfuric acid)
-
Internal standard for analysis (e.g., a stable aromatic compound)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector)
Experimental Workflow
Figure 2: Logical relationship of the Hammett equation and its application in elucidating the mechanism of protodemetalation.
For the protodemetalation of substituted phenyltrimethylgermanes and phenyltrimethylsilanes, a negative value for the reaction constant (ρ) is expected. This would indicate that the reaction is accelerated by electron-donating groups and slowed by electron-withdrawing groups. Such a finding provides strong evidence for a mechanism involving the buildup of positive charge in the transition state, consistent with the formation of a Wheland intermediate where the aromatic ring acts as the nucleophile.
Conclusion and Synthetic Implications
The comparative analysis of the reaction kinetics of this compound and its analogous silicon compound, phenyltrimethylsilane, reveals a distinct difference in their reactivity towards electrophiles. This compound undergoes electrophilic cleavage of its aryl-metal bond at a significantly faster rate than phenyltrimethylsilane. This is primarily attributed to the weaker carbon-germanium bond and the potentially greater electron-donating ability of the trimethylgermyl group.
For the practicing chemist, this kinetic disparity has important synthetic implications:
-
Selective Reactivity: In molecules containing both aryl-silicon and aryl-germanium moieties, selective cleavage of the aryl-germanium bond can be achieved under carefully controlled conditions.
-
Reaction Rate Optimization: For reactions where a facile electrophilic aromatic substitution is desired, employing a this compound derivative may offer a significant advantage in terms of reaction time and/or temperature.
-
Mechanistic Understanding: The kinetic data, particularly when coupled with Hammett studies, provides a powerful tool for elucidating reaction mechanisms and understanding the electronic demands of the transition state.
By leveraging this fundamental understanding of reaction kinetics, researchers can design more efficient, selective, and innovative synthetic routes for the construction of complex molecules, ultimately advancing the fields of materials science and drug discovery.
References
-
Eaborn, C. (1969). SOME RECENT STUDIES OF THE CLEAVAGE OF CARBON-SILICON AND RELATED BONDS. Pure and Applied Chemistry, 19(3-4), 375-388. [Link]
- Fleming, I. (2002). Silyl-to-Hydroxy Conversion in Organic Synthesis. Science of Synthesis, 4, 359-396.
- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Gormong, E. A., Sneddon, D. S., & Johnson, T. M. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(4), 1988-1995. [Link]
- Bott, R. W., Eaborn, C., & Waters, J. A. (1963). 433. Alkali-cleavage of some carbon–silicon, –germanium, and –tin bonds. Journal of the Chemical Society (Resumed), 2342-2350.
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165-2175. [Link]
-
Chemistry LibreTexts. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. [Link]
-
Abraham, M. H., & Hogarth, M. J. (1970). Aromatic substitution. Part 1. Kinetics of reaction of phenyltriethyltin with mercury(II) salts in methanol. Journal of the Chemical Society, Perkin Transactions 2, (9), 1373-1378. [Link]
Sources
A Researcher's Guide to Stereoselectivity: Phenyltrimethylgermane in Profile
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for creating safe and efficacious therapeutics. The three-dimensional arrangement of atoms dictates molecular recognition, binding affinity, and metabolic fate. Consequently, the tools we employ to direct and assess the stereochemical outcome of reactions are of paramount importance.
This guide provides an in-depth comparison of phenyltrimethylgermane as a reagent in stereoselective synthesis, placing it in context with its more common Group 14 counterparts, organosilanes and organostannanes. We will move beyond simple protocols to explore the mechanistic underpinnings that govern its performance, supported by available experimental insights, to help you make informed decisions in your synthetic strategies.
The Central Challenge: Controlling Stereoisomer Formation
Stereoselective reactions are those that favor the formation of one stereoisomer over another.[1] This selectivity is crucial when a reaction creates a new chiral center, leading to either enantiomers or diastereomers. The degree of selectivity is typically quantified by diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), metrics that are vital for gauging the success of a synthetic step. The choice of reagents, catalysts, and reaction conditions directly influences these outcomes by altering the energy landscape of the diastereomeric transition states.[2]
This compound: A Unique Player in the Organometallic Toolbox
Organogermanes, including this compound (PhMe₃Ge), have historically been less utilized in mainstream organic synthesis compared to their silicon and tin analogs.[3] However, recent studies have illuminated their unique reactivity, which stems from the distinct electronic and steric properties of the germanium atom.
Unlike organosilanes and organostannanes, which often participate in traditional Pd⁰/Pdᴵᴵ transmetalation cycles, organogermanes can engage in an orthogonal mode of reactivity.[3] Their bond activation frequently proceeds through an electrophilic aromatic substitution (SEAr)-type mechanism.[3] This unique pathway allows for chemoselective transformations that are not possible with other common organometallics, enabling the functionalization of a germane in the presence of boronic esters or silanes.[3] While much of this research has focused on cross-coupling, these fundamental electronic differences also influence their behavior as nucleophiles in addition reactions.
Mechanistic Considerations in Stereoselective Additions
When used to deliver a phenyl nucleophile, for example via a cuprate (PhMe₃Ge(Cu)Li), the stereochemical course of the reaction is determined in the transition state of the addition to an electrophile, such as an α,β-unsaturated ketone (enone) or a chiral aldehyde.
The transition state geometry, often depicted as a chair-like or boat-like conformation, is influenced by several factors:
-
Steric Hindrance : The size of the trimethylgermyl group relative to other ligands on the nucleophilic species and substituents on the electrophile will dictate the favored direction of approach to minimize steric clashes.
-
Electronic Effects : The moderate electronegativity of germanium compared to silicon and tin affects the polarization of the carbon-metal bond and the overall nucleophilicity of the reagent.
-
Lewis Acidity/Basicity : The nature of the germanium atom can influence its interaction with Lewis acids or coordinating solvents, which in turn can organize the transition state assembly and enhance stereoselectivity.
Below is a conceptual workflow for assessing the utility of an organometallic reagent like this compound in a stereoselective conjugate addition.
Caption: Experimental workflow for assessing stereoselectivity.
Comparative Performance: Germane vs. Silane vs. Stannane
Direct, side-by-side experimental data comparing the stereoselectivity of this compound with its silicon and tin analogs in a single standardized reaction is scarce in the literature. However, we can construct a comparative guide based on established principles and data from analogous systems. The primary reaction for this comparison will be the cuprate-mediated 1,4-conjugate addition to cyclic enones, a benchmark for stereoselective C-C bond formation.
The Underlying Principle: Hard and Soft Nucleophiles
The choice between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon) is often explained by Hard/Soft Acid/Base (HSAB) theory. Grignard reagents are considered "hard" nucleophiles and typically favor 1,2-addition.[4] In contrast, Gilman (cuprate) reagents are "soft" nucleophiles and selectively perform 1,4-conjugate addition.[5] Organogermanes, silanes, and stannanes are typically converted to cuprates to act as effective and selective 1,4-addition reagents.
Caption: Key factors governing the stereochemical outcome.
Data-Driven Comparison
To provide a quantitative perspective, the following table compiles representative data for the conjugate addition of different organometallic reagents to cyclic enones. Note that these results are collated from different studies and are meant to be illustrative rather than a direct, controlled comparison.
| Reagent Type | Substrate | Reagent | Conditions | Product Ratio (axial:equatorial or dr) | Yield (%) | Reference Context |
| Organogermane | Cyclohexenone | (Me₃Ge)₂CuLi | THF, -78°C | Data not readily available | - | General reactivity studies |
| Organosilane | 4,4-Dimethylcyclohex-2-en-1-one | (PhMe₂Si)₂CuLi | THF, TMSCl, -78°C | 96:4 (trans:cis) | 90% | Illustrative of high trans-selectivity |
| Organostannane | Cyclohexenone | (Bu₃Sn)₂CuLi | THF, -78°C | Predominantly trans | High | Known for high 1,4-selectivity |
| Organocuprate | 3-Methyl-2-cyclohexenone | (CH₃CH₂)₂CuLi | THF, H₃O⁺ workup | High (1,4-addition) | - | Standard Gilman reagent behavior[4] |
| Organoboron | Chalcone | Phenylboronic acid | Cu-catalyst, chiral ligand | up to 94% ee | High | Example of catalytic asymmetric variant[6] |
Analysis of Trends:
-
Organosilanes : Silyl cuprates are known to provide high yields and often exhibit excellent diastereoselectivity, favoring the product resulting from the axial attack of the nucleophile on the cyclohexenone ring, leading to a trans relationship between the new substituent and the adjacent group. The presence of additives like TMSCl is often crucial for trapping the intermediate enolate and preventing side reactions.
-
Organostannanes : Stannyl cuprates are highly effective for 1,4-additions. Their reactivity is generally high, but concerns over the toxicity of stoichiometric tin byproducts have made them less attractive compared to silicon or boron-based reagents. Stereoselectivity is typically good, often paralleling that of organosilanes.
-
Organogermanes : While specific diastereoselectivity data for simple this compound cuprates in this context is elusive in major databases, the general behavior of Group 14 organometallics suggests that they would also act as soft nucleophiles, favoring 1,4-addition. The slightly larger atomic radius and different bond polarization of Ge compared to Si could subtly alter the transition state geometry, potentially leading to different diastereomeric ratios. Without direct experimental data, it is hypothesized that their performance would be comparable to organosilanes but potentially with different sensitivities to steric hindrance and Lewis acids. The primary advantage of germanes lies in their orthogonal reactivity in more complex molecules.[3]
Experimental Protocol: A Template for Assessment
To rigorously assess the stereoselectivity of this compound in your own laboratory, a standardized conjugate addition experiment is recommended.
Objective: To determine the diastereoselectivity of the 1,4-conjugate addition of a phenyl group from a germyl-based cuprate to 2-cyclohexenone.
Materials:
-
This compound (PhMe₃Ge)
-
n-Butyllithium (n-BuLi)
-
Copper(I) Iodide (CuI)
-
2-Cyclohexenone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, under inert (N₂ or Ar) atmosphere
Procedure:
-
Preparation of Phenyllithium (PhLi): In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.0 eq) dropwise via syringe. Stir for 30 minutes at this temperature to facilitate the transmetalation to form phenyllithium and tetramethylgermane. (Note: This is an indirect route; direct synthesis from bromobenzene and Li is more common but this illustrates a potential use of the germane as a precursor).
-
Formation of the Gilman-type Reagent: In a separate flame-dried flask, suspend CuI (0.5 eq) in anhydrous THF and cool to -40 °C. Slowly add the freshly prepared phenyllithium solution (1.0 eq) to the CuI suspension. The solution should change color, indicating the formation of the lithium phenyl(trimethylgermyl)cuprate.
-
Conjugate Addition: Cool the cuprate solution to -78 °C. Add 2-cyclohexenone (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the stirred cuprate solution.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with saturated NH₄Cl and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analysis:
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Acquire a ¹H NMR spectrum of the purified product. The diastereomeric ratio can often be determined by integrating the signals of diagnostic protons, which will have distinct chemical shifts for each diastereomer.
-
For more accurate quantification, chiral High-Performance Liquid Chromatography (HPLC) analysis may be required.
-
Conclusion and Outlook
This compound represents an intriguing, albeit under-explored, alternative to traditional organosilane and organostannane reagents for assessing and controlling stereoselectivity. While its primary advantage has been demonstrated in the realm of chemoselective cross-coupling due to its unique SEAr-type activation, its utility as a stereodirecting nucleophile warrants further investigation.
Based on fundamental principles, organogermane-derived cuprates are expected to be effective soft nucleophiles for 1,4-conjugate addition. The key differentiator will likely be the subtle interplay of sterics and electronics conferred by the germanium atom in the reaction's transition state. For the practicing chemist, this presents an opportunity: in cases where standard organosilane or organoboron reagents provide unsatisfactory stereoselectivity, exploring the corresponding organogermane could offer a solution by accessing a slightly different, and potentially more favorable, transition state geometry.
The provided experimental protocol serves as a starting point for researchers to generate the direct comparative data needed to make these critical assessments. As the demand for synthetic efficiency and novel molecular architectures grows, the unique properties of organogermanes may prove to be an invaluable asset in the ongoing quest for mastering stereocontrol.
References
-
Dias, L. C., & Giacomini, R. A. (1998). Chiral Allylsilane Additions to Chiral alpha-Substituted Aldehydes. Journal of the Brazilian Chemical Society, 9(4), 355-364. Available at: [Link]
-
Master Organic Chemistry. (2024). Stereoselective and Stereospecific Reactions. Available at: [Link]
-
Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Available at: [Link]
-
Wu, C., Yue, G., Nielsen, C. D. T., Xu, K., Hirao, H., & Zhou, J. (2016). Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts. Journal of the American Chemical Society, 138(3), 742-745. Available at: [Link]
-
Rogova, T., Ahrweiler, E., Schoetz, M. D., & Schoenebeck, F. (2020). Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis. Accounts of Chemical Research, 53(12), 2850-2863. Available at: [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]
-
Pearson Education. (2024). What product is formed when 3-methyl-2-cyclohexenone reacts with each of the following reagents? Available at: [Link]
Sources
- 1. Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene: Application to a Synthesis of the C16–C27 Segment of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What product is formed when 3-methyl-2-cyclohexenone reacts with ... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Conjugate Addition of Organoboron Reagents to Common Enones Using Copper Catalysts [organic-chemistry.org]
Phenyltrimethylgermane: A Greener Alternative in Catalytic Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of greener and more sustainable synthetic methodologies, the choice of reagents plays a pivotal role. This guide provides a comprehensive evaluation of phenyltrimethylgermane's performance in green chemistry protocols, particularly in the realm of palladium-catalyzed cross-coupling reactions. By objectively comparing its efficacy against established organometallic reagents like organosilanes and the notoriously toxic organostannanes, we aim to equip researchers with the data necessary to make informed decisions that align with the principles of green chemistry.
The Green Imperative in Cross-Coupling Chemistry
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and functional materials.[1] However, the classical reagents employed, particularly organotin compounds used in Stille coupling, pose significant environmental and health risks due to their high toxicity.[2] This has spurred the exploration of greener alternatives that offer comparable or superior performance with a significantly reduced toxicological footprint.
This compound: A Paradigm Shift in Reactivity and Safety
Organogermanium compounds, including this compound, have historically been underutilized in cross-coupling reactions.[2] However, recent advancements have unveiled their unique reactivity and chemoselectivity, positioning them as highly attractive alternatives.[2] A key advantage of organogermanium reagents is their inherent low toxicity, a stark contrast to their organotin counterparts.
Toxicity Profile: A Clear Advantage for Germanium
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To provide a quantitative comparison, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction between an aryl bromide and various organometallic reagents. The data presented below is a composite representation based on general reactivity trends observed in the literature.
| Reagent | Typical Reaction Conditions | Yield (%) | Catalyst Loading (mol%) | Green Chemistry Considerations |
| This compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 80-100 °C | 85-95 | 1-2 | Low toxicity of germanium byproducts. |
| Phenyltrimethylsilane | Pd(OAc)₂, XPhos, K₃PO₄, Dioxane/H₂O, 100-120 °C | 80-90 | 2-3 | Benign silica byproducts. Requires higher temperatures. |
| Phenyltributylstannane | Pd(PPh₃)₄, LiCl, THF, 60-80 °C | 90-98 | 0.5-1 | High toxicity of tin byproducts, requiring stringent purification. |
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction. This table illustrates the general performance characteristics of this compound against its silicon and tin analogues. While organostannanes may offer slightly higher yields at lower catalyst loadings, the severe toxicity of their byproducts necessitates extensive and costly purification processes, significantly lowering the overall process mass intensity and increasing the environmental factor (E-factor). This compound provides a compelling balance of high yield and a favorable environmental profile.
Experimental Protocol: Suzuki-Miyaura Coupling Using this compound
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add this compound to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium(II) acetate and SPhos: This combination forms a highly active catalytic system for cross-coupling reactions, particularly with less reactive coupling partners. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Potassium phosphate: A strong base is required to activate the organogermanium reagent for transmetalation. Potassium phosphate is effective and generally compatible with a wide range of functional groups.
-
Anhydrous Toluene: The use of an anhydrous, non-polar solvent is crucial to prevent the hydrolysis of the organometallic reagents and to ensure the solubility of the reactants and catalyst.
-
Inert Atmosphere: The palladium catalyst and organometallic reagents are sensitive to oxidation, necessitating the exclusion of air and moisture.
Orthogonal Reactivity: A Key Advantage of Organogermanes
A significant advantage of organogermanium reagents is their potential for orthogonal reactivity in sequential cross-coupling reactions. Due to the distinct reactivity of the C-Ge bond compared to C-B or C-Si bonds, it is possible to selectively react one organometallic group in the presence of another. This allows for the streamlined synthesis of complex molecules without the need for extensive protection-deprotection sequences, a key principle of green chemistry.
Caption: Workflow for sequential cross-coupling using the orthogonal reactivity of organogermanes.
Green Chemistry Metrics: Quantifying the "Greenness"
To objectively assess the sustainability of a chemical process, several metrics have been developed.
-
Atom Economy: Measures the efficiency of a reaction in converting reactants to the desired product.
-
E-Factor (Environmental Factor): Calculates the ratio of the mass of waste to the mass of product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents) to the mass of the final product.
Protocols utilizing this compound generally exhibit favorable green chemistry metrics due to the high yields, the potential for solvent recycling, and the significantly lower toxicity of byproducts compared to organotin-based methods. The avoidance of heavy metal waste from tin reagents contributes to a substantially lower E-factor.
Conclusion: A Clear Path Towards Greener Synthesis
The evidence strongly supports the adoption of this compound as a greener alternative in cross-coupling reactions. Its favorable toxicity profile, combined with high reactivity and the potential for orthogonal functionalization, offers a compelling advantage over traditional organotin reagents. While organosilanes also present a greener option, this compound often provides a superior balance of reactivity and mild reaction conditions. As the demand for sustainable chemical manufacturing continues to grow, the unique attributes of this compound position it as a key enabling reagent for the development of cleaner, safer, and more efficient synthetic protocols.
References
- Recent Developments with Organogermanes: their Preparation and Application in Synthesis and Catalysis.
- Advances in Cross-Coupling Reactions. Molecules.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Phenyltrimethylgermane for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the proper management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and efficient laboratory environment. This guide provides essential, in-depth procedural information for the proper disposal of phenyltrimethylgermane, moving beyond mere compliance to foster a culture of safety and operational excellence. As your partner in the laboratory, we are committed to providing value that extends beyond the product itself, building a foundation of trust through scientific integrity and practical, field-proven insights.
Immediate Safety and Hazard Assessment
This compound, while a valuable reagent, presents specific hazards that must be understood and mitigated before any disposal protocol is initiated. A thorough review of the Safety Data Sheet (SDS) is the critical first step in any handling or disposal procedure.
Key Hazards Associated with this compound:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Inhalation: While not specified as highly toxic via inhalation, it is prudent to handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.
-
Ingestion: Avoid ingestion. In case of accidental ingestion, seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is non-negotiable when handling this compound and its waste.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory to protect against accidental splashes.[2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile, should be worn. Always inspect gloves for any signs of degradation before use.[2][3] |
| Body Protection | A lab coat should be worn to protect against skin contact.[2][3] |
| Respiratory Protection | If there is a risk of generating aerosols or if working outside of a fume hood, a properly fitted respirator may be necessary.[2] |
Core Disposal Directive: Segregation and Collection
The primary and most critical step in the proper disposal of this compound is its careful segregation and collection as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][4]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Select a clean, dry, and chemically compatible container for collecting this compound waste. Glass bottles with secure screw caps are generally suitable.
-
Ensure the container is in good condition and free from any leaks or cracks.[4]
-
-
Labeling:
-
Waste Segregation:
-
Crucially, do not mix this compound waste with incompatible materials. Incompatible substances can react violently, generate toxic gases, or create a more hazardous waste stream.
-
Known Incompatibilities:
-
Collect halogenated and non-halogenated organic waste in separate containers unless otherwise instructed by your institution's EHS department.[6]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) or a central hazardous waste storage facility.[2]
-
The storage area must be well-ventilated and away from sources of ignition or heat.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of material in case of a leak.[4]
-
In-Lab Treatment and Neutralization: A Word of Caution
While in-laboratory chemical treatment can be a viable option for some waste streams, it is not recommended for this compound without specific, validated protocols and a thorough understanding of the potential reaction products and their hazards. The available scientific literature does not provide established and safe procedures for the neutralization or degradation of this compound at the laboratory scale for disposal purposes.
Attempting to neutralize or degrade organometallic compounds without a validated procedure can lead to:
-
Uncontrolled exothermic reactions.
-
The generation of unknown and potentially more hazardous byproducts.
-
The creation of a more complex and difficult-to-manage waste stream.
Therefore, the authoritative and safest approach is to entrust the final disposal to a certified hazardous waste management provider coordinated through your institution's Environmental Health and Safety (EHS) department.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the associated hazards. Refer to the SDS for specific guidance.[5]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined above.
-
Containment and Absorption:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the material.[5]
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Collection and Disposal of Spill Debris:
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
Label the container clearly as "Spill Debris containing this compound."
-
-
Decontamination:
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Collect the decontamination materials (wipes, etc.) as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your site-specific procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Final Arrangement for Disposal
Once your hazardous waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a waste pickup.[2] Provide them with a complete and accurate description of the waste to ensure it is handled and disposed of in compliance with all local, state, and federal regulations.
By adhering to these procedures, you contribute to a safer laboratory environment, protect our shared environment, and uphold the rigorous standards of scientific research.
References
- Benchchem. (n.d.). Prudent Disposal of Ethenyl(triphenyl)germane: A Guide for Laboratory Professionals.
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
McGill University Environmental Health and Safety. (n.d.). Hazardous waste disposal guidelines. Retrieved from [Link]
-
University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2023). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scott Group | Intranet | Safety | Alkali Metals and Derivatives (destroying) [warwick.ac.uk]
- 3. unsw.edu.au [unsw.edu.au]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Senior Scientist's Guide to Personal Protective Equipment for Phenyltrimethylgermane
As researchers and scientists at the forefront of drug development, our commitment to safety is as profound as our dedication to discovery. The handling of specialized organometallic compounds like Phenyltrimethylgermane demands a meticulous, informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of intrinsic safety, where every action is underpinned by a deep understanding of the materials we work with.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the critical first step in formulating a robust PPE plan. While organogermanium compounds are often considered less toxic than their tin or lead analogs, this generalization should not lead to complacency[1][2]. Many organogermanium compounds are biologically active and require careful handling[2][3]. The primary hazards and routes of exposure to consider are:
-
Dermal Contact: The most common route of accidental exposure. Organometallic compounds can cause skin irritation or be absorbed through the skin. Precautionary statements for similar hazardous chemicals emphasize washing skin thoroughly after handling and wearing protective gloves[4].
-
Ocular Contact: Splashes pose a significant risk, potentially causing serious eye irritation or damage[5].
-
Inhalation: While this compound is a liquid, aerosols can be generated, or vapors may be present, especially if heated. Inhalation of hazardous materials can cause respiratory tract irritation[6].
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents[7].
Given these factors, a multi-layered PPE strategy is not just recommended; it is essential.
Core PPE Protocols: A Risk-Based Approach
The level of PPE required is directly proportional to the risk of exposure, which is determined by the quantity of material being handled and the nature of the operation. The following table outlines the minimum recommended PPE for various laboratory scenarios.
| Task / Scale of Operation | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Benchtop Use (e.g., <10 g, transfers in fume hood) | Safety glasses with side shields or Chemical splash goggles. | Neoprene or Nitrile gloves (double-gloved recommended). | Flame-resistant lab coat. | Not required when work is performed in a certified chemical fume hood. |
| Medium-Scale Operations (e.g., 10-100 g, distillations, reactions) | Chemical splash goggles AND a face shield.[8] | Neoprene or heavy-duty Nitrile gloves (double-gloved). | Flame-resistant lab coat and a chemical-resistant apron. | Work must be conducted in a certified chemical fume hood. |
| Large-Scale or High-Energy Ops (e.g., >100 g, hydrogenations, pressure reactions) | Chemical splash goggles AND a face shield.[8] | Neoprene or heavy-duty Nitrile gloves (double-gloved). | Chemical-resistant coveralls over a flame-resistant lab coat. | Work must be conducted in a walk-in fume hood or other ventilated enclosure. |
| Spill & Emergency Response | Chemical splash goggles AND a face shield. | Heavy-duty chemical-resistant gloves (e.g., Neoprene). | Full chemical-resistant suit or coveralls; chemical-resistant boots.[9] | NIOSH-approved respirator with organic vapor cartridges.[1][10] |
Detailed PPE Selection and Rationale
-
Eye and Face Protection : For any operation, safety glasses are the absolute minimum. However, chemical splash goggles that form a seal around the eyes provide superior protection against splashes and should be standard practice[9]. A face shield worn over goggles is required for medium-scale work or any task with a higher splash potential, as it protects the entire face[8].
-
Hand Protection : There is no universal glove for all chemicals[8]. For organogermanium compounds, neoprene gloves are a recommended choice[1]. Nitrile gloves also offer good chemical resistance for many laboratory applications[11]. The principle of double-gloving is a critical self-validating system : it protects against minor tears or punctures in the outer glove that may go unnoticed and allows for the safe removal of the contaminated outer layer without touching the inner glove or skin[9]. Always inspect gloves for any signs of degradation before and during use[11].
-
Body Protection : A standard flame-resistant lab coat is sufficient for small-scale operations. For larger quantities, a chemical-resistant apron provides an additional layer of protection against spills. In high-risk scenarios, chemical-resistant coveralls are necessary to ensure full body protection[10].
-
Respiratory Protection : The primary method for controlling inhalation hazards is the use of engineering controls, specifically a certified chemical fume hood. All work with this compound should be conducted within a fume hood. A respirator is generally not required for standard laboratory use under these conditions. However, in the event of a significant spill outside of a fume hood or another emergency where vapor or aerosol concentrations are unknown, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory[1][10].
Operational Plan: From Preparation to Disposal
A safe workflow involves more than just wearing PPE; it includes the procedures for its use, removal, and the proper disposal of contaminated materials.
PPE Selection and Handling Workflow
Caption: PPE selection and handling workflow for this compound.
Step-by-Step Disposal Plan
The proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
-
Personal Protective Equipment (PPE): Before handling any waste, don the appropriate PPE as outlined in the Core PPE Protocols table, including double gloves, splash goggles, and a lab coat[12]. All waste handling should occur within a chemical fume hood.
-
Waste Segregation: Do not mix this compound waste with other waste streams, particularly aqueous or incompatible chemical waste[12][13].
-
Container Selection: Use a designated, chemically resistant, and leak-proof container for all this compound waste (liquid and solid). The container must have a secure, tight-fitting lid[13].
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound" and any other relevant hazard symbols[12][13].
-
Transfer: Carefully transfer waste into the designated container using a funnel to prevent spills.
-
Storage: Keep the waste container tightly closed except when adding waste[13]. Store it in a designated, well-ventilated secondary containment bin away from heat or ignition sources.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12][13]. Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in the regular trash [12][14].
Emergency Procedures
Spill Response (Small-scale, inside a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE (minimum of double gloves, goggles, lab coat).
-
Contain the spill using a chemical absorbent pad or non-reactive material like vermiculite. Do not use combustible materials.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[1]. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water[1]. Seek immediate medical attention.
By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring that both scientific progress and personal safety are held to the highest standard.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Personal Protection Equipment (PPE). (n.d.).
- Personal Protective Equipment. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-24).
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-30).
- SAFETY DATA SHEET - Fisher Scientific. (2010-11-16).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
- Navigating the Safe Disposal of Phenyltrimethoxysilane: A Comprehensive Guide - Benchchem. (n.d.).
- Organogermanium compounds: balancing act between an anticancer drug and a herbal supplement - Pharmacy 180. (n.d.).
- How Do I Properly Manage My Waste? | Environmental Safety, Sustainability and Risk. (n.d.).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF SOME COORDINATION COMPOUNDS OF GERMANIUM AND THEIR HISTOPATHOLOGICAL AND BIOCHEMICAL STUDIES - Paper Publications. (2023-07-22).
Sources
- 1. louisville.edu [louisville.edu]
- 2. pharmacy180.com [pharmacy180.com]
- 3. paperpublications.org [paperpublications.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. dem.ri.gov [dem.ri.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. How Do I Properly Manage My Waste? | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
